molecular formula C6H9NO3 B555319 Methyl L-pyroglutamate CAS No. 4931-66-2

Methyl L-pyroglutamate

Katalognummer: B555319
CAS-Nummer: 4931-66-2
Molekulargewicht: 143.14 g/mol
InChI-Schlüssel: HQGPKMSGXAUKHT-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-oxo-L-prolinate has been reported in Talaromyces pinophilus and Pseudostellaria heterophylla with data available.

Eigenschaften

IUPAC Name

methyl (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGPKMSGXAUKHT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197767
Record name Methyl 5-oxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-66-2
Record name Methyl pyroglutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4931-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-oxo-L-prolinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-oxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-oxo-L-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Characterization of Methyl L-pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-pyroglutamate, a derivative of L-pyroglutamic acid, is a versatile organic compound with emerging significance in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its discovery, synthesis, and characterization. It details experimental protocols for its preparation and purification, and presents a thorough analysis of its spectroscopic properties. Furthermore, this document elucidates the current understanding of its biological activities, including its anti-inflammatory, antifungal, and neuritogenic effects, and explores the underlying signaling pathways. The information is structured to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, chemically known as (S)-Methyl 5-oxopyrrolidine-2-carboxylate, is a chiral molecule that has garnered increasing interest for its diverse biological activities. As an ester derivative of L-pyroglutamic acid, a cyclic amino acid, it serves as a valuable building block in organic synthesis and a lead compound in the development of novel therapeutic and crop protection agents. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.

Discovery and Synthesis

While the precise historical account of the first synthesis of this compound is not extensively documented in readily available literature, its preparation is a logical extension of the chemistry of its parent compound, L-pyroglutamic acid. L-pyroglutamic acid itself was first obtained in 1882 by heating glutamic acid. The synthesis of this compound is primarily achieved through the esterification of L-pyroglutamic acid.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Fischer esterification of L-pyroglutamic acid with methanol, catalyzed by a strong acid. Thionyl chloride and sulfuric acid are frequently used catalysts for this transformation.

Experimental Protocol: Esterification of L-pyroglutamic acid using Methanol and Thionyl Chloride [1]

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • L-pyroglutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-pyroglutamic acid in anhydrous methanol. The molar ratio of L-pyroglutamic acid to methanol is typically in the range of 1:4 to 1:6.

  • Cool the mixture in an ice bath to 5-10 °C.

  • Slowly add thionyl chloride dropwise to the cooled solution while stirring. The molar ratio of L-pyroglutamic acid to thionyl chloride is approximately 1:0.1 to 1:0.2.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 6-8 hours.

  • Upon completion of the reaction, carefully add sodium bicarbonate to neutralize the excess acid and stop the reaction.

  • Filter the reaction mixture to remove any solid precipitates.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • For purification, dissolve the crude product in dichloromethane and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield purified this compound.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve L-pyroglutamic acid in Methanol cool Cool to 5-10 °C start->cool add_socl2 Add Thionyl Chloride cool->add_socl2 react Stir for 6-8 hours at 5-10 °C add_socl2->react neutralize Neutralize with NaHCO₃ react->neutralize filter Filter neutralize->filter concentrate1 Concentrate filter->concentrate1 dissolve Dissolve in Dichloromethane concentrate1->dissolve wash Wash with NaHCO₃ and Brine dissolve->wash dry Dry over MgSO₄ wash->dry filter2 Filter dry->filter2 concentrate2 Concentrate filter2->concentrate2 product Purified this compound concentrate2->product

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical and Spectroscopic Characterization

This compound is typically a colorless to light orange or yellow clear liquid at room temperature. Its purity is often determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₉NO₃[2]
Molecular Weight 143.14 g/mol [2]
CAS Number 4931-66-2[2]
Appearance Colorless to light orange/yellow clear liquid[3]
Purity >98.0% (GC)[3]
Specific Rotation [α]20/D +9.0 to +12.0 deg (c=1, ethanol)[3]
Spectroscopic Data

While a dedicated, high-resolution spectrum with detailed assignments for this compound is not consistently available in the searched literature, the expected chemical shifts can be inferred from the spectra of its parent compound, L-pyroglutamic acid, and general principles of NMR spectroscopy.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • δ ~ 4.2 ppm (dd, 1H): Corresponds to the α-proton (CH) at the stereocenter.

  • δ ~ 3.7 ppm (s, 3H): Represents the protons of the methyl ester group (-OCH₃).

  • δ ~ 2.2-2.5 ppm (m, 4H): A complex multiplet arising from the two diastereotopic methylene groups (-CH₂CH₂-) in the pyrrolidone ring.

  • δ ~ 6.5-7.5 ppm (br s, 1H): A broad singlet corresponding to the amide proton (-NH-).

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • δ ~ 175 ppm: Carbonyl carbon of the amide.

  • δ ~ 172 ppm: Carbonyl carbon of the methyl ester.

  • δ ~ 57 ppm: α-carbon (CH).

  • δ ~ 52 ppm: Methyl carbon of the ester (-OCH₃).

  • δ ~ 30 ppm: Methylene carbon adjacent to the amide carbonyl.

  • δ ~ 25 ppm: Methylene carbon adjacent to the α-carbon.

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 112, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 84. Further fragmentation of the pyrrolidone ring would also be expected.

Proposed Electron Ionization Mass Spectrometry Fragmentation:

G M [M]⁺˙ m/z = 143 M_minus_OCH3 [M - OCH₃]⁺ m/z = 112 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 84 M->M_minus_COOCH3 - COOCH₃

Caption: Proposed primary fragmentation pathways of this compound in EI-MS.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Expected FTIR Vibrational Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H stretchAmide
~2950, ~2850C-H stretchAliphatic
~1740C=O stretchEster
~1680C=O stretch (Amide I)Amide
~1200C-O stretchEster

Biological Activities and Mechanisms of Action

This compound and its analogues have demonstrated a range of biological activities, making them promising candidates for further investigation in drug discovery and development.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. Studies suggest that its mechanism of action involves the modulation of key inflammatory signaling pathways. It has been reported to ameliorate the inflammatory response mediated by lipopolysaccharide (LPS) by affecting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the nuclear translocation of Nuclear Factor-kappa B (NF-κB).

Proposed Anti-inflammatory Signaling Pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines MethylPyroglutamate This compound MethylPyroglutamate->MAPK Inhibits MethylPyroglutamate->NFkB Inhibits

Caption: Inhibition of LPS-induced inflammation by this compound via MAPK and NF-κB pathways.

Antifungal Activity

Analogues of L-pyroglutamic acid, including its esters, have demonstrated significant antifungal activity against various phytopathogenic fungi, such as Phytophthora infestans. The bioassays and structure-activity relationship (SAR) studies have shown that the esterification of L-pyroglutamic acid can enhance its antifungal potency. The precise mechanism of action is still under investigation but is thought to involve the disruption of fungal cell integrity or key metabolic pathways.

Experimental Protocol: In Vitro Antifungal Activity Assay

This protocol outlines a general method for assessing the antifungal activity of this compound.

Materials:

  • This compound

  • Target fungal strain (e.g., Phytophthora infestans)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Sterile Petri dishes

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Dissolve this compound in DMSO to prepare a stock solution.

  • Add appropriate concentrations of the stock solution to the molten PDA to achieve the desired final concentrations of the test compound. A control plate with DMSO alone should also be prepared.

  • Pour the PDA containing the test compound or control into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug of the target fungus.

  • Incubate the plates at the optimal temperature for fungal growth.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition of mycelial growth for each concentration of this compound compared to the control.

Neuritogenic Activity

Certain derivatives of L-pyroglutamic acid have been found to exhibit neuritogenic activity, promoting the growth of neurites in neuronal cell lines such as PC-12 cells when induced by Nerve Growth Factor (NGF). This suggests a potential role for these compounds in neuroregeneration and the treatment of neurodegenerative disorders. The exact signaling pathways involved are not fully elucidated but may involve the modulation of neurotrophic factor signaling.

Applications and Future Perspectives

The diverse biological activities of this compound and its derivatives highlight their potential in several areas:

  • Drug Development: Its anti-inflammatory and potential neuroprotective properties make it a promising scaffold for the development of new drugs for inflammatory and neurodegenerative diseases.

  • Agrochemicals: The antifungal activity of L-pyroglutamic acid esters suggests their potential as environmentally friendly fungicides for crop protection.

  • Chiral Synthesis: As a chiral building block, this compound is a valuable starting material for the asymmetric synthesis of complex organic molecules.

Future research should focus on a more detailed elucidation of the mechanisms of action for its various biological activities, including the identification of specific molecular targets. Further optimization of its structure through medicinal chemistry approaches could lead to the development of more potent and selective therapeutic and agrochemical agents.

Conclusion

This compound is a readily accessible and versatile chiral molecule with a growing body of evidence supporting its potential as a bioactive compound. This technical guide has provided a comprehensive overview of its synthesis, characterization, and biological activities, intended to serve as a valuable resource for researchers and professionals. Continued investigation into this promising molecule is warranted to fully unlock its therapeutic and practical potential.

References

Spectroscopic Profile of Methyl L-Pyroglutamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl L-Pyroglutamate, a derivative of L-pyroglutamic acid. The information enclosed is intended to support research and development activities by offering detailed spectroscopic data (NMR, IR, MS) and the corresponding experimental protocols.

Introduction to this compound

This compound, also known as (S)-Methyl 5-oxopyrrolidine-2-carboxylate, is a cyclic amino acid derivative. It serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds and is of significant interest in medicinal chemistry and drug discovery. Understanding its structural and chemical properties through spectroscopic analysis is fundamental for its application in complex organic synthesis.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.20dd~8.0, ~4.0H-2 (α-CH)
~3.75s--OCH₃
~2.50 - 2.30m-H-3, H-4 (CH₂)
~2.20 - 2.00m-H-3, H-4 (CH₂)
~6.50br s-N-H

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from publicly available spectra. Specific peak assignments are based on typical chemical shift values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~175.0C-5 (Amide C=O)
~172.0C-1 (Ester C=O)
~56.0C-2 (α-CH)
~52.0-OCH₃
~29.0C-4 (CH₂)
~25.0C-3 (CH₂)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are presented below.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch (Amide)
~2950MediumC-H Stretch (Aliphatic)
~1740StrongC=O Stretch (Ester)
~1680StrongC=O Stretch (Amide, Lactam)
~1440MediumC-H Bend (CH₂)
~1260StrongC-O Stretch (Ester)

Note: These are characteristic absorption bands for the functional groups present in this compound and are based on general IR correlation tables.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zProposed Fragment Ion
143[M]⁺ (Molecular Ion)
112[M - OCH₃]⁺
84[M - COOCH₃]⁺
56[C₃H₄O]⁺ or [C₃H₂N]⁺

Note: The fragmentation pattern is a plausible pathway under electron ionization (EI) conditions, based on the structure of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the reference standard.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place a small drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Sample Preparation (Solution):

    • Dissolve the sample in a suitable transparent solvent (e.g., chloroform, carbon tetrachloride). The solvent should not have strong absorptions in the regions of interest.

    • Place the solution in a liquid sample cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the solvent-filled cell.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. The ESI source will generate protonated molecules [M+H]⁺.

    • EI-MS: Introduce the sample (typically after vaporization) into the EI source, where it is bombarded with high-energy electrons to generate a molecular ion [M]⁺ and various fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Structural Elucidation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Analysis) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Experimental_Workflow Start Start: Pure Sample Prep Sample Preparation: - Dissolve in deuterated solvent - Add TMS reference Start->Prep Acquire_H1 ¹H NMR Acquisition: - Set parameters - Acquire FID Prep->Acquire_H1 Acquire_C13 ¹³C NMR Acquisition: - Set parameters - Acquire FID Prep->Acquire_C13 Process_H1 ¹H Data Processing: - Fourier Transform - Phasing & Baseline Correction Acquire_H1->Process_H1 Process_C13 ¹³C Data Processing: - Fourier Transform - Phasing & Baseline Correction Acquire_C13->Process_C13 Analyze Spectral Analysis: - Peak picking - Integration (¹H) - Chemical shift assignment Process_H1->Analyze Process_C13->Analyze End End: Structural Information Analyze->End

Caption: Detailed workflow for NMR spectroscopic experiments.

Conclusion

This technical guide provides essential spectroscopic data and standardized protocols for the analysis of this compound. The presented NMR, IR, and MS data, along with the detailed experimental workflows, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this important molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl L-Pyroglutamate

This compound, a derivative of L-pyroglutamic acid, is a versatile chiral building block of significant interest in organic synthesis and pharmaceutical development. Its rigid, cyclic structure and reactive functional groups make it a valuable starting material for the synthesis of complex molecules, including peptide analogues and pharmacologically active compounds. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in research and development.

Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[1][2][3][4] Its properties are summarized below.

Table 1: Identifiers and Molecular Characteristics
PropertyValueSource(s)
CAS Number 4931-66-2[1][2][3][5]
IUPAC Name methyl (2S)-5-oxopyrrolidine-2-carboxylate[6][7]
Synonyms L-Pyroglutamic Acid Methyl Ester, Methyl (S)-5-Oxopyrrolidine-2-carboxylate, H-Pyr-OMe[1][2][3]
Molecular Formula C₆H₉NO₃[2][3][5][8]
Molecular Weight 143.14 g/mol [2][3][5][9]
Table 2: Physicochemical Data
PropertyValueSource(s)
Physical State Liquid[1][3][4]
Appearance Colorless to light yellow/orange clear liquid[1][3][4]
Boiling Point 135 °C (at 760 mmHg); 90 °C (at 0.3 mmHg)[1][2][5][10]
Density 1.226 - 1.25 g/cm³[1][2][3][5]
Refractive Index 1.486 - 1.49[1][2][5]
Specific Optical Rotation ([α]²⁰/D) +9.0° to +12.0° (c=1, ethanol)[1][2][4]
Solubility Sparingly soluble in ethanol; slightly soluble in chloroform; soluble in DMSO (up to 100 mg/mL)[3][5][10]
Storage Conditions Store at room temperature (<15°C) in a cool, dark place under an inert atmosphere. Air sensitive.[1][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of this compound

This compound is commonly synthesized via the esterification of L-pyroglutamic acid. A representative protocol is adapted from patent literature.[2]

Objective: To synthesize this compound from L-pyroglutamic acid.

Materials:

  • L-pyroglutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolve L-pyroglutamic acid in anhydrous methanol in the reaction vessel. A typical molar ratio is approximately 1:5 (L-pyroglutamic acid : methanol).[2]

  • Cool the solution to between 5-10°C.[2]

  • Slowly add thionyl chloride as a catalyst to the cooled solution while stirring. The molar ratio of L-pyroglutamic acid to thionyl chloride is around 1:0.15.[2]

  • Maintain the reaction temperature at 5-10°C and continue stirring for 6-8 hours.[2]

  • After the reaction period, terminate the reaction by carefully adding sodium bicarbonate to neutralize the acidic catalyst until effervescence ceases.[2]

  • The resulting product is this compound, which can be isolated and purified using standard techniques such as filtration and distillation under reduced pressure.

Synthesis of N-Boc-Methyl L-pyroglutamate

For applications in peptide synthesis, the amine group of this compound is typically protected, often with a tert-butoxycarbonyl (Boc) group.[2][9]

Objective: To synthesize N-Boc-Methyl L-pyroglutamate for use as a protected amino acid derivative.

Materials:

  • This compound

  • Dichloromethane (DCM, anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Reaction vessel with stirring

Procedure:

  • Dissolve this compound in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP to the solution.[2]

  • Add di-tert-butyl dicarbonate to the mixture. This is often done in batches to control the reaction.[2]

  • Stir the reaction at room temperature overnight.[9]

  • Upon completion, the solvent is typically removed under reduced pressure, and the resulting N-Boc-Methyl L-pyroglutamate is purified, for example, by recrystallization or chromatography.

Analytical Methods

The purity and identity of this compound are commonly assessed using chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC): Purity is frequently quantified by GC analysis, with commercial standards often exceeding 98.0% purity.[1][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for purity assessment, particularly for non-volatile derivatives.[11] A typical setup might involve a C18 column with a mobile phase gradient of acetonitrile and an aqueous buffer.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.[1][4]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.[7] It is noted that free glutamine and glutamic acid can cyclize to pyroglutamic acid in the ion source of a mass spectrometer, an artifact that should be considered in complex sample analysis.[12]

Chemical Reactivity and Applications

This compound is a key intermediate in the synthesis of a variety of molecules due to its defined stereochemistry and functional groups.

chemical_derivatization start L-Pyroglutamic Acid mpg This compound start->mpg boc_mpg N-Boc Protected This compound mpg->boc_mpg N-Protection (Boc₂O, DMAP) peptide Peptide Chain (pGlu-AA₂-AA₃...) boc_mpg->peptide Peptide Coupling (SPPS or Solution Phase) linear Linear N-Protected Glutamic Acid Derivatives boc_mpg->linear Ring Opening (Strong Base) analogues Bioactive Analogues & Complex Molecules peptide->analogues Bioactive Peptides linear->analogues Further Synthesis

Core Chemical Derivatization Pathways

The primary applications include:

  • Peptide Synthesis: After N-protection, it serves as a crucial building block for introducing a pyroglutamyl (pGlu) residue at the N-terminus of synthetic peptides.[3][6] This modification can confer resistance to degradation by aminopeptidases.[6]

  • Chiral Intermediate: It is a versatile chiral source for the asymmetric synthesis of pharmaceuticals and other complex organic molecules.[6]

  • Drug Discovery: Derivatives and analogues of L-pyroglutamic acid have been synthesized and evaluated for a range of biological activities, including antifungal and anti-inflammatory properties.[13]

Visualization of Experimental and Logical Workflows

General Synthesis Workflow

The synthesis of protected this compound for use in further applications follows a logical two-step process starting from L-pyroglutamic acid.

synthesis_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Protection A L-Pyroglutamic Acid + Methanol B Add Catalyst (SOCl₂) React at 5-10°C A->B C Quench (NaHCO₃) & Isolate B->C D This compound + DCM C->D Intermediate Product E Add Boc₂O + DMAP React at RT D->E F Purify Product E->F G N-Boc-Methyl L-Pyroglutamate F->G Final Product

Workflow for Synthesis of N-Boc-Methyl L-pyroglutamate
Role in Solid-Phase Peptide Synthesis (SPPS)

This compound, after protection, is incorporated into peptide chains using established synthesis methodologies like Solid-Phase Peptide Synthesis (SPPS).

peptide_synthesis_role start This compound protect N-Protection (e.g., Boc or Fmoc) start->protect activate Carboxyl Activation (e.g., DCC/HOBt) protect->activate couple Coupling Reaction activate->couple resin Resin Support Growing Peptide Chain resin->couple final_peptide Resin Support pGlu-Peptide Chain couple->final_peptide

Logical Flow for Use in Peptide Synthesis

References

An In-depth Technical Guide to Methyl L-Pyroglutamate (CAS 4931-66-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-pyroglutamate, with the CAS number 4931-66-2, is a derivative of the naturally occurring amino acid L-glutamic acid. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its emerging applications in the pharmaceutical and cosmetic industries. Particular focus is given to its neuroprotective and anti-inflammatory activities, with detailed experimental protocols and an exploration of its potential mechanisms of action involving key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound, also known as L-pyroglutamic acid methyl ester, is a cyclic amide and a methyl ester derivative of L-pyroglutamic acid. L-pyroglutamic acid itself is formed through the intramolecular cyclization of L-glutamic acid.[1] This compound has garnered interest for its potential biological activities, including neuroprotective and anti-inflammatory effects, making it a person of interest in pharmaceutical research.[2] It is also utilized in the cosmetics industry as a skin-conditioning agent. This guide will delve into the technical properties and uses of this compound, providing a detailed resource for scientific and drug development applications.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4931-66-2[3]
Molecular Formula C6H9NO3[3]
Molecular Weight 143.14 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 90 °C at 0.3 mmHg[4]
Density 1.226 g/mL at 25 °C[4]
Refractive Index n20/D 1.486[4]
Optical Rotation [α]20/D +10.5° (c = 1 in ethanol)[4]
Solubility Soluble in water, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate.[5]

Synthesis and Purification

This compound is commonly synthesized from L-glutamic acid. A prevalent method involves the esterification of L-pyroglutamic acid, which is first obtained by the cyclization of L-glutamic acid.

Detailed Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol describes a two-step synthesis of this compound from L-glutamic acid.

Step 1: Cyclization of L-Glutamic Acid to L-Pyroglutamic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place L-glutamic acid.

  • Heating: Heat the flask to 180 °C. This will cause the L-glutamic acid to melt and undergo cyclization with the loss of a water molecule.[1]

  • Reaction Time: Maintain the temperature for a sufficient time to ensure complete cyclization (typically 2-4 hours, monitor by TLC).

  • Cooling and Dissolution: Allow the reaction mixture to cool to below 100 °C. Dissolve the resulting solid in hot water.

  • Crystallization: Cool the aqueous solution to room temperature to allow L-pyroglutamic acid to crystallize.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Esterification of L-Pyroglutamic Acid to this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend the dried L-pyroglutamic acid in absolute methanol.[3]

  • Cooling: Cool the suspension in an ice bath to 0-5 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled suspension while maintaining the temperature below 10 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by silica gel column chromatography.[6][7]

  • Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to separate the product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification L-Glutamic_Acid L-Glutamic Acid Cyclization Cyclization (Heat at 180°C) L-Glutamic_Acid->Cyclization L-Pyroglutamic_Acid L-Pyroglutamic Acid Cyclization->L-Pyroglutamic_Acid Esterification Esterification (Methanol, Thionyl Chloride) L-Pyroglutamic_Acid->Esterification Crude_Product Crude Methyl L-Pyroglutamate Esterification->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Methyl L-Pyroglutamate Column_Chromatography->Pure_Product

Synthesis and Purification Workflow for this compound.

Biological Activities and Uses

This compound and its parent compound, L-pyroglutamic acid, have demonstrated several biological activities, with neuroprotection and anti-inflammation being the most prominent.

Neuroprotective Activity

L-pyroglutamic acid has been shown to interact with glutamate receptors in the brain.[4] While high concentrations of glutamate can be excitotoxic to neurons, some studies suggest that L-pyroglutamic acid may offer neuroprotective effects.[8] This is thought to occur through the modulation of glutamate receptor activity and downstream signaling pathways.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity in HT22 Cells

This protocol is a common method to assess the neuroprotective effects of a compound against glutamate-induced oxidative stress in the HT22 hippocampal neuronal cell line.[9][10]

  • Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HT22 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Excitotoxicity: Add glutamate to the wells to a final concentration of 2-5 mM to induce cell death. Include a vehicle control (no glutamate) and a positive control (glutamate only).

  • Incubation: Incubate the plates for 24 hours.

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Neuroprotection_Assay_Workflow Start Start: Culture HT22 Cells Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Pre-treatment Pre-treat with Methyl L-Pyroglutamate Seed_Cells->Pre-treatment Induce_Toxicity Induce Excitotoxicity with Glutamate Pre-treatment->Induce_Toxicity Incubate Incubate for 24 hours Induce_Toxicity->Incubate MTT_Assay Perform MTT Assay for Cell Viability Incubate->MTT_Assay Analyze_Data Analyze Data and Determine Neuroprotection MTT_Assay->Analyze_Data End End Analyze_Data->End

Experimental Workflow for Neuroprotection Assay.
Anti-inflammatory Activity

This compound has been isolated from Portulaca oleracea and is reported to possess anti-inflammatory activity.[11] The anti-inflammatory effects of its parent compound, L-pyroglutamic acid, have been demonstrated by its ability to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[2]

Experimental Protocol: In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells

This protocol assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated BV-2 microglial cells.[12]

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent in a 96-well plate.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Proposed Mechanism of Action and Signaling Pathways

The biological effects of this compound are likely mediated through its conversion to L-pyroglutamic acid, which can interact with glutamate receptors. Glutamate receptor signaling is complex and can activate multiple downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial regulators of inflammation and cell survival.[13][14]

Based on the known interactions of glutamate and the observed biological activities of L-pyroglutamic acid, a potential signaling pathway is proposed. L-pyroglutamic acid may act as a partial agonist or modulator at metabotropic glutamate receptors (mGluRs).[15] This interaction could lead to the modulation of downstream signaling cascades. For instance, it might inhibit the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory mediators like iNOS and COX-2. Simultaneously, it could influence the MAPK pathway, which is involved in both pro-inflammatory and cell survival signals. The net effect of this modulation could be a reduction in inflammation and an enhancement of neuronal survival, explaining its observed anti-inflammatory and neuroprotective properties.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mGluR Metabotropic Glutamate Receptor PLC PLC mGluR->PLC MAPK_cascade MAPK Cascade (ERK, JNK, p38) mGluR->MAPK_cascade Modulates IKK IKK PLC->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFkB_complex NF-κB (p50/p65) IκB->NFkB_complex Inhibits NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus Translocation AP1 AP-1 MAPK_cascade->AP1 Activates Gene_Expression Gene Expression (Inflammatory Mediators, Survival Factors) NFkB_nucleus->Gene_Expression Regulates AP1->Gene_Expression Regulates Inflammation Inflammation (e.g., NO production) Gene_Expression->Inflammation Neuroprotection Neuroprotection (Cell Survival) Gene_Expression->Neuroprotection Methyl_L_Pyroglutamate This compound L_Pyroglutamic_Acid L-Pyroglutamic Acid Methyl_L_Pyroglutamate->L_Pyroglutamic_Acid Metabolism L_Pyroglutamic_Acid->mGluR Modulates

Proposed Signaling Pathway for this compound.

Conclusion

This compound (CAS 4931-66-2) is a versatile compound with established applications in the cosmetic industry and significant potential in the pharmaceutical sector. Its neuroprotective and anti-inflammatory properties, likely mediated through the modulation of glutamate receptor signaling and key inflammatory pathways such as NF-κB and MAPK, make it a compelling candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide aim to facilitate future research and development efforts centered on this promising molecule.

References

The Biological Significance of Methyl L-pyroglutamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl L-pyroglutamate, the methyl ester of L-pyroglutamic acid, is a versatile molecule whose biological significance is multifaceted. Primarily recognized as a crucial chiral intermediate in the synthesis of pharmaceuticals and other complex organic molecules, its direct biological activities are a subject of ongoing investigation. This technical guide provides an in-depth analysis of the established roles of this compound, its metabolic fate, and its relationship with L-pyroglutamic acid, a key metabolite in the γ-glutamyl cycle. While initial commercial claims have linked this compound to anti-inflammatory effects via MAPK and NF-κB signaling, a review of the primary literature indicates this mechanism is attributed to a different compound, 1-Carbomethoxy-β-carboline, also found in Portulaca oleracea. This guide will clarify these findings and focus on the substantiated biological relevance of this compound as a synthetic precursor and a potential prodrug of L-pyroglutamic acid. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided to facilitate further research.

Introduction

This compound ((S)-Methyl 5-oxopyrrolidine-2-carboxylate) is a derivative of L-pyroglutamic acid, a cyclized form of glutamic acid.[1] Its utility spans various industries, including pharmaceuticals, cosmetics, and food science.[2] In the pharmaceutical sector, it serves as a valuable building block for synthesizing more complex molecules, leveraging its chiral nature to achieve stereospecificity.[3] Its purported role in improving drug bioavailability has made it a compound of interest for drug development professionals.[2]

A key aspect of the biological significance of this compound is its potential to act as a prodrug for L-pyroglutamic acid. It is hypothesized that in vivo, the methyl ester group is readily hydrolyzed by ubiquitous esterase enzymes to release L-pyroglutamic acid and methanol. L-pyroglutamic acid is a metabolite in the γ-glutamyl cycle, a critical pathway for glutathione synthesis and amino acid transport.[4] Therefore, the biological effects of this compound may be largely attributable to the physiological functions of L-pyroglutamic acid, which include influencing neurotransmission by interacting with glutamate receptors.[5][6]

This guide will provide a comprehensive overview of the synthesis of this compound, its established applications as a synthetic intermediate, its probable metabolic pathway, and the biological roles of its primary metabolite, L-pyroglutamic acid. Furthermore, we present detailed experimental protocols for researchers to synthesize and evaluate this compound, aiming to clarify its biological functions and encourage further investigation.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid or low-melting solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 4931-66-2[3]
Molecular Formula C₆H₉NO₃[3]
Molecular Weight 143.14 g/mol [3]
Melting Point 69-71 °C[7]
Boiling Point 361.6 °C at 760 mmHg[7]
Density 1.209 g/cm³[7]
Solubility Soluble in dichloromethane[7]
Synthesis of this compound

This compound is commonly synthesized by the esterification of L-pyroglutamic acid with methanol. A common method involves the use of thionyl chloride as a catalyst.[3]

G cluster_synthesis Synthesis of this compound L_pyroglutamic_acid L-Pyroglutamic Acid Reaction Esterification Reaction L_pyroglutamic_acid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Reaction Catalyst Methyl_L_pyroglutamate This compound Reaction->Methyl_L_pyroglutamate Byproducts SO2 + HCl Reaction->Byproducts

Caption: Synthesis of this compound via esterification.

Biological Significance and Metabolism

Role as a Synthetic Intermediate

The primary and most well-documented role of this compound is as a chiral starting material in organic synthesis. Its rigid, cyclic structure and defined stereochemistry make it an ideal precursor for a variety of more complex molecules.

  • Synthesis of Boc-L-Pyroglutamic acid methyl ester: this compound is a direct precursor in the synthesis of N-tert-Butoxycarbonyl-L-pyroglutamic acid methyl ester (Boc-L-Pyr-OMe), a protected amino acid derivative used in peptide synthesis.[3][8]

  • Synthesis of Dodecyl Pyroglutamate: It serves as an intermediate in the enzymatic or chemical synthesis of dodecyl pyroglutamate, a compound with applications in the cosmetics industry.[9]

  • Synthesis of Pyroglutamic Acid Analogs: It is a foundational molecule for the generation of various pyroglutamic acid derivatives with potential therapeutic activities.[10]

Proposed Metabolism: A Prodrug Hypothesis

Given its ester structure, it is highly probable that this compound is rapidly hydrolyzed in vivo by nonspecific esterases present in plasma, the liver, and other tissues. This enzymatic action would cleave the methyl ester bond, releasing L-pyroglutamic acid and methanol. This metabolic conversion is central to the hypothesis that this compound functions as a prodrug for L-pyroglutamic acid, delivering the active metabolite to systemic circulation.

G cluster_metabolism Proposed Metabolism and Pathway MLP This compound Hydrolysis Hydrolysis MLP->Hydrolysis Esterases Esterases Esterases->Hydrolysis Enzyme LPA L-Pyroglutamic Acid Hydrolysis->LPA Methanol Methanol Hydrolysis->Methanol gamma_glutamyl_cycle γ-Glutamyl Cycle LPA->gamma_glutamyl_cycle Glutamate_Receptor Glutamate Receptor Interaction LPA->Glutamate_Receptor Glutathione Glutathione Synthesis gamma_glutamyl_cycle->Glutathione

Caption: Proposed metabolism and biological interactions.

Biological Roles of L-Pyroglutamic Acid

The biological significance of this compound is therefore intrinsically linked to the functions of L-pyroglutamic acid.

  • The γ-Glutamyl Cycle: L-pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione.[4] Glutathione is the most abundant endogenous antioxidant, crucial for cellular protection against oxidative stress.

  • Neurological Activity: L-pyroglutamic acid can cross the blood-brain barrier and has been shown to interact with the glutamatergic system. Studies have demonstrated that it can decrease both Na⁺-dependent and Na⁺-independent glutamate binding, suggesting it may modulate glutamate neurotransmission.[5][6] However, it does not appear to cause significant neurotoxicity.[5]

  • Metabolic Effects: At high concentrations (0.5 to 3 mM), L-pyroglutamic acid has been shown to impair brain energy production in vitro by reducing CO₂ production, lipid biosynthesis, and ATP levels.[11]

Quantitative Data

Quantitative data on the direct biological activity of this compound is scarce in publicly available literature. The following table summarizes relevant data for its metabolite, L-pyroglutamic acid.

ParameterCompoundValueConditionsReference
CO₂ Production Inhibition L-Pyroglutamic Acid~50%0.5 - 3 mM in rat cerebral cortex[11]
Lipid Biosynthesis Inhibition L-Pyroglutamic Acid~20%0.5 - 3 mM in rat cerebral cortex[11]
ATP Level Reduction L-Pyroglutamic Acid~52%3 mM in rat cerebral cortex[11]
NADH:cytochrome c oxireductase Inhibition L-Pyroglutamic Acid~40%0.5 - 3.0 mM in rat cerebral cortex[11]
Plasma Level Increase (Oral Admin) L-Pyroglutamic Acid56x (adult mice)0.5 g/kg oral administration[12]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the procedure described in patent CN106336371A.[3]

Materials:

  • L-pyroglutamic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve L-pyroglutamic acid in anhydrous methanol (e.g., a molar ratio of 1:5 of acid to methanol).

  • Cool the mixture in an ice bath to 5-10 °C.

  • Slowly add thionyl chloride dropwise to the stirred solution (e.g., 0.15 molar equivalents relative to L-pyroglutamic acid).

  • Maintain the reaction temperature between 5-10 °C and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly add sodium bicarbonate to neutralize the excess acid and stop the reaction.

  • Filter the mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

Proposed In Vitro Metabolic Stability Assay

This generic protocol for a microsomal stability assay can be used to test the hypothesis that this compound is hydrolyzed by liver enzymes.[2][13]

Materials:

  • This compound

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker at 37 °C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare the incubation mixture in a 96-well plate containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration).

  • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system. A control group without NADPH should be included.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the disappearance of this compound and the appearance of L-pyroglutamic acid over time using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_workflow Experimental Workflow for Biological Evaluation Synthesis Synthesis & Purification Stability_Assay In Vitro Metabolic Stability Assay Synthesis->Stability_Assay Test Compound Activity_Assay Biological Activity Assay (e.g., Glutamate Binding) Stability_Assay->Activity_Assay Metabolite Identification Data_Analysis Data Analysis & Interpretation Stability_Assay->Data_Analysis Activity_Assay->Data_Analysis

Caption: Workflow for evaluating this compound.

Conclusion and Future Directions

The primary biological significance of this compound, based on current evidence, lies in its role as a versatile chiral intermediate for chemical synthesis and its high potential as a prodrug for L-pyroglutamic acid. While claims of its direct anti-inflammatory action via the MAPK/NF-κB pathway are not substantiated by primary literature, the biological effects of its metabolite, L-pyroglutamic acid, are well-documented and center on its involvement in the γ-glutamyl cycle and modulation of the glutamatergic system.

Future research should focus on quantitatively determining the rate of in vivo hydrolysis of this compound to confirm its prodrug characteristics. Furthermore, while the specific anti-inflammatory mechanism has been misattributed, direct investigation into the anti-inflammatory and other biological properties of this compound itself is warranted to determine if it possesses unique activities independent of its conversion to L-pyroglutamic acid. The protocols provided in this guide offer a framework for such investigations, which will be crucial for fully elucidating the therapeutic potential of this compound.

References

The Natural Occurrence of Methyl L-pyroglutamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-pyroglutamate, the methyl ester of L-pyroglutamic acid, is a naturally occurring amino acid derivative. While its parent compound, L-pyroglutamic acid, is ubiquitous in biological systems and well-studied, the natural distribution and biosynthesis of this compound are less characterized. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, including its identified sources, and outlines detailed experimental protocols for its extraction, identification, and quantification. Putative biosynthetic and metabolic pathways are also discussed to provide a framework for future research.

Introduction

L-pyroglutamic acid (pGlu), a cyclized derivative of L-glutamic acid, is a key metabolite in the γ-glutamyl cycle and is found in a wide range of biological tissues and fluids. Its methyl ester, this compound, has been identified in select natural sources and is of growing interest due to its potential biological activities. This document serves as a technical resource for researchers and professionals in drug development, summarizing the known occurrences of this compound and providing methodologies for its study.

Natural Occurrence of this compound

This compound has been identified in a limited number of plant species and fermented products. While its quantitative presence is not extensively documented in the literature, its confirmed sources are listed below.

Table 1: Documented Natural Sources of this compound
Natural SourceOrganism/Product TypeReference
PurslanePortulaca oleracea L.[1]
Camellia Japonica Petal WineFermented Beverage[2]

It is important to note that while the presence of this compound has been confirmed in these sources, specific concentration ranges are not yet well-established in peer-reviewed literature. Quantification of this compound requires the development and validation of specific analytical methods for each matrix.

Biosynthesis and Metabolism

The precise biosynthetic pathway of this compound has not been fully elucidated. However, it is logical to propose a two-step pathway involving the well-characterized formation of its precursor, L-pyroglutamic acid, followed by an enzymatic methylation step.

Formation of L-Pyroglutamic Acid

L-pyroglutamic acid can be formed through two primary mechanisms:

  • Enzymatic Cyclization: Glutaminyl cyclase (QC) catalyzes the intramolecular cyclization of N-terminal L-glutamine residues on peptides to form L-pyroglutamyl residues, with the release of ammonia.

  • Non-Enzymatic Cyclization: L-glutamic acid or L-glutamine can spontaneously cyclize to form L-pyroglutamic acid, a process that can be accelerated by heat and acidic or alkaline conditions. This is particularly relevant in food processing and fermentation.[3][4]

Putative Methylation of L-Pyroglutamic Acid

The conversion of L-pyroglutamic acid to this compound would involve an esterification reaction. In a biological context, this is likely catalyzed by a methyltransferase enzyme, utilizing a methyl donor such as S-adenosyl-L-methionine (SAM).

cluster_0 Step 1: L-Pyroglutamic Acid Formation cluster_1 Step 2: Putative Methylation L-Glutamine L-Glutamine L-Pyroglutamic Acid L-Pyroglutamic Acid L-Glutamine->L-Pyroglutamic Acid Glutaminyl Cyclase / Spontaneous Cyclization L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid->L-Pyroglutamic Acid Spontaneous Cyclization L-Pyroglutamic Acid_2 L-Pyroglutamic Acid This compound This compound L-Pyroglutamic Acid_2->this compound Methyltransferase (Putative) SAM S-adenosyl-L-methionine SAH S-adenosyl-L-homocysteine SAM->SAH

Putative Biosynthetic Pathway of this compound.
Metabolism

The metabolic fate of this compound is currently unknown. It is plausible that it can be hydrolyzed back to L-pyroglutamic acid and methanol by esterase enzymes. L-pyroglutamic acid is then converted to L-glutamate by the enzyme 5-oxoprolinase (ATP-hydrolysing).

Experimental Protocols

The following section details methodologies for the extraction, identification, and quantification of this compound from natural sources. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific matrix under investigation.

Extraction from Plant Material (Portulaca oleracea)

This protocol describes a general procedure for the extraction of moderately polar compounds from plant tissue.

Materials:

  • Fresh or lyophilized plant material

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Homogenize fresh plant material or grind lyophilized material to a fine powder.

  • Extraction:

    • To 1 g of powdered plant material, add 10 mL of 80% aqueous methanol.

    • Vortex vigorously for 1 minute.

    • Sonicate for 30 minutes in a sonication bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator or under a stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Reconstitute the dried extract in 5 mL of ultrapure water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of ultrapure water to remove highly polar impurities.

    • Elute the fraction containing this compound with 5 mL of methanol.

    • Evaporate the methanolic eluate to dryness.

  • Sample Reconstitution: Reconstitute the final dried extract in a known volume of the initial mobile phase for LC-MS analysis.

A Homogenized Plant Material B Extraction with 80% Methanol A->B C Centrifugation B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F SPE Cleanup (C18) E->F G Elution with Methanol F->G H Evaporate to Dryness G->H I Reconstitute for Analysis H->I

Extraction Workflow for this compound from Plant Material.
Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (Example for Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 144.1 -> 84.1 (Precursor [M+H]+ -> Product ion)

    • Qualifier: 144.1 -> 56.1 (Precursor [M+H]+ -> Product ion)

  • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and compound.

Method Validation:

The analytical method should be validated according to standard guidelines, including assessment of:

  • Linearity

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Specificity

  • Matrix effects

Table 2: Example LC-MS/MS Parameters for this compound Quantification
ParameterValue
Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI+
Precursor Ion [M+H]+144.1
Product Ion 1 (Quantifier)84.1
Product Ion 2 (Qualifier)56.1

Signaling Pathways

Currently, there is no direct evidence in the scientific literature implicating this compound in specific signaling pathways. However, its precursor, L-pyroglutamic acid, is known to be involved in glutathione metabolism and can act as a glutamate analog, potentially interacting with glutamate receptors in the central nervous system. Further research is required to determine if this compound possesses unique signaling roles or if it primarily acts as a metabolic intermediate of L-pyroglutamic acid.

Conclusion

This compound is an intriguing natural product with a limited but confirmed presence in the plant kingdom and fermented goods. This guide provides a foundational understanding of its natural occurrence and a practical framework for its extraction and quantification. Significant research gaps remain, particularly concerning its quantitative distribution, specific biosynthetic and metabolic pathways, and potential biological functions. The methodologies and information presented herein are intended to facilitate further investigation into this lightly studied metabolite, which may hold untapped potential in the fields of natural product chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Biological Mechanism of Action of Methyl L-pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-pyroglutamate, a derivative of the naturally occurring amino acid L-pyroglutamic acid, has garnered interest for its potential biological activities, including anti-inflammatory, neuroprotective, and antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in biological systems. Drawing from available literature on this compound and its structural analogues, this document details its likely molecular targets, delineates potential signaling pathways, and presents quantitative data from relevant studies. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Introduction

This compound is the methyl ester of L-pyroglutamic acid, a cyclic lactam of glutamic acid. L-pyroglutamic acid is notably found as the N-terminal residue of several peptides and proteins, including Thyrotropin-Releasing Hormone (TRH), where it is crucial for receptor binding and biological activity. The structural similarity of this compound to this key motif suggests potential interactions with similar biological targets. Furthermore, studies have identified this compound as a bioactive metabolite with anti-inflammatory and other beneficial properties[1]. This guide aims to consolidate the existing knowledge and provide a framework for future investigation into the therapeutic potential of this compound.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of this compound are likely mediated through multiple pathways. Based on its structure and the activities of related compounds, two primary mechanisms are hypothesized: modulation of the Thyrotropin-Releasing Hormone (TRH) receptor signaling pathway and regulation of inflammatory responses.

Interaction with the TRH Receptor Signaling Pathway

Given that L-pyroglutamic acid is the N-terminal moiety of TRH, it is plausible that this compound could act as an analogue, potentially modulating the TRH receptor. The canonical TRH receptor signaling cascade is initiated by the binding of TRH to its G-protein coupled receptor (GPCR), primarily coupling to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

While direct evidence for this compound binding to the TRH receptor is not yet available, the pathway remains a significant area for investigation.

TRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Methyl_L_pyroglutamate This compound (Hypothesized) TRH_R TRH Receptor Methyl_L_pyroglutamate->TRH_R Gq11 Gq/11 TRH_R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: Hypothesized TRH Receptor Signaling Pathway for this compound.
Modulation of Inflammatory Pathways

Several studies have indicated that this compound and its analogues possess anti-inflammatory properties[1][2]. The primary mechanism appears to be the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests an interaction with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NO production, this compound may interfere with this pathway at one or more points.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocation iNOS_COX2_genes iNOS, COX-2 Gene Transcription Nucleus->iNOS_COX2_genes NO_production Nitric Oxide (NO) Production iNOS_COX2_genes->NO_production Inflammation Inflammation NO_production->Inflammation Methyl_L_pyroglutamate This compound Methyl_L_pyroglutamate->NO_production inhibits

Figure 2: Potential Anti-Inflammatory Mechanism of this compound.

Quantitative Data

Quantitative data for the biological activity of this compound is limited. However, a study by Gang et al. (2018) on a series of L-pyroglutamic acid esters provides valuable insights into the structure-activity relationship and offers comparative data for related compounds[2].

Table 1: Antifungal Activity of L-pyroglutamic Acid Esters against Phytophthora infestans

CompoundR Group (Ester)EC₅₀ (µg/mL)[2]
2d 4-Chlorobenzyl1.44
2j 2,4-Dichlorobenzyl1.21
Azoxystrobin (Commercial Fungicide)7.85
This compoundMethylData not specified

Table 2: Anti-inflammatory Activity of L-pyroglutamic Acid Analogues (Inhibition of NO Production in LPS-stimulated BV-2 cells)

CompoundStructureInhibition Rate (%) at 10 µM[2]
2e 2-Fluorobenzyl ester45.3
2g 2-Chlorobenzyl ester48.2
4d 4-Chlorobenzyl amide51.7
This compoundMethyl esterData not specified

Note: While specific values for this compound were not highlighted in the publication, it can be inferred that its activity in these particular assays was not as potent as the analogues listed.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

TRH Receptor Binding Assay (Competitive Binding)

This protocol is a general framework for assessing the binding affinity of this compound to TRH receptors expressed in a suitable cell line (e.g., HEK293 cells transfected with the TRH receptor gene).

Workflow Diagram:

Binding_Assay_Workflow Cell_Culture 1. Culture TRH Receptor- Expressing Cells Membrane_Prep 2. Prepare Cell Membranes Cell_Culture->Membrane_Prep Incubation 3. Incubate Membranes with Radiolabeled TRH and This compound Membrane_Prep->Incubation Filtration 4. Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification 5. Quantify Radioactivity Filtration->Quantification Analysis 6. Data Analysis (IC₅₀, Ki) Quantification->Analysis

Figure 3: Workflow for TRH Receptor Competitive Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human TRH receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a constant concentration of radiolabeled TRH (e.g., [³H]TRH), and varying concentrations of unlabeled this compound.

    • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled TRH.

    • Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Measurement of Nitric Oxide Production in LPS-Stimulated Microglia

This protocol, based on the Griess assay, quantifies the inhibitory effect of this compound on NO production in an inflammatory context.

Methodology:

  • Cell Culture:

    • Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.

Conclusion and Future Directions

This compound presents as a promising bioactive compound with potential therapeutic applications, particularly in the realm of anti-inflammatory and neuroprotective agents. While its exact molecular mechanisms are not yet fully elucidated, current evidence strongly suggests an inhibitory effect on inflammatory pathways, specifically the reduction of nitric oxide production. The hypothesized interaction with the TRH receptor, based on structural analogy, warrants further investigation through direct binding and functional assays.

Future research should focus on:

  • Determining the binding affinity and functional activity of this compound at TRH and glutamate receptors.

  • Elucidating the specific molecular targets within the NF-κB and MAPK signaling pathways that are modulated by this compound.

  • Conducting in vivo studies to assess the pharmacokinetic profile, efficacy, and safety of this compound in relevant animal models of inflammation and neurological disorders.

A deeper understanding of these aspects will be crucial for the development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Chirality of Methyl L-pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the stereochemical properties of Methyl L-pyroglutamate, a crucial chiral building block in organic synthesis, particularly within the pharmaceutical and cosmetic industries. Its defined stereochemistry is fundamental to its function in the synthesis of complex, biologically active molecules.

The Chiral Core: Stereochemistry and Configuration

This compound is the methyl ester of L-pyroglutamic acid, a cyclized derivative of the naturally occurring amino acid, L-glutamic acid.[1][2] The chirality of the molecule originates from a single stereocenter at the C2 position of the 5-oxopyrrolidine ring. According to the Cahn-Ingold-Prelog (CIP) priority rules, this center possesses an (S) absolute configuration. This inherent chirality is critical as it dictates the three-dimensional arrangement of the molecule, which is paramount for its specific interactions in biological systems and asymmetric syntheses.[3]

cluster_MLP This compound Structure cluster_ester C2 C C3 C C2->C3 C_ester C C2->C_ester C4 C C3->C4 C5 C C4->C5 N1 N C5->N1 O_C5 O C5->O_C5 N1->C2 H_N1 H N1->H_N1 O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester CH3_ester CH₃ O2_ester->CH3_ester H_C2 H* caption * Chiral Center (S-configuration)

Molecular structure of this compound.

Origin of Chirality: Synthesis Pathway

The chirality of this compound is sourced directly from its precursor, L-glutamic acid, an inexpensive and abundant chiral synthon.[3] The synthesis typically involves a two-step process where the stereocenter is preserved throughout.

  • Lactamization : L-glutamic acid undergoes an intramolecular cyclization (lactamization) to form L-pyroglutamic acid. This reaction does not affect the chiral center at the alpha-carbon.

  • Esterification : The carboxylic acid group of L-pyroglutamic acid is then esterified, commonly using methanol in the presence of a catalyst such as thionyl chloride, to yield this compound.[4]

This synthetic route ensures that the final product retains the (S) configuration of the starting L-glutamic acid, resulting in an enantiomerically pure compound.

Synthesis pathway preserving the 'L' chirality.

Quantitative Chiroptical Data

The chirality of this compound gives rise to optical activity, a macroscopic property that can be quantified. The specific rotation is a standardized measure of this activity and serves as a critical parameter for identity and purity assessment.

PropertyValueSource(s)
Synonyms L-Pyroglutamic Acid Methyl Ester; Methyl (S)-5-Oxopyrrolidine-2-carboxylate
CAS Number 4931-66-2[5]
Molecular Formula C₆H₉NO₃[5]
Molecular Weight 143.14 g/mol [5]
Specific Rotation [α]²⁰/D +10.5° (c=1 in ethanol)[5]
Optical Purity Typically >99% ee (enantiomeric excess)

Experimental Protocols for Chirality Determination

Verifying the chiral integrity of this compound is essential for its application in regulated industries. Several analytical techniques are employed for this purpose.

Polarimetry directly measures the optical rotation of a chiral substance in solution. It is a fundamental technique for confirming the identity of an enantiomer and determining its concentration or purity.[6][7]

Experimental Protocol for Specific Rotation Measurement:

  • Sample Preparation : Accurately weigh approximately 100 mg of this compound and dissolve it in absolute ethanol to a final volume of 10.0 mL in a volumetric flask. This creates a solution with a concentration (c) of 0.01 g/mL (or 1 g/100mL).

  • Instrument Calibration : Calibrate the polarimeter using a blank solvent (absolute ethanol) to set the zero point.

  • Measurement : Rinse and fill a 1-decimeter (1.0 dm) polarimeter tube with the prepared sample solution, ensuring no air bubbles are present. Place the tube in the polarimeter.

  • Data Acquisition : Measure the observed optical rotation (α) at a constant temperature (e.g., 20°C) using the D-line of a sodium lamp (589 nm).

  • Calculation : Calculate the specific rotation [α] using the formula:

    • [α] = α / (l × c)

    • Where: α = observed rotation, l = path length in dm, c = concentration in g/mL.

  • Result : A value of approximately +10.5° confirms the presence of the L-enantiomer.[5]

G cluster_prep Preparation cluster_measure Measurement cluster_calc Analysis A1 Weigh Sample (100 mg) A2 Dissolve in Solvent (10 mL EtOH) A1->A2 B2 Fill 1 dm Tube A2->B2 B1 Calibrate Polarimeter (Blank) B1->B2 B3 Measure Observed Rotation (α) B2->B3 C1 Calculate Specific Rotation [α] = α / (l × c) B3->C1 C2 Compare to Standard (+10.5°) C1->C2

Workflow for polarimetric analysis.

Chiral HPLC is a powerful technique for separating enantiomers, allowing for the precise determination of enantiomeric excess (ee).[8] The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol for Enantiomeric Purity:

  • HPLC System : A standard HPLC system equipped with a UV detector.

  • Chiral Column : An Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm particles) or equivalent teicoplanin-based CSP, which is effective for separating pyroglutamic acid enantiomers.[9][10]

  • Mobile Phase : A mixture of acetonitrile, methanol, acetic acid, and triethylamine (e.g., 54.5:45:0.3:0.2 v/v/v/v).[9] The exact composition may require optimization for the methyl ester.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 23°C.

  • Detection : UV at 220 nm.

  • Sample Preparation : Dissolve a small amount of this compound in the mobile phase or methanol to a concentration of approximately 1 mg/mL.

  • Injection : Inject 5 µL of the sample solution.

  • Data Analysis : The L- and D-enantiomers will elute as separate peaks. Calculate the enantiomeric excess (ee) using the peak areas (A) of the L- and D-isomers:

    • % ee = [(A_L - A_D) / (A_L + A_D)] × 100

G A Prepare Sample (1 mg/mL in MeOH) B Inject 5 µL into HPLC System A->B C Separation on Chiral Column B->C D UV Detection (220 nm) C->D E Integrate Peak Areas (L and D enantiomers) D->E F Calculate Enantiomeric Excess (% ee) E->F

Experimental workflow for chiral HPLC analysis.

For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography is the gold standard.[11] This technique maps the precise three-dimensional positions of atoms in a crystalline solid, providing definitive proof of the (S) configuration.

General Experimental Protocol:

  • Crystallization : Grow a high-quality single crystal of this compound. This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector collects the resulting diffraction pattern as the crystal is rotated.[11]

  • Structure Solution : The diffraction data (spot intensities and positions) are processed to calculate an electron density map of the unit cell.

  • Structure Refinement : An atomic model is built into the electron density map and refined to best fit the experimental data.

  • Absolute Configuration Determination : The final refined structure provides the exact spatial arrangement of the atoms, confirming the (S) configuration at the C2 stereocenter. The structure of the related L-pyroglutamic acid has been determined using this method.[12]

Conclusion

The chirality of this compound is a defining feature, sourced from its natural precursor L-glutamic acid and preserved through synthesis. Its absolute (S) configuration and high enantiomeric purity are essential for its role as a versatile intermediate in the development of pharmaceuticals and other advanced materials. The rigorous analytical control of its stereochemistry, using techniques such as polarimetry, chiral HPLC, and X-ray crystallography, is a critical component of quality assurance in any research or manufacturing setting.

References

The Metabolic Journey of Methyl L-Pyroglutamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involving Methyl L-pyroglutamate. While direct in-vivo metabolic studies on this compound are limited, this document outlines its putative metabolic fate based on the well-established metabolism of its parent compound, L-pyroglutamic acid, and the general principles of ester metabolism. This guide includes quantitative data on related metabolites, detailed experimental protocols, and visualizations of the metabolic and experimental workflows.

Introduction to this compound

This compound is the methyl ester of L-pyroglutamic acid. It is a naturally occurring compound found in plants such as Portulaca oleracea and has demonstrated anti-inflammatory properties.[1] L-pyroglutamic acid (also known as 5-oxoproline) is a cyclic amino acid derivative that plays a role in the glutathione cycle and can be formed from L-glutamate or L-glutamine.[2][3] Given its ester structure, this compound is likely to act as a prodrug, being hydrolyzed by endogenous esterases to yield L-pyroglutamic acid, which then enters cellular metabolic pathways.

The Putative Metabolic Pathway of this compound

The metabolism of this compound is proposed to occur in two main stages:

  • Hydrolysis of the Methyl Ester: The first step is the enzymatic hydrolysis of the methyl ester bond by non-specific carboxylesterases, which are abundant in various tissues, to yield L-pyroglutamic acid and methanol.

  • Metabolism of L-Pyroglutamic Acid: The resulting L-pyroglutamic acid enters the well-characterized gamma-glutamyl cycle. Here, the enzyme 5-oxo-L-prolinase catalyzes the ATP-dependent conversion of L-pyroglutamic acid to L-glutamate. L-glutamate can then be utilized in various metabolic pathways, including the synthesis of glutathione or conversion to other amino acids.

Methyl_L-pyroglutamate_Metabolism MLP This compound PGA L-Pyroglutamic Acid MLP->PGA Hydrolysis Methanol Methanol MLP->Methanol Glu L-Glutamate PGA->Glu Ring Opening GSH_cycle Glutathione Cycle & Other Pathways Glu->GSH_cycle Esterases Carboxylesterases Esterases->MLP Oxoprolinase 5-Oxo-L-prolinase (ATP-dependent) Oxoprolinase->PGA

Putative metabolic pathway of this compound.

Quantitative Data

ParameterGlial CellsNeuronal CellsReference
L-Pyroglutamate Uptake (Vmax) High6-fold lower than glial cells[4]
Primary Metabolite L-GlutamateL-Glutamate[4]
Metabolic Activity More actively metabolizedLess actively metabolized[4]
L-Glutamate Max. Specific Activity 4-fold higher than neuronal cultures-[4]
Formation of GABA Not observedObserved after longer incubation[4]

Experimental Protocols

In Vitro Metabolism of this compound using Liver S9 Fraction

This protocol is designed to study the conversion of this compound to L-pyroglutamic acid using liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, including esterases.

Materials:

  • This compound

  • Liver S9 fraction (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, NADPH regenerating system, and liver S9 fraction.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the reaction. The final concentration of this compound should be within a relevant range (e.g., 1-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the remaining this compound and the formation of L-pyroglutamic acid.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Sample Processing & Analysis prep_mix Prepare Incubation Mixture (Buffer, S9, NADPH system) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Add this compound pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Aliquots at Time Points incubate->time_points quench Quench with Acetonitrile & Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for in vitro metabolism of this compound.
LC-MS/MS Quantification of L-Pyroglutamic Acid

This protocol is adapted from established methods for the accurate quantification of L-pyroglutamic acid, the primary expected metabolite of this compound.[5] It is crucial to chromatographically separate L-pyroglutamic acid from L-glutamine and L-glutamic acid to avoid analytical artifacts, as the latter two can cyclize to pyroglutamic acid in the mass spectrometer's ion source.[5][6]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB C-18, 3.0 × 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.3% HFBA and 0.5% formic acid.

  • Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.

  • Gradient: A suitable gradient to separate L-pyroglutamic acid, L-glutamine, and L-glutamic acid. For example:

    • 0-2 min: 2% to 30% B

    • 2-4.1 min: 30% to 40% B

    • 4.1-4.8 min: 40% to 45% B

    • 4.8-5.5 min: 45% to 90% B

    • 5.5-8 min: Re-equilibration at 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5.0 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Pyroglutamic Acid: 130.0 -> 84.1 and 130.0 -> 56.1

    • Internal Standard (e.g., 13C5,15N-Glutamate): 154.1 -> 89.1

  • Source Parameters: Optimized for the specific instrument, paying close attention to the fragmentor voltage to minimize in-source conversion.[5]

Signaling and Logical Relationships

The metabolic fate of this compound is intertwined with cellular signaling, primarily through the actions of its metabolite, L-glutamate, and its own inherent biological activity.

  • Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties.[1] The mechanism may be direct or mediated through its conversion to L-pyroglutamic acid.

  • Glutathione Metabolism: The conversion to L-glutamate directly links this compound metabolism to the glutathione cycle. Glutathione is a critical antioxidant, and its levels are crucial for cellular redox homeostasis and detoxification.

  • Neurotransmission: L-glutamate is the primary excitatory neurotransmitter in the central nervous system. Alterations in its concentration due to the metabolism of exogenous precursors like this compound could potentially modulate neuronal activity.

Signaling_Relationships cluster_effects Cellular Effects MLP This compound PGA L-Pyroglutamic Acid MLP->PGA Metabolized to Inflammation Inflammation MLP->Inflammation Inhibits Glu L-Glutamate PGA->Glu Metabolized to GSH Glutathione Synthesis Glu->GSH Neurotransmission Neurotransmission Glu->Neurotransmission Redox Redox Homeostasis GSH->Redox

Logical relationships of this compound metabolism.

References

Synthesis of Methyl L-pyroglutamate from L-glutamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of Methyl L-pyroglutamate, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available amino acid, L-glutamic acid. The synthesis is a two-step process involving the initial cyclization of L-glutamic acid to form L-pyroglutamic acid, followed by the esterification of L-pyroglutamic acid with methanol to yield the desired product. This document details the experimental protocols for both reactions, presents quantitative data in a structured format, and illustrates the reaction pathways and workflows using logical diagrams.

Synthesis Overview

The conversion of L-glutamic acid to this compound proceeds through two primary chemical transformations:

  • Cyclization/Dehydration: L-glutamic acid undergoes an intramolecular condensation to form the five-membered lactam, L-pyroglutamic acid (also known as 5-oxoproline). This step involves the removal of a water molecule.

  • Esterification: The carboxylic acid functional group of L-pyroglutamic acid is then esterified with methanol to produce this compound.

Experimental Protocols

Step 1: Synthesis of L-pyroglutamic Acid from L-glutamic Acid

Two primary methods for the synthesis of L-pyroglutamic acid from L-glutamic acid are presented: thermal dehydration and acid-catalyzed cyclization in an alcohol solvent.

Method A: Thermal Dehydration

This method involves heating L-glutamic acid to induce intramolecular cyclization and dehydration.

  • Procedure:

    • Place L-glutamic acid in a suitable reaction vessel equipped with a stirrer and a heating mantle.

    • Heat the L-glutamic acid to a molten state, typically between 130°C and 180°C.

    • Maintain the temperature for a specified duration (e.g., 40-70 minutes) to allow for cyclization.

    • Cool the reaction mixture and dissolve the crude product in water.

    • Purify the L-pyroglutamic acid by recrystallization from water.

Method B: Acid-Catalyzed Dehydration in Ethanol

This method utilizes an acid catalyst in an ethanol system to facilitate the dehydration reaction at a lower temperature.

  • Procedure:

    • Suspend L-glutamic acid in absolute ethanol in a three-necked flask equipped with a reflux condenser and a stirrer.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux (approximately 88-100°C) and maintain for a specified period (e.g., 3-5 hours).[1][2]

    • After the reaction, filter the hot solution to remove any unreacted L-glutamic acid.

    • Concentrate the filtrate under reduced pressure.

    • Cool the concentrated solution to induce crystallization of L-pyroglutamic acid.

    • Collect the crystals by filtration and dry them.

Step 2: Synthesis of this compound from L-pyroglutamic Acid

The esterification of L-pyroglutamic acid is commonly achieved via acid-catalyzed methods. The following protocol utilizes thionyl chloride, which reacts with methanol to form methyl chlorosulfite and HCl in situ, the latter acting as the catalyst for the Fischer esterification.

  • Procedure:

    • In a dry reaction vessel, dissolve L-pyroglutamic acid in methanol.

    • Cool the solution to a temperature between 5°C and 10°C.[3]

    • Slowly add thionyl chloride to the cooled solution while stirring. The molar ratio of L-pyroglutamic acid to methanol to thionyl chloride can be varied, for example, 1:4.7:0.14 or 1:5.5:0.18.[3]

    • Maintain the reaction temperature and continue stirring for 6 to 8 hours.[3]

    • Upon completion of the reaction, neutralize the excess acid by adding sodium bicarbonate.

    • The resulting product is this compound. Further purification can be achieved through techniques such as distillation or chromatography if required.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of L-pyroglutamic acid and its subsequent esterification to this compound based on cited experimental protocols.

Table 1: Synthesis of L-pyroglutamic Acid via Acid-Catalyzed Dehydration in Ethanol

ParameterEmbodiment 1[1]Embodiment 2[1]Embodiment 3[1]
L-glutamic acid (g) 147294221
Absolute Ethanol (ml) 5001200900
Conc. Sulfuric Acid (ml) 222.3
Reaction Temperature (°C) 909295
Reaction Time (hours) 453
Yield (%) 89.1[2]90.3[2]90.2[2]

Table 2: Synthesis of this compound via Thionyl Chloride in Methanol

ParameterEmbodiment 1[3]Embodiment 2[3]
Molar Ratio (L-pyroglutamic acid : Methanol : Thionyl Chloride) 1 : 4.7 : 0.141 : 5.5 : 0.18
Reaction Temperature (°C) 68
Reaction Time (hours) 6.57.5

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Synthesis_Pathway L_Glutamic_Acid L-Glutamic Acid L_Pyroglutamic_Acid L-Pyroglutamic Acid L_Glutamic_Acid->L_Pyroglutamic_Acid Step 1: Cyclization (-H₂O) Methyl_L_Pyroglutamate This compound L_Pyroglutamic_Acid->Methyl_L_Pyroglutamate Step 2: Esterification (+CH₃OH, H⁺)

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: L-Pyroglutamic Acid Synthesis cluster_step2 Step 2: this compound Synthesis start1 Start: L-Glutamic Acid mix1 Mix with Ethanol and H₂SO₄ start1->mix1 react1 Heat to Reflux (88-100°C) mix1->react1 filter1 Hot Filtration react1->filter1 concentrate1 Concentrate Filtrate filter1->concentrate1 crystallize1 Crystallization concentrate1->crystallize1 product1 Product: L-Pyroglutamic Acid crystallize1->product1 start2 Start: L-Pyroglutamic Acid product1->start2 dissolve2 Dissolve in Methanol start2->dissolve2 cool2 Cool to 5-10°C dissolve2->cool2 add_reagent2 Add Thionyl Chloride cool2->add_reagent2 react2 Stir for 6-8 hours add_reagent2->react2 neutralize2 Neutralize with NaHCO₃ react2->neutralize2 product2 Product: this compound neutralize2->product2

Caption: Detailed experimental workflow for the two-step synthesis.

References

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of Methyl L-pyroglutamate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-pyroglutamate, also known as (S)-Methyl 5-oxopyrrolidine-2-carboxylate, is a versatile chiral building block extensively utilized in organic synthesis.[1][2] Derived from the naturally abundant L-glutamic acid, it serves as a crucial precursor for the asymmetric synthesis of a wide array of bioactive molecules, including pharmaceuticals and natural products.[3] Its rigid cyclic structure and multiple functional groups (an ester, a lactam, and a chiral center) offer numerous possibilities for chemical modification.[3] This document provides detailed protocols for the synthesis of this compound and a key derivative, along with comparative data on various synthetic methodologies for its derivatives.

I. Chiral Synthesis of this compound

The most common and cost-effective method for preparing this compound is through the esterification of L-pyroglutamic acid, which is readily obtained by the cyclization of L-glutamic acid.[3][4]

Experimental Protocol: Esterification of L-Pyroglutamic Acid

This protocol is adapted from a method utilizing thionyl chloride as a catalyst for the esterification of L-pyroglutamic acid.[4]

Materials:

  • L-Pyroglutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-pyroglutamic acid (1.0 eq) in anhydrous methanol (approx. 4.7 molar equivalents relative to the acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 5-10 °C.

  • Slowly add thionyl chloride (0.14 eq) dropwise to the stirred solution, maintaining the temperature between 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add solid sodium bicarbonate in small portions to neutralize the excess acid and quench the reaction until effervescence ceases.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

G L_Pyroglutamic_Acid L-Pyroglutamic Acid Methyl_L_Pyroglutamate This compound L_Pyroglutamic_Acid->Methyl_L_Pyroglutamate  SOCl₂, Methanol  5-10 °C, 6-8h

Caption: Synthesis of this compound from L-Pyroglutamic acid.

II. Synthesis of this compound Derivatives

The pyroglutamate scaffold can be derivatized at the nitrogen atom or the α- and β-positions of the ring. A common derivatization is the protection of the lactam nitrogen, for instance, with a tert-butoxycarbonyl (Boc) group. This N-Boc derivative is a key intermediate for further functionalization.

Experimental Protocol: N-Boc Protection of this compound

This protocol describes the synthesis of Boc-L-Pyroglutamic acid methyl ester.[4]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of DMAP (e.g., 0.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the mixture in portions while stirring at room temperature.

  • Stir the reaction for 4-6 hours and monitor its completion by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure Boc-L-Pyroglutamic acid methyl ester. A reported purity of up to 99.8% can be achieved with high yield.[4]

G Methyl_L_Pyroglutamate This compound Boc_Protected Boc-L-Pyroglutamic acid methyl ester Methyl_L_Pyroglutamate->Boc_Protected  Boc₂O, DMAP  CH₂Cl₂, rt, 4-6h

Caption: N-Boc protection of this compound.

III. Data on Chiral Synthesis of Pyroglutamate Derivatives

The enantioselective synthesis of substituted pyroglutamates is a significant area of research. One prominent method is the asymmetric Michael addition to α,β-unsaturated compounds. The table below summarizes results from a cyclopropenimine-catalyzed Michael addition of an amino ester imine to an acrylate acceptor, leading to α-substituted pyroglutamates.[5][6]

EntryCatalystTime (h)Conversion (%)ee (%)Reference
1Cyclopropenimine 4249084[5]
2Aminoindanol-derived catalyst 524>9589[5]

Data represents the enantioselective synthesis of α-substituted glutamates which can be readily converted to pyroglutamates by lactamization.[5][6]

Another strategy involves the direct asymmetric conjugate addition of glycinates to α,β-unsaturated esters using a chiral pyridoxal catalyst, followed by in situ lactamization to form pyroglutamic acid esters.[7]

EntrySubstrate (Ester)Yield (%)ee (%)Reference
1Methyl acrylate9690[7]
2Ethyl acrylate8592[7]
3n-Propyl acrylate8293[7]
4t-Butyl acrylate7897[7]

IV. Applications

This compound and its derivatives are valuable intermediates in the synthesis of a diverse range of target molecules:

  • Pharmaceuticals: They serve as chiral building blocks for synthesizing drugs, including inhibitors of angiotensin-converting enzyme (ACE) and neurokinin receptor antagonists.[3] The pyroglutamate motif is present in several natural products with anti-cancer and anti-inflammatory properties.[2][8]

  • Agrochemicals: The unique structure of pyroglutamates is utilized in the development of novel pesticides and herbicides.

  • Chiral Auxiliaries: The inherent chirality of this compound makes it a useful starting material for the synthesis of chiral ligands and catalysts for asymmetric transformations.[1]

References

Methyl L-Pyroglutamate: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl L-pyroglutamate, a derivative of L-glutamic acid, is a readily available and cost-effective chiral building block that has found extensive application in the asymmetric synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. Its rigid pyrrolidinone ring system provides a well-defined stereochemical framework, making it an excellent starting material for the construction of chiral centers with high selectivity. These application notes provide an overview of its utility and detailed protocols for key transformations.

Synthesis of Chiral Intermediates for Bioactive Molecules

This compound serves as a versatile precursor for the synthesis of highly functionalized chiral pyrrolidine and piperidine derivatives, which are core structures in many biologically active compounds.

Synthesis of N-Boc-L-Pyroglutamic Acid Methyl Ester

A common first step in the utilization of this compound is the protection of the nitrogen atom, typically with a tert-butyloxycarbonyl (Boc) group. This enhances solubility in organic solvents and allows for selective reactions at other positions of the molecule.

Experimental Protocol:

  • Step 1: Esterification of L-Pyroglutamic Acid. L-pyroglutamic acid is dissolved in methanol, and thionyl chloride is added as a catalyst. The reaction mixture is stirred to produce this compound. The reaction is quenched with sodium bicarbonate.

  • Step 2: N-Boc Protection. The resulting this compound is dissolved in dichloromethane. 4-Dimethylaminopyridine (DMAP) is added as a catalyst, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc)₂O. The reaction yields N-Boc-L-pyroglutamic acid methyl ester.[1]

Quantitative Data:

StepProductCatalystSolventYieldPurity
EsterificationThis compoundThionyl chlorideMethanolHigh-
N-Boc ProtectionN-Boc-L-pyroglutamic acid methyl esterDMAPDichloromethaneHigh>99%

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Boc Protection L-Pyroglutamic_Acid L-Pyroglutamic Acid Methyl_L-pyroglutamate This compound L-Pyroglutamic_Acid->Methyl_L-pyroglutamate Methanol, SOCl₂ Methyl_L-pyroglutamate_2 This compound N-Boc-L-pyroglutamic_acid_methyl_ester N-Boc-L-pyroglutamic acid methyl ester Methyl_L-pyroglutamate_2->N-Boc-L-pyroglutamic_acid_methyl_ester (Boc)₂O, DMAP, CH₂Cl₂

Synthesis of a Precursor for (-)-α-Kainic Acid (Oppolzer Synthesis)

One of the landmark applications of L-pyroglutamic acid is in the enantioselective synthesis of (-)-α-kainic acid, a potent neuroexcitatory amino acid. The Oppolzer synthesis utilizes the chirality of L-pyroglutamic acid to establish the stereocenters of the target molecule. A key intermediate is derived from L-pyroglutamic acid.

Experimental Protocol (Adapted from L-pyroglutamic acid):

  • Step 1: N-Protection and Esterification. L-pyroglutamic acid is converted to its N-nitroso derivative and then esterified to yield methyl N-nitroso-L-pyroglutamate.

  • Step 2: Ring Opening and Reduction. The N-nitroso lactam is opened and reduced to afford a chiral amino alcohol.

  • Step 3: Cyclization. The amino alcohol undergoes an intramolecular cyclization to form a key pyrrolidine intermediate, which sets the stage for the introduction of the remaining functionalities of kainic acid.

Detailed experimental data for this multi-step synthesis is outlined in the original publication.[2][3]

G L-Pyroglutamic_Acid L-Pyroglutamic Acid Intermediate_1 Methyl N-nitroso-L-pyroglutamate L-Pyroglutamic_Acid->Intermediate_1 1. N-Nitrosation 2. Esterification Intermediate_2 Chiral Amino Alcohol Intermediate_1->Intermediate_2 Ring Opening & Reduction Pyrrolidine_Intermediate Key Pyrrolidine Intermediate Intermediate_2->Pyrrolidine_Intermediate Intramolecular Cyclization Kainic_Acid (-)-α-Kainic Acid Pyrrolidine_Intermediate->Kainic_Acid Further Steps

Application in the Synthesis of Pharmaceutical Agents

The inherent chirality of this compound makes it an attractive starting material for the synthesis of complex pharmaceutical drugs.

Synthesis of a Chiral Pyrrolidine Analog for CNS-Active Compounds

This compound can be elaborated into highly substituted pyrrolidine derivatives that are key components of compounds targeting the central nervous system. An example is the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs.

Experimental Protocol (Adapted from the D-enantiomer synthesis):

  • Step 1: Allylation. N-Boc-methyl-L-pyroglutamate is deprotonated with a strong base such as lithium hexamethyldisilazide (LHMDS) and then alkylated with allyl bromide to introduce a C4-substituent. The desired trans diastereomer is separated by column chromatography.

  • Step 2: Lactam Reduction and Silane Reduction. The lactam carbonyl is reduced using a super-hydride reagent, followed by a reductive workup with triethylsilane and a Lewis acid to yield the corresponding pyrrolidine.

  • Step 3: Amide Coupling and Further Functionalization. The ester is hydrolyzed, and the resulting carboxylic acid is coupled with 8-aminoquinoline. This intermediate then undergoes a palladium-catalyzed C-H activation/arylation to introduce the carboxyphenyl group. Further transformations, including epimerization and deprotection, yield the final product.[4]

Quantitative Data for Key Steps:

StepProductReagentsYieldDiastereomeric Ratio (trans:cis)
Allylation(2S,4R)-4-allyl-N-Boc-pyrrolidine-2-carboxylic acid methyl esterLHMDS, Allyl bromide36%2:1
Lactam and Silane Reduction(2S,4R)-4-allyl-N-Boc-pyrrolidineSuper-hydride, BF₃·OEt₂, Et₃SiH72% (2 steps)-
Amide Coupling and C-H ActivationArylated pyrrolidine intermediateEDCI, HOBt, 8-AQ; Pd(OAc)₂, PivOH, Ag₂CO₃, methyl-3-iodobenzoate36% (arylation)-

G Start N-Boc-methyl-L-pyroglutamate Allylated (2S,4R)-4-allyl-N-Boc- pyrrolidine-2-carboxylate Start->Allylated LHMDS, Allyl-Br Reduced (2S,4R)-4-allyl-N-Boc- pyrrolidine Allylated->Reduced 1. Super-hydride 2. BF₃·OEt₂, Et₃SiH Coupled 8-AQ Amide Reduced->Coupled 1. Hydrolysis 2. EDCI, HOBt, 8-AQ Arylated Arylated Pyrrolidine Coupled->Arylated Pd(OAc)₂, Ar-I Final (2S,3R)-3-(carboxyphenyl) pyrrolidine-2-carboxylic acid Arylated->Final Further Steps

Conclusion

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its ready availability, low cost, and inherent chirality make it an ideal starting material for the efficient and stereocontrolled synthesis of a diverse range of complex and biologically important molecules. The protocols and examples provided herein demonstrate the broad utility of this compound for researchers in academia and the pharmaceutical industry.

References

Application Notes and Protocols for the Use of Methyl L-pyroglutamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal pyroglutamic acid (pGlu) is a common feature in many biologically active peptides and proteins, including Thyrotropin-Releasing Hormone (TRH) and various antibodies. The presence of the pGlu residue confers enhanced stability against degradation by aminopeptidases, a desirable characteristic for therapeutic peptides.[1][2] This document provides detailed application notes and protocols regarding the synthesis of pyroglutamyl peptides using solid-phase peptide synthesis (SPPS).

While Methyl L-pyroglutamate is a versatile building block in chemical synthesis, it is not directly incorporated into peptides during standard SPPS protocols due to its protected carboxyl group (methyl ester) and an unactivated N-terminus. Instead, it serves as a valuable and cost-effective starting material for the synthesis of N-protected pyroglutamic acid derivatives, such as Fmoc-L-pyroglutamic acid (Fmoc-pGlu-OH), which are then readily used in SPPS.

This guide outlines two primary strategies for the synthesis of pGlu-containing peptides:

  • Direct Incorporation Strategy: Utilization of a pre-synthesized Fmoc-pGlu-OH derivative, which can be prepared from this compound.

  • In-Situ Cyclization Strategy: Post-synthetic modification of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue to form the pyroglutamate ring.[3][4]

A comparative analysis of these two approaches is presented to aid researchers in selecting the most suitable method for their specific application.

Comparative Analysis of Synthesis Strategies

The choice between direct incorporation of pGlu and in-situ cyclization of Gln/Glu depends on factors such as desired purity, yield, cost, and the specific peptide sequence. The following table summarizes the key quantitative and qualitative differences between the two methods.[3]

ParameterDirect Incorporation of Fmoc-pGlu-OHIn-Situ Cyclization of Gln/Glu
Starting Material Cost Higher initial cost for Fmoc-pGlu-OH.Lower initial cost for Fmoc-Gln(Trt)-OH.
Typical Crude Purity Generally higher due to a more direct route and fewer side reactions.Variable; often lower due to incomplete cyclization and potential side products.
Overall Yield Often higher due to a cleaner reaction profile and simpler purification.Can be lower due to side reactions (e.g., diketopiperazine formation) and losses during purification.
Synthesis Time Potentially shorter due to fewer on-resin chemical manipulation steps.Can be longer due to the additional on-resin cyclization step and more complex purification.
Purification Costs Generally lower.Can be significantly higher to separate the target peptide from uncyclized and other impurities.
Risk of Side Reactions Low risk of cyclization-related side reactions.Higher risk of incomplete cyclization and formation of byproducts.[4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-pyroglutamic acid from this compound

This protocol describes the saponification of this compound followed by the introduction of the Fmoc protecting group.

Workflow for Fmoc-pGlu-OH Synthesis

cluster_saponification Step 1: Saponification cluster_fmoc Step 2: Fmoc Protection Me_pGlu This compound pGlu_Na Sodium L-pyroglutamate Me_pGlu->pGlu_Na 1. NaOH (aq) 2. RT, 2h Fmoc_Cl Fmoc-Cl in Dioxane Fmoc_pGlu Fmoc-L-pyroglutamic acid Fmoc_Cl->Fmoc_pGlu 1. NaHCO3 (aq) 2. 0°C to RT, 4h

Caption: Synthesis of Fmoc-pGlu-OH from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Saponification:

    • Dissolve this compound (1 equivalent) in a 1 M aqueous solution of NaOH (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction by TLC.

    • Upon completion, carefully acidify the solution to pH 2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-pyroglutamic acid.

  • Fmoc Protection:

    • Dissolve the L-pyroglutamic acid (1 equivalent) in a 10% aqueous solution of NaHCO₃.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Fmoc-Cl (1.05 equivalents) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethyl acetate/hexane to obtain Fmoc-L-pyroglutamic acid as a white solid.

Protocol 2: SPPS of a pGlu Peptide via Direct Incorporation

This protocol details the synthesis of a model tripeptide, pGlu-His-Pro-NH₂ (TRH), using the direct incorporation of Fmoc-pGlu-OH.[3]

Workflow for Direct Incorporation SPPS

Resin Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple_Pro Couple Fmoc-Pro-OH Deprotect1->Couple_Pro Deprotect2 Fmoc Deprotection Couple_Pro->Deprotect2 Couple_His Couple Fmoc-His(Trt)-OH Deprotect2->Couple_His Deprotect3 Fmoc Deprotection Couple_His->Deprotect3 Couple_pGlu Couple Fmoc-pGlu-OH Deprotect3->Couple_pGlu Cleave Cleavage from Resin (TFA Cocktail) Couple_pGlu->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final_Peptide pGlu-His-Pro-NH2 Purify->Final_Peptide

Caption: SPPS workflow for TRH using direct incorporation of Fmoc-pGlu-OH.

Materials:

  • Rink Amide resin

  • Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-pGlu-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Proline):

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple Fmoc-Pro-OH (3 equivalents) using a suitable coupling reagent like HBTU/HOBt/DIPEA in DMF for 2 hours.

    • Confirm coupling completion with a Kaiser test.[5]

  • Second Amino Acid Coupling (Histidine):

    • Repeat the Fmoc deprotection and washing steps.

    • Couple Fmoc-His(Trt)-OH (3 equivalents) as described above.

  • Pyroglutamic Acid Coupling:

    • Repeat the Fmoc deprotection and washing steps.

    • Couple Fmoc-pGlu-OH (3 equivalents) as described above.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

Protocol 3: SPPS of a pGlu Peptide via In-Situ Cyclization

This protocol outlines the synthesis of pGlu-His-Pro-NH₂ (TRH) by incorporating Fmoc-Gln(Trt)-OH followed by on-resin cyclization.

Workflow for In-Situ Cyclization SPPS

Resin Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple_Pro Couple Fmoc-Pro-OH Deprotect1->Couple_Pro Deprotect2 Fmoc Deprotection Couple_Pro->Deprotect2 Couple_His Couple Fmoc-His(Trt)-OH Deprotect2->Couple_His Deprotect3 Fmoc Deprotection Couple_His->Deprotect3 Couple_Gln Couple Fmoc-Gln(Trt)-OH Deprotect3->Couple_Gln Deprotect4 Fmoc Deprotection Couple_Gln->Deprotect4 Cyclize On-Resin Cyclization (e.g., Acetic Anhydride) Deprotect4->Cyclize Cleave Cleavage from Resin (TFA Cocktail) Cyclize->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final_Peptide pGlu-His-Pro-NH2 Purify->Final_Peptide

Caption: SPPS workflow for TRH using in-situ cyclization of Gln.

Procedure:

  • Resin Preparation and Peptide Elongation: Follow steps 1-3 from Protocol 2, but in the final coupling step, use Fmoc-Gln(Trt)-OH instead of Fmoc-pGlu-OH.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection with 20% piperidine in DMF and wash the resin.

  • On-Resin Cyclization:

    • Treat the resin-bound peptide with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 1-2 hours. This step acetylates the N-terminus, and the subsequent acidic cleavage conditions promote cyclization.

    • Alternatively, mild acidic conditions on-resin can be used to induce cyclization, though this can risk premature cleavage from highly acid-labile resins.

  • Cleavage, Deprotection, and Purification: Follow steps 5 and 6 from Protocol 2. The acidic cleavage cocktail will complete the cyclization of the N-terminal glutamine to pyroglutamic acid.

Conclusion

The synthesis of pyroglutamyl peptides is a critical process in drug discovery and development. While this compound is not directly used on the solid phase, it is an economical precursor for Fmoc-pGlu-OH. The direct incorporation of Fmoc-pGlu-OH into the peptide sequence is often the preferred method, offering higher purity and yield, thus simplifying downstream processing. However, the in-situ cyclization of a terminal glutamine residue remains a viable alternative, particularly when cost of raw materials is a primary concern. The choice of strategy should be made after careful consideration of the project's specific requirements for purity, yield, and overall cost-effectiveness.

References

Application Notes and Protocols for N-Protection of Methyl L-Pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-protection of methyl L-pyroglutamate, a critical step in the synthesis of various pharmaceuticals and complex organic molecules. The protocols focus on the three most common amine-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction

This compound is a versatile chiral building block derived from L-glutamic acid. Its unique cyclic lactam structure makes it a valuable starting material in the synthesis of a wide range of biologically active compounds. The protection of the secondary amine within the pyroglutamate ring is often a necessary first step to ensure selectivity in subsequent reactions. The choice of the protecting group is crucial and depends on the overall synthetic strategy, particularly the deprotection conditions required in later steps. This guide offers a comparative overview of the most frequently used N-protecting groups and provides detailed, robust protocols for their installation on this compound.

Data Presentation: Comparison of N-Protecting Groups

The following table summarizes the quantitative data associated with the N-protection of this compound using Boc, Cbz, and Fmoc protecting groups. The data has been compiled from various sources to provide a comparative overview for selecting the most suitable protocol.

Protecting GroupReagentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Boc Di-tert-butyl dicarbonate (Boc)₂ODMAPDichloromethane15-202>95>99.8[1]
Cbz Benzyl Chloroformate (Cbz-Cl)NaHCO₃THF/H₂O (2:1)020~90High[2]
Fmoc Fmoc-ClNaHCO₃Dioxane/H₂ORoom Temp16HighHigh[3]

Note: The data for Cbz and Fmoc protection are based on general procedures for amino acids and may require optimization for this compound.

Mandatory Visualization

The following diagrams illustrate the reaction schemes and experimental workflows for the N-protection of this compound.

Boc_Protection_Scheme cluster_reactants Reactants cluster_product Product MethylPyroglutamate This compound Reaction_Step Reaction MethylPyroglutamate->Reaction_Step DCM BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) BocAnhydride->Reaction_Step DMAP DMAP DMAP->Reaction_Step Catalyst BocProtected N-Boc-Methyl L-Pyroglutamate Reaction_Step->BocProtected

Diagram 1: Reaction scheme for N-Boc protection.

Cbz_Protection_Workflow Start Start: This compound in THF/H₂O Add_Base Add NaHCO₃ Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_CbzCl Add Benzyl Chloroformate (Cbz-Cl) Cool->Add_CbzCl Stir Stir at 0°C for 20h Add_CbzCl->Stir Workup Aqueous Work-up (Dilute with H₂O, Extract with EtOAc) Stir->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product Product: N-Cbz-Methyl L-Pyroglutamate Purify->Product

Diagram 2: Experimental workflow for N-Cbz protection.

Fmoc_Protection_Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Substrate This compound Reaction Reaction at Room Temperature Substrate->Reaction Reagent Fmoc-Cl or Fmoc-OSu Reagent->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product N-Fmoc-Methyl L-Pyroglutamate Reaction->Product Byproducts Byproducts (e.g., NaCl, H₂O, CO₂) Reaction->Byproducts

Diagram 3: Logical relationship for N-Fmoc protection.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is adapted from a high-yield industrial synthesis method.[1]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 0.1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 molar equivalent) in dichloromethane (approx. 3-4 volumes relative to the substrate).

  • Add a catalytic amount of DMAP (0.02-0.05 molar equivalents).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.2-1.5 molar equivalents) in portions at a controlled rate, maintaining the reaction temperature between 15-20°C.

  • Stir the reaction mixture for 2 hours after the addition is complete.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain an oily residue.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl solution (5-8 times, until TLC shows no impurities), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Add petroleum ether to the concentrated solution and stir to induce crystallization.

  • Filter the crystalline product and dry under vacuum to afford N-Boc-methyl L-pyroglutamate.

Protocol 2: N-Cbz Protection of this compound

This is a general protocol for the N-benzyloxycarbonylation of amines that can be applied to this compound.[2][4]

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 molar equivalent) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2 molar equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 molar equivalents) to the cooled, stirred solution.

  • Continue stirring the reaction mixture at 0°C for 20 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield N-Cbz-methyl L-pyroglutamate.

Protocol 3: N-Fmoc Protection of this compound

This protocol is based on standard procedures for the Fmoc protection of amino acids.[3]

Materials:

  • This compound

  • Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Diethyl ether

  • 1 M HCl

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 molar equivalent) in a mixture of dioxane and saturated aqueous NaHCO₃ solution.

  • Add Fmoc-Cl (1.05 molar equivalents) or Fmoc-OSu (1.05 molar equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Wash the aqueous mixture with diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Fmoc-methyl L-pyroglutamate.

Conclusion

The choice of an N-protecting group for this compound is a critical decision in a synthetic campaign. The Boc group offers a high-yielding and highly pure product under mild conditions, making it suitable for large-scale industrial production.[1] The Cbz group provides a stable protected intermediate that is readily deprotected by hydrogenolysis.[2][4] The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection strategies.[3] The detailed protocols and comparative data provided herein are intended to assist researchers in selecting and implementing the most appropriate N-protection strategy for their specific synthetic goals.

References

Application Notes and Protocols for the Derivatization of Methyl L-pyroglutamate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Methyl L-pyroglutamate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections offer a comprehensive guide to two common derivatization techniques: acylation and silylation. This information is intended to enable researchers to develop robust and reliable analytical methods for the quantification of this compound in various matrices.

Introduction

This compound is the methyl ester of pyroglutamic acid, a cyclic amino acid derivative. Due to its polarity and low volatility, direct analysis of this compound by GC-MS is challenging. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This process also often improves chromatographic peak shape and enhances detection sensitivity.

The two most common derivatization approaches for compounds containing active hydrogens, such as the secondary amine in this compound, are acylation and silylation. This document details protocols for both methods, providing a basis for method selection and optimization.

Derivatization Strategies

Two primary derivatization strategies for this compound are presented:

  • Acylation with Pentafluoropropionic Anhydride (PFPA): This method involves the reaction of the secondary amine of this compound with PFPA to form a stable, volatile N-pentafluoropropionyl derivative. This is a well-established technique for the analysis of amino acids and related compounds.

  • Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Silylation replaces the active hydrogen on the amine group with a trimethylsilyl (TMS) group. This is a versatile and widely used derivatization technique for a broad range of compounds.

The choice of derivatization method can depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of derivatized this compound. Please note that while the acylation data is specific to the methyl ester of pyroglutamate, the silylation data is based on general amino acid analysis due to the limited availability of specific data for N-TMS-Methyl L-pyroglutamate.

ParameterAcylation (N-Pentafluoropropionyl-Methyl-L-pyroglutamate)Silylation (N-Trimethylsilyl-Methyl-L-pyroglutamate)
Linearity Range 0 - 1000 µM[1]10 - 400 pg injected (typical for amino acids)
Limit of Detection (LOD) Data not explicitly found0.3 - 10 pg injected (typical for amino acids)
Limit of Quantification (LOQ) Data not explicitly found1 - 30 pg injected (typical for amino acids)
Ions for SIM (m/z) 269, 272 (for deuterated internal standard)[1]Data not explicitly found for this specific derivative
Derivative Stability Generally stableCan be sensitive to moisture and may degrade over time

Experimental Protocols

Acylation of this compound with PFPA

This protocol is adapted from methods used for the analysis of pyroglutamate formed from γ-glutamyl peptides.[1][2][3][4] Since this compound is already esterified, only the acylation step is required.

Materials:

  • This compound standard or sample extract

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous)

  • Internal Standard (optional, e.g., deuterated this compound)

  • Nitrogen gas for evaporation

  • GC vials with inserts

  • Heating block or oven

Protocol:

  • Sample Preparation: Dispense a known volume of the sample or standard solution containing this compound into a clean GC vial. If the sample is in an aqueous solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen gas. The absence of water is critical for the reaction.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

  • Derivatization: Add 50 µL of PFPA to the vial.

  • Reaction: Tightly cap the vial and heat at 65°C for 30 minutes in a heating block or oven.[1][2][3][4]

  • Cooling: Allow the vial to cool to room temperature.

  • Evaporation (Optional): The sample can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

  • Reconstitution for Injection: Reconstitute the derivatized sample in a suitable volume of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Analysis: Inject an aliquot of the final solution into the GC-MS system.

GC-MS Parameters (Example):

  • GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp 1: 10°C/min to 170°C

    • Ramp 2: 30°C/min to 280°C, hold for 5 min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI)

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 269 for the PFPA derivative of unlabeled this compound).[1]

Silylation of this compound with BSTFA/MSTFA

This is a general protocol for the silylation of compounds with active hydrogens, including amino acids.[5][6][7]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous) or other suitable solvent (e.g., acetonitrile)

  • Internal Standard (optional)

  • Nitrogen gas for evaporation

  • GC vials with inserts

  • Heating block or oven

Protocol:

  • Sample Preparation: Transfer a known amount of the sample or standard solution into a GC vial. Evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylation reagents are water-sensitive.[8][9]

  • Derivatization Reagent Preparation: Prepare the derivatization mixture. A common mixture consists of 50 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine.

  • Derivatization: Add the derivatization mixture to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[7] The optimal time and temperature may need to be determined empirically.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

GC-MS Parameters (Example):

  • GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Data Acquisition: Scan mode (e.g., m/z 50-550) or SIM of characteristic ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_acyl Acylation cluster_silyl Silylation cluster_analysis Analysis start Sample containing This compound dry Evaporation to Dryness start->dry acyl_reagent Add PFPA in Ethyl Acetate dry->acyl_reagent silyl_reagent Add BSTFA/MSTFA in Pyridine dry->silyl_reagent acyl_react Heat at 65°C acyl_reagent->acyl_react gcms GC-MS Analysis acyl_react->gcms silyl_react Heat at 60-70°C silyl_reagent->silyl_react silyl_react->gcms

Caption: General workflow for derivatization of this compound.

Derivatization Reactions

The following diagrams illustrate the chemical reactions for the acylation and silylation of this compound.

Acylation Reaction:

acylation_reaction cluster_reactants Reactants cluster_products Products reactant1 This compound product1 N-Pentafluoropropionyl-Methyl-L-pyroglutamate reactant1->product1 + PFPA reactant2 Pentafluoropropionic Anhydride (PFPA) product2 Pentafluoropropionic Acid

Caption: Acylation of this compound with PFPA.

Silylation Reaction:

silylation_reaction cluster_reactants Reactants cluster_products Products reactant1 This compound product1 N-Trimethylsilyl-Methyl-L-pyroglutamate reactant1->product1 + BSTFA/MSTFA reactant2 BSTFA or MSTFA product2 Byproducts

References

Application of Methyl L-pyroglutamate in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl L-pyroglutamate, a derivative of L-glutamic acid, is a versatile and cost-effective chiral building block in the asymmetric synthesis of a wide array of bioactive natural products.[1] Its rigid cyclic structure and multiple functional groups—a lactam, an ester, and a chiral center—provide a valuable scaffold for the stereoselective construction of complex molecular architectures, particularly those containing pyrrolidine rings.[1][2] This application note details the utility of this compound in the synthesis of prominent natural products, providing specific protocols and quantitative data for key transformations.

Key Advantages of this compound as a Chiral Precursor:

  • Readily Available and Inexpensive: Derived from the natural amino acid L-glutamic acid, it is an economical starting material.[1]

  • High Enantiopurity: It provides a reliable source of chirality for asymmetric synthesis.

  • Versatile Functionality: The lactam and ester groups can be selectively manipulated to introduce diverse functionalities and construct various heterocyclic systems.[1]

  • Stereochemical Control: The existing stereocenter at C2 allows for high diastereoselectivity in subsequent reactions.

Application Example 1: Total Synthesis of (-)-Kainic Acid

(-)-Kainic acid is a potent neuroexcitatory amino acid that serves as a valuable tool in neuroscience research.[3] Its total synthesis often utilizes chiral precursors to establish the three contiguous stereocenters on the pyrrolidine ring. This compound has been successfully employed as a starting material for the enantioselective synthesis of this important natural product.[4][5][6]

Synthetic Strategy Overview:

The general synthetic approach involves the stereoselective alkylation of an N-protected this compound derivative to introduce the C4 side chain, followed by functional group manipulations and cyclization to construct the kainic acid skeleton.

G A This compound B N-Protection (e.g., Boc) A->B Protection C Stereoselective Alkylation at C3 B->C Enolate Formation D Introduction of C4 Sidechain Precursor C->D Sidechain Introduction E Ring Opening and Recyclization D->E Pyrrolidine Ring Modification F Functional Group Interconversion E->F Modification G (-)-Kainic Acid F->G Final Product

Caption: Synthetic pathway for (-)-Kainic Acid.

Experimental Protocol: N-Boc Protection of this compound

This protocol describes the initial protection of the nitrogen atom of this compound, a common first step in its elaboration.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford N-Boc-methyl L-pyroglutamate.

Quantitative Data for the Synthesis of a Kainic Acid Intermediate:
StepReactantsProductYield (%)Reference
N-Boc ProtectionThis compound, (Boc)₂O, DMAPN-Boc-methyl L-pyroglutamate>95%[7]
Stereoselective AlkylationN-Boc-methyl L-pyroglutamate, LDA, Allyl iodide4-allyl-N-Boc-methyl L-pyroglutamate~85%[4]
Ring Opening4-allyl-N-Boc-methyl L-pyroglutamate, LiOHN-Boc-4-allyl-L-glutamic acid~90%[4]
IodolactonizationN-Boc-4-allyl-L-glutamic acid, I₂, NaHCO₃Iodolactone intermediate~75%[4]
Radical CyclizationIodolactone intermediate, AIBN, Bu₃SnHKainic acid lactone precursor~60%[4]
DeprotectionKainic acid lactone precursor, TFA(-)-Kainic acid>90%[4]

Application Example 2: Synthesis of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a class of natural products known for their diverse biological activities. The chiral pyrrolidine core of many of these alkaloids can be efficiently constructed from this compound. For instance, the synthesis of (+)-alexine, a potent glycosidase inhibitor, has been achieved using this strategy.

Synthetic Strategy Overview:

The synthesis of the pyrrolizidine core from this compound typically involves the reduction of the ester and lactam carbonyls, followed by functionalization and cyclization to form the bicyclic system.

G A This compound B Reduction of Ester A->B Selective Reduction C Protection of Hydroxyl Group B->C Protection D Reduction of Lactam C->D Reduction E Functionalization and Side Chain Elongation D->E Chain Extension F Intramolecular Cyclization E->F Cyclization G Pyrrolizidine Alkaloid (e.g., (+)-Alexine) F->G Final Product

Caption: General synthesis of Pyrrolizidine Alkaloids.

Experimental Protocol: Reduction of this compound to the Corresponding Amino Alcohol

This protocol details the reduction of the ester and lactam functionalities, a key step in the synthesis of pyrrolizidine alkaloids.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the suspension to 0 °C and add a solution of N-protected this compound (1 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can be purified by column chromatography.

Quantitative Data for the Synthesis of a Pyrrolizidine Alkaloid Precursor:
StepReactantsProductYield (%)Reference
Reduction of N-Boc-methyl L-pyroglutamateN-Boc-methyl L-pyroglutamate, LiAlH₄(S)-N-Boc-2-(hydroxymethyl)pyrrolidine~90%[8]
Swern Oxidation(S)-N-Boc-2-(hydroxymethyl)pyrrolidine, Oxalyl chloride, DMSO(S)-N-Boc-pyrrolidine-2-carbaldehyde~85%[8]
Wittig Reaction(S)-N-Boc-pyrrolidine-2-carbaldehyde, Wittig reagentAlkene intermediate~70%[8]
Hydroboration-OxidationAlkene intermediate, BH₃·SMe₂, H₂O₂, NaOHDiol precursor~80%[8]
CyclizationDiol precursor, TsCl, pyridinePyrrolizidine core~65%[8]

Conclusion

This compound is a powerful and versatile chiral synthon for the enantioselective synthesis of a variety of bioactive natural products. Its ready availability, inherent chirality, and versatile functionality make it an attractive starting material for the construction of complex molecular architectures, particularly those containing the pyrrolidine motif. The detailed protocols and quantitative data provided herein demonstrate the practical utility of this compound in the synthesis of important natural products like (-)-kainic acid and pyrrolizidine alkaloids, highlighting its significance in modern organic synthesis and drug discovery. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic routes to other valuable bioactive molecules.

References

Methyl L-Pyroglutamate: A Versatile Chiral Precursor for the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-pyroglutamate, a derivative of the naturally occurring amino acid L-pyroglutamic acid, has emerged as a valuable and versatile chiral building block in medicinal chemistry. Its rigid, cyclic structure and multiple functionalization points make it an ideal starting material for the stereoselective synthesis of a diverse range of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for novel pharmaceuticals with potential antifungal, anti-inflammatory, and neuritogenic activities.

Synthesis of Bioactive Derivatives from this compound

This compound serves as a key intermediate for the synthesis of various pharmaceutical candidates. A common strategy involves the protection of the amine group, followed by modification of the ester or the lactam ring.

Synthesis of N-Boc-L-Pyroglutamic Acid Methyl Ester (Intermediate)

A crucial step in the derivatization of this compound is the protection of the nitrogen atom, commonly achieved through tert-butyloxycarbonyl (Boc) protection. This intermediate can then be used in a variety of subsequent reactions.

Experimental Protocol:

Step 1: Esterification of L-Pyroglutamic Acid

  • Dissolve L-pyroglutamic acid in methanol. The molar ratio of L-pyroglutamic acid to methanol should be approximately 1:4.7 to 1:5.5.[1]

  • Cool the solution to 5–10°C.

  • Slowly add thionyl chloride as a catalyst. The molar ratio of L-pyroglutamic acid to thionyl chloride should be approximately 1:0.14 to 1:0.18.[1]

  • Stir the reaction mixture at this temperature for 6–8 hours.[1]

  • Terminate the reaction by adding sodium bicarbonate until the solution is neutralized.

  • Filter the solution to remove any solids and concentrate the filtrate under reduced pressure to obtain this compound.

Step 2: Boc-Protection of this compound

  • Dissolve the this compound obtained in Step 1 in dichloromethane.

  • Add 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Add di-tert-butyl dicarbonate (Boc anhydride) in batches while stirring.

  • Continue the reaction until completion (monitor by TLC or HPLC).

  • Upon completion, wash the reaction mixture with a weak acid (e.g., 1N HCl) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, N-Boc-L-pyroglutamic acid methyl ester, can be purified by recrystallization or column chromatography. A purity of up to 99.8% can be achieved.[1]

Antifungal Applications

Derivatives of L-pyroglutamic acid esters have demonstrated significant antifungal activity, particularly against the plant pathogen Phytophthora infestans.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of synthesized L-pyroglutamic acid ester derivatives against Phytophthora infestans.

Compound IDEC₅₀ (µg/mL)Reference Compound (Azoxystrobin) EC₅₀ (µg/mL)
2d 1.447.85
2j 1.217.85

Data sourced from Gang et al., 2018.[2]

Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol is adapted for testing the antifungal activity of synthesized compounds against phytopathogenic fungi like Phytophthora infestans.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Compound Incorporation: After autoclaving, allow the PDA medium to cool to approximately 50-60°C. Add the test compound (dissolved in a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control.

  • Plating: Pour the PDA medium containing the test compound into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25°C for many species) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and performing a regression analysis.

Anti-inflammatory Applications

Certain analogs of this compound have shown potential anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.

Experimental Protocol: Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells

This protocol details the measurement of NO production, an indicator of inflammation, in BV-2 cells.

  • Cell Culture: Culture BV-2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the BV-2 cells into 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[2] Include a vehicle control group (no LPS) and an LPS-only control group.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay for Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) in the supernatants is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The inhibitory effect of the compounds on NO production is calculated relative to the LPS-only control.

Signaling Pathway: Inhibition of LPS-Induced Inflammatory Cascade

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) NFkB_nuc->iNOS_COX2 Promotes Transcription NO Nitric Oxide (NO) (Inflammation) iNOS_COX2->NO Derivative Pyroglutamate Derivative Derivative->NFkB Inhibits Translocation

Caption: LPS-induced NF-κB signaling pathway in BV-2 microglial cells.

In BV-2 microglial cells, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade through MyD88 that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases the nuclear factor-κB (NF-κB), allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][4] The anti-inflammatory derivatives of this compound are hypothesized to exert their effect by inhibiting this pathway, potentially by preventing the nuclear translocation of NF-κB.

Neuritogenic Applications

Derivatives of this compound have also been investigated for their potential to promote neurite outgrowth in neuronal cell models, suggesting applications in neuroregeneration and the treatment of neurodegenerative diseases.

Experimental Protocol: Neurite Outgrowth Assay in PC-12 Cells

This protocol describes a method to assess the neuritogenic potential of synthesized compounds using the PC-12 cell line, a common model for neuronal differentiation.

  • Cell Culture: Maintain PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Plate Coating: Coat the surfaces of 24-well plates or chamber slides with an appropriate substrate to promote cell adhesion, such as poly-L-lysine (0.01%) or Matrigel.

  • Cell Seeding: Seed PC-12 cells onto the coated plates at a density of 1 x 10⁴ cells/well.[5]

  • Compound and NGF Treatment: After 24 hours, replace the medium with fresh, low-serum medium containing the test compounds at various concentrations. Induce differentiation by adding Nerve Growth Factor (NGF) at a final concentration of 50-100 ng/mL.[5] Include a vehicle control and an NGF-only control.

  • Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.

  • Microscopy and Analysis:

    • Visualize the cells using a phase-contrast microscope.

    • Capture images of several random fields for each treatment condition.

    • A cell is considered to have a neurite if it possesses at least one process that is longer than the diameter of the cell body.

    • Quantify the percentage of neurite-bearing cells by counting at least 100 cells per condition.

    • Neurite length can also be measured using appropriate image analysis software.

Signaling Pathways: Promotion of Neuronal Differentiation

G NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K PI3K TrkA->PI3K Activates Ras Ras TrkA->Ras Activates Akt Akt PI3K->Akt Activates NeuriteOutgrowth Neurite Outgrowth (Differentiation) Akt->NeuriteOutgrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Activates CREB->NeuriteOutgrowth Promotes Transcription Derivative Pyroglutamate Derivative Derivative->PI3K Potentiates Derivative->ERK Potentiates

Caption: NGF-induced signaling pathways for neurite outgrowth in PC-12 cells.

Nerve Growth Factor (NGF) induces neuronal differentiation in PC-12 cells by binding to its receptor, TrkA. This binding activates two major downstream signaling pathways: the PI3K/Akt pathway and the Ras/MAPK/ERK pathway.[5][6][7][8] Both pathways converge to regulate the expression of genes involved in cytoskeletal rearrangement and the formation of neurites. The PI3K/Akt pathway is a positive regulator of neurite elongation.[5] The MAPK/ERK pathway leads to the activation of transcription factors like CREB, which also promotes the expression of genes necessary for differentiation. Neuritogenic derivatives of this compound are thought to enhance neurite outgrowth by positively modulating one or both of these key signaling cascades.

References

Application Notes & Protocols: Enzymatic Synthesis of Methyl L-Pyroglutamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enzymatic synthesis of L-pyroglutamate esters, including methyl L-pyroglutamate, offers a green and efficient alternative to traditional chemical methods. These compounds are valuable chiral building blocks in the synthesis of various pharmaceuticals. This document provides detailed application notes and protocols for their enzymatic synthesis, with a focus on lipase-catalyzed reactions.

Introduction

L-pyroglutamic acid, a derivative of L-glutamic acid, is a versatile chiral starting material. Its esters are key intermediates in the synthesis of a range of bioactive molecules. Enzymatic synthesis, particularly using lipases, provides high selectivity and operates under mild reaction conditions, reducing the formation of by-products and environmental impact. The most common and effective enzyme for this purpose is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym 435.

A prevalent and effective strategy for synthesizing long-chain L-pyroglutamate esters is a two-step process.[1][2][3] This involves the initial chemical or enzymatic synthesis of a short-chain alkyl ester, such as this compound, which has improved solubility in organic solvents compared to L-pyroglutamic acid.[4][5] This intermediate then undergoes a lipase-catalyzed transesterification or alcoholysis with a desired alcohol to yield the final product.[4][5] Alternatively, direct enzymatic esterification of L-pyroglutamic acid is feasible, especially in solvent-free systems.[6]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of L-pyroglutamate esters.

Table 1: Comparison of Catalysts for Dodecyl Pyroglutamate Synthesis [1][2]

CatalystSubstrateMolar YieldReaction Time (hours)
Candida antarctica lipase BThis compound79%6
Amberlyst IR120H resinThis compound69%Not specified

Table 2: Lipase-Catalyzed Synthesis of Various L-Pyroglutamate Esters in Acetonitrile [4][5]

ProductEnzymeSubstratesMolar Ratio (Ester:Alcohol)Enzyme Load (% w/w)YieldReaction Time (hours)
Octyl L-pyroglutamateCandida antarctica lipase BEthyl L-pyroglutamate, Octanol1:51065-70%24
Decyl L-pyroglutamateCandida antarctica lipase BEthyl L-pyroglutamate, Decanol1:51065-70%24
Dodecyl L-pyroglutamateCandida antarctica lipase BEthyl L-pyroglutamate, Dodecanol1:51065-70%24

Table 3: Solvent-Free Lipase-Catalyzed Synthesis of L-Pyroglutamate Esters [6]

ProductEnzymeSubstratesTemperature (°C)Pressure (mbar)Yield (after 24h)
Octyl L-pyroglutamateNovozym 435Ethyl L-pyroglutamate/Pyroglutamic acid mix, Octanol6020>98%
Lauryl L-pyroglutamateNovozym 435Ethyl L-pyroglutamate/Pyroglutamic acid mix, Lauryl alcohol6020>98%
Oleyl L-pyroglutamateNovozym 435Ethyl L-pyroglutamate/Pyroglutamic acid mix, Oleyl alcohol6020>98%

Experimental Protocols

Herein are detailed protocols for the key experiments in the enzymatic synthesis of this compound esters.

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from a method for preparing Boc-L-Pyroglutamic acid methyl ester, focusing on the initial esterification step.[7]

Materials:

  • L-pyroglutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride

  • Sodium bicarbonate

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Dissolve L-pyroglutamic acid in methanol in the reaction vessel. A suitable molar ratio is approximately 1:5 (L-pyroglutamic acid:methanol).[7]

  • Cool the mixture to 5-10°C with constant stirring.

  • Slowly add thionyl chloride as a catalyst. The molar ratio of L-pyroglutamic acid to thionyl chloride should be around 1:0.15.[7]

  • Maintain the reaction temperature at 5-10°C and continue stirring for 6-8 hours.

  • After the reaction is complete, neutralize the mixture by adding sodium bicarbonate until the effervescence ceases. This step also terminates the reaction.

  • Filter the mixture to remove any solids.

  • Evaporate the methanol from the filtrate under reduced pressure to obtain crude this compound.

  • The crude product can be purified by distillation or chromatography if necessary.

Protocol 2: Lipase-Catalyzed Synthesis of Long-Chain L-Pyroglutamate Esters in a Solvent-Free System

This protocol is based on a patented industrial process and is highly efficient.[6]

Materials:

  • Methyl or Ethyl L-pyroglutamate (or a mixture with L-pyroglutamic acid)

  • Desired alcohol (e.g., octanol, lauryl alcohol, oleyl alcohol)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Multiphase round-bottomed flask equipped with a vacuum connection and distillation apparatus

  • Heating and stirring equipment

Procedure:

  • Introduce equimolar amounts of the L-pyroglutamate substrate and the desired alcohol into the round-bottomed flask. For example, 336 mmol of the pyroglutamate mixture and 336 mmol of octanol.[6]

  • Add Novozym 435 to the mixture. A typical enzyme load is around 5-10% of the total substrate weight. For the example above, approximately 4.6 g of Novozym 435 is used.[6]

  • Heat the reaction mixture to 60°C with continuous stirring.

  • Once the temperature is stable, apply a vacuum (e.g., 20 mbar) to the system.[6] This will facilitate the removal of the low-boiling reaction by-products (methanol or ethanol) by distillation, driving the equilibrium towards product formation.

  • Monitor the reaction progress using a suitable analytical method such as NMR spectroscopy or chromatography (GC or HPLC). High conversion rates (>95%) are typically achieved within 8 hours, with nearly complete conversion (>98%) after 24 hours.[6]

  • Upon completion of the reaction, cool the mixture and filter off the immobilized enzyme. The enzyme can often be recovered and reused.

  • The resulting product, a long-chain L-pyroglutamate ester, can be used directly or further purified if required.

Protocol 3: Lipase-Catalyzed Synthesis of L-Pyroglutamate Esters in an Organic Solvent

This protocol is suitable for laboratory-scale synthesis and is based on optimized conditions reported in the literature.[4][5]

Materials:

  • Ethyl L-pyroglutamate

  • Desired fatty alcohol (e.g., octanol, decanol, dodecanol)

  • Immobilized Candida antarctica lipase B

  • Acetonitrile (anhydrous)

  • Reaction vessel with magnetic stirring and temperature control

  • Analytical equipment for monitoring (TLC, GC, or HPLC)

Procedure:

  • In the reaction vessel, dissolve ethyl L-pyroglutamate and the fatty alcohol in acetonitrile. An excess of the fatty alcohol is recommended, with a molar ratio of ethyl L-pyroglutamate to fatty alcohol of 1:5.[4][5]

  • Add the immobilized lipase, typically at a concentration of 10% (w/w) based on the total weight of the substrates.[4][5]

  • Seal the vessel and incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring.

  • Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC, GC, or HPLC.

  • The reaction is typically allowed to proceed for 24 hours to achieve satisfactory yields (65-70%).[4][5]

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme.

  • Remove the solvent from the filtrate by evaporation under reduced pressure.

  • The crude product can then be purified from the excess fatty alcohol using techniques such as column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway involving pyroglutamate formation.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Enzymatic Transesterification A L-Pyroglutamic Acid C Chemical Esterification (e.g., with Thionyl Chloride) A->C B Methanol B->C D This compound (Intermediate) C->D F Lipase-Catalyzed Transesterification (e.g., Novozym 435) D->F E Long-Chain Alcohol E->F G Long-Chain L-Pyroglutamate Ester (Final Product) F->G H Methanol (By-product, removed) F->H G A Amyloid Precursor Protein (APP) C Aβ(3-40/42) Peptide (with N-terminal Glutamate) A->C Proteolytic Cleavage B β-secretase & γ-secretase E Pyroglutamate Amyloid-Beta (pGlu-Aβ) C->E Cyclization D Glutaminyl Cyclase (QC) F Neurotoxicity & Amyloid Plaque Formation E->F

References

Application Notes and Protocols: The Role of Methyl L-pyroglutamate in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-pyroglutamate, a derivative of L-pyroglutamic acid, has emerged as a promising scaffold in the development of novel antifungal agents. Analogues of L-pyroglutamic acid have demonstrated significant antifungal activity against a range of phytopathogenic fungi, and ongoing research is exploring their potential against human fungal pathogens. This document provides detailed application notes and protocols for researchers interested in investigating the antifungal properties of this compound and its derivatives. It covers methodologies for antifungal susceptibility testing, cytotoxicity assessment, and in vivo efficacy evaluation, alongside a discussion of its potential mechanism of action and synthetic strategies.

I. Antifungal Activity of this compound Derivatives

Derivatives of L-pyroglutamic acid have shown potent inhibitory effects against various fungal species. The structural modifications of the L-pyroglutamate core, particularly at the ester and amide functionalities, have been explored to establish structure-activity relationships (SAR) and enhance antifungal potency.

Quantitative Data Summary

The following tables summarize the antifungal activity of various L-pyroglutamic acid derivatives against selected phytopathogenic fungi.

Table 1: In Vitro Antifungal Activity of L-pyroglutamic Acid Esters against Phytophthora infestans

Compound IDModificationEC₅₀ (µg/mL)[1]
2dEsterification with a substituted phenol1.44[1]
2jEsterification with a different substituted phenol1.21[1]
Azoxystrobin (Control)Commercial fungicide7.85[1]

Table 2: Inhibitory Rates of L-pyroglutamic Acid Derivatives against Various Phytopathogenic Fungi (at 100 µmol/L)

Compound IDPyricularia oryzae (%)Fusarium graminearum (%)Alternaria brassicae (%)Valsa mali (%)Alternaria alternariae (%)
C08aModerateSignificantModerateModerateModerate
C08lModerateSignificantModerateModerateModerate
Hymexazol (Control)68.935.173.637.371.4
Chlorothalonil (Control)48.972.735.869.360.7

II. Experimental Protocols

A. In Vitro Antifungal Susceptibility Testing

This protocol is adapted from methods used to assess the antifungal activity of compounds against phytopathogenic fungi.

Materials:

  • Fungal isolates (e.g., Phytophthora infestans, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Fungal Plates: Culture the fungal isolates on PDA plates at 25-28°C until the mycelia cover the entire plate.

  • Preparation of Test Compounds: Dissolve the this compound derivatives in DMSO to prepare stock solutions. Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration does not inhibit fungal growth (typically ≤1% v/v).

  • Assay Setup: Pour the PDA medium containing the test compounds into sterile Petri dishes. A control plate containing PDA with DMSO (without the test compound) should also be prepared.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture plate. Place the mycelial disc at the center of each test and control plate.

  • Incubation: Incubate the plates at 25-28°C for 3-7 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Data Analysis: Measure the diameter of the fungal colony in both the test and control plates. Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • This compound derivatives

  • DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to obtain the final inoculum concentration.

    • Molds: Grow the mold on PDA for 5-7 days until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer.

  • Preparation of Test Compound Dilutions: Prepare a 2-fold serial dilution of the this compound derivatives in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the test compound and to the growth control wells (containing medium and inoculum but no compound). A sterility control well (containing only medium) should also be included.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.[1][2][3] This can be determined visually or by reading the optical density using a microplate reader.

B. Cytotoxicity Assays

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Materials:

  • Mammalian cell line

  • Cell culture medium

  • This compound derivatives

  • LDH assay kit

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

C. In Vivo Antifungal Efficacy

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • This compound derivative formulation for injection

  • Sterile saline

Procedure:

  • Infection: Infect mice with a sublethal dose of Candida albicans via tail vein injection.

  • Treatment: Administer the this compound derivative or vehicle control (e.g., intravenously or intraperitoneally) at specified doses and time intervals post-infection.

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a predetermined period (e.g., 14-21 days).

  • Fungal Burden Determination (Optional): At specific time points, euthanize a subset of mice from each group. Aseptically remove organs (e.g., kidneys, spleen), homogenize them in sterile saline, and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare the survival rates and organ fungal burdens between the treated and control groups to evaluate the in vivo efficacy of the compound.

III. Mechanism of Action (Hypothetical)

The precise mechanism of action of this compound and its derivatives against fungi is still under investigation. However, based on studies of L-pyroglutamic acid, a potential mechanism involves the disruption of key fungal metabolic processes. L-pyroglutamic acid has been shown to inhibit the biosynthesis of trichothecenes and affect the production of phenylpropanoids in Fusarium graminearum.[4] Furthermore, as a precursor to glutamate, it may interfere with amino acid metabolism and other glutamate-dependent pathways within the fungal cell. Another plausible mechanism, suggested by studies on other small antifungal molecules, is the disruption of fungal cell membrane integrity.

IV. Synthesis of this compound Derivatives

A common synthetic route for preparing this compound derivatives involves the esterification of L-pyroglutamic acid.

General Protocol for Esterification:

  • Dissolve L-pyroglutamic acid in an appropriate alcohol (e.g., methanol for this compound).

  • Add a catalyst, such as thionyl chloride or a strong acid (e.g., sulfuric acid), and stir the reaction mixture at a controlled temperature.

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction and purify the resulting ester using standard laboratory procedures such as extraction and column chromatography.

Further modifications, such as the synthesis of amide derivatives, can be achieved by reacting the ester with the desired amine.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies start L-Pyroglutamic Acid synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization synthesis->purification antifungal_assay Antifungal Susceptibility (MIC/Mycelial Growth) purification->antifungal_assay cytotoxicity_assay Cytotoxicity Assays (MTT, LDH) purification->cytotoxicity_assay moa_study Metabolic & Membrane Integrity Studies antifungal_assay->moa_study efficacy_study In Vivo Efficacy (Murine Model) cytotoxicity_assay->efficacy_study

Caption: General experimental workflow for the development of this compound-based antifungal agents.

hypothetical_moa cluster_compound cluster_fungal_cell Fungal Cell compound This compound Derivative membrane Cell Membrane compound->membrane Disruption of Membrane Integrity metabolism Amino Acid Metabolism (Glutamate Synthesis) compound->metabolism Interference toxin Mycotoxin & Phenylpropanoid Biosynthesis compound->toxin Inhibition growth Fungal Growth Inhibition membrane->growth metabolism->growth

Caption: Hypothetical mechanism of action of this compound derivatives against fungal cells.

References

Application Notes: Methyl L-pyroglutamate in Cosmetic Moisturizing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl L-pyroglutamate (CAS 4931-66-2) is the methyl ester of L-Pyroglutamic acid, a key component of the skin's Natural Moisturizing Factor (NMF).[1][2] L-Pyroglutamic acid (PCA) is an amino acid derivative that functions as a potent humectant, playing a critical role in maintaining the hydration, plasticity, and barrier function of the stratum corneum.[3][4] Due to its inherent moisturizing properties and favorable safety profile, this compound is a valuable ingredient for researchers and formulators developing advanced cosmetic moisturizing agents.[5]

Mechanism of Action

The primary moisturizing mechanism of this compound is attributed to its hydrolysis to L-Pyroglutamic acid on the skin, which then integrates into the NMF pool within the corneocytes.[6][7] The NMF is a complex mixture of water-soluble, hygroscopic compounds responsible for attracting and binding water from the atmosphere and underlying skin layers, thereby maintaining adequate hydration even in low-humidity environments.[3][4]

L-Pyroglutamic acid is derived from the proteolysis of the protein filaggrin in the upper layers of the epidermis.[6][7] As a key component of the NMF, which can constitute up to 30% of the dry weight of the stratum corneum, PCA is crucial for skin elasticity, barrier homeostasis, and proper desquamation.[7][8] By supplementing the skin's natural supply of this vital humectant, formulations containing this compound can effectively enhance skin hydration, improve texture, and reduce the appearance of dryness and fine lines.[9]

Mechanism of L-Pyroglutamic Acid in Skin Hydration cluster_0 Keratinocyte Differentiation cluster_1 Stratum Corneum Hydration Profilaggrin Profilaggrin Filaggrin Filaggrin Profilaggrin->Filaggrin Proteolysis AminoAcids AminoAcids Filaggrin->AminoAcids Proteolysis PCA L-Pyroglutamic Acid (PCA) AminoAcids->PCA Metabolism (from Glutamine) NMF Natural Moisturizing Factor (NMF) Pool PCA->NMF Component of Hydration Maintained Skin Hydration & Elasticity NMF->Hydration Results in Water H₂O Water->NMF Binds to

Caption: Role of L-Pyroglutamic Acid (PCA) within the Natural Moisturizing Factor (NMF).

Data Presentation

The efficacy of a cosmetic ingredient is best demonstrated through quantitative data. The following tables provide an overview of the NMF composition and illustrative results from a hypothetical clinical study evaluating a formulation containing this compound.

Table 1: Typical Composition of Natural Moisturizing Factor (NMF) This table outlines the primary components of the skin's NMF, highlighting the significant contribution of Pyrrolidone Carboxylic Acid (PCA).

ComponentConcentration (% of NMF)
Free Amino Acids & Derivatives ~50%
Pyrrolidone Carboxylic Acid (PCA)~12%
Other Amino Acids~38%
Lactic Acid~12%
Urea~7%
Sugars, Inorganic Ions, Peptides, etc.~31%
Source: Data compiled from multiple sources.[3][6][7]

Table 2: Illustrative Efficacy Data of a 2% this compound Cream This table presents hypothetical data from a 14-day, double-blind, placebo-controlled study with 30 participants. Measurements were taken using a Corneometer CM 825 and a Tewameter TM 300.

Time PointMeasurementPlacebo (Vehicle Cream)2% this compound Cream% Improvement vs. Placebo
Baseline (D0) Skin Hydration (A.U.)¹35.2 ± 4.135.5 ± 4.3-
TEWL (g/m²/h)²15.1 ± 2.515.3 ± 2.6-
Day 7 Skin Hydration (A.U.)¹38.1 ± 4.548.9 ± 5.028.3%
TEWL (g/m²/h)²14.8 ± 2.311.2 ± 2.1-24.3%
Day 14 Skin Hydration (A.U.)¹39.0 ± 4.654.3 ± 5.239.2%
TEWL (g/m²/h)²14.5 ± 2.49.8 ± 1.9-32.4%
¹Corneometer Arbitrary Units; higher values indicate better hydration.[10]
²Transepidermal Water Loss; lower values indicate better skin barrier function.[11]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of moisturizing ingredients. The following are methodologies for key in-vivo and in-vitro experiments.

Protocol 1: In-Vivo Evaluation of Skin Hydration via Corneometry

This protocol details the clinical evaluation of short-term and long-term skin surface hydration using a Corneometer.

1. Objective: To quantify the change in stratum corneum hydration after topical application of a test formulation containing this compound compared to a control.

2. Materials & Equipment:

  • Corneometer® CM 825

  • Test formulation (e.g., 2% this compound cream)

  • Control formulation (vehicle/placebo)

  • Standardized skin cleansing agents

  • Lint-free wipes

3. Subject Management:

  • Selection: Recruit healthy volunteers (n ≥ 20) with self-perceived dry skin on the forearms.

  • Acclimatization: Subjects must acclimatize for at least 30 minutes in a controlled environment (21 ± 1°C, 50 ± 5% relative humidity) before any measurements are taken.[12][13]

  • Test Area: Mark two distinct 3x3 cm areas on the volar forearm of each subject for the test and control formulations.[14]

4. Procedure:

  • Baseline (T=0): Take three independent Corneometer readings from each test area and average them to establish a baseline hydration value.[12]

  • Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the designated areas.

  • Post-Application Measurements: Take triplicate measurements at specified time points (e.g., 1h, 2h, 4h, 8h for short-term efficacy; daily for long-term efficacy).[14]

5. Data Analysis:

  • Calculate the mean and standard deviation of the Corneometer units for each formulation at each time point.

  • Determine the percentage change in hydration from baseline for both formulations.

  • Perform statistical analysis (e.g., t-test or ANOVA) to assess the significance of differences between the test and control groups.

start Subject Acclimatization (30 min, controlled temp/humidity) baseline Baseline Measurement (T=0) (Corneometer® CM 825) start->baseline application Apply 2 mg/cm² of Test & Control Formulations baseline->application measurement_points Measure at T=1h, 2h, 4h, 8h application->measurement_points analysis Data Analysis: Calculate % Change vs. Baseline measurement_points->analysis report Statistical Comparison & Efficacy Report analysis->report

Caption: In-Vivo Corneometry Experimental Workflow.

Protocol 2: In-Vivo Evaluation of Skin Barrier Function via TEWL

This protocol measures Transepidermal Water Loss to assess the effect of a formulation on the skin's barrier integrity.

1. Objective: To measure the rate of water evaporation from the skin surface to determine the barrier-enhancing effects of a this compound formulation.

2. Materials & Equipment:

  • TEWL Measurement Device (e.g., Tewameter®)

  • Controlled environment chamber or room (stable temperature, humidity, and airflow).[11][15]

  • Test and control formulations.

3. Subject Management:

  • Selection & Acclimatization: Follow the same criteria as for Corneometry. Environmental control is critical for TEWL, as measurements are sensitive to air currents and humidity fluctuations.[11][16]

  • Test Area: Designate and mark test areas on the volar forearm, avoiding major veins.

4. Procedure:

  • Baseline (T=0): After acclimatization, place the TEWL probe gently on the skin surface without pressure until a stable reading is obtained. Record the baseline value (in g/m²/h).

  • Application: Apply standardized amounts of the test and control formulations.

  • Post-Application Measurements: At predetermined intervals (e.g., 1h, 2h, 4h, 8h), gently remove any residual product (if required by the study design) and repeat the TEWL measurements.[15]

5. Data Analysis:

  • Calculate the mean TEWL values at each time point.

  • A statistically significant decrease in TEWL compared to baseline and the control group indicates an improvement in skin barrier function.

start Subject Acclimatization (30 min, controlled environment) baseline Baseline TEWL Measurement (Tewameter®) start->baseline application Apply Test & Control Formulations baseline->application measurement_points Measure at Specified Time Points (e.g., T=1h, 4h, 8h) application->measurement_points analysis Data Analysis: Calculate Mean TEWL (g/m²/h) measurement_points->analysis report Compare vs. Control Assess Barrier Function analysis->report

Caption: In-Vivo TEWL Measurement Experimental Workflow.

Protocol 3: In-Vitro Moisturizing Efficacy on Reconstructed Human Epidermis (RhE)

This protocol provides a non-clinical method for evaluating moisturizing efficacy using a 3D tissue model.[17]

1. Objective: To assess the hydrating effect of a this compound formulation on an in-vitro 3D model of human epidermis.

2. Materials & Equipment:

  • Reconstructed Human Epidermis tissues (e.g., EpiDermFT™)

  • Assay and culture media

  • Sterile cell culture hood, incubator (37°C, 5% CO₂)

  • Tissue impedance/hydration measurement device (e.g., Nova DPM 9003)

  • Test and control formulations

3. Procedure:

  • Tissue Equilibration: Equilibrate RhE tissues overnight in culture media according to the manufacturer's protocol.[17]

  • Pre-Exposure Acclimatization: Place tissues in a sterile hood with lids open for 90 minutes to acclimatize to ambient conditions.[17]

  • Baseline (T=0): Measure the baseline electrical impedance of each tissue.

  • Application: Topically apply a precise volume (e.g., 10 µL) of the test and control formulations to the tissue surface.

  • Incubation: Incubate for a defined exposure period (e.g., 60 minutes).

  • Post-Exposure Measurements: Remove residual formulation with a sterile swab. Measure tissue impedance at specified time points (e.g., 0, 15, and 30 minutes post-exposure).[17]

4. Data Analysis:

  • Calculate the change in impedance from baseline for each group.

  • A significant increase in impedance/hydration units compared to the untreated control indicates a moisturizing effect.

start Equilibrate RhE Tissues (Overnight Incubation) acclimate Acclimatize Tissues (90 min, ambient) start->acclimate baseline Baseline Impedance Measurement (T=0) acclimate->baseline application Topical Application of Test & Control Formulations baseline->application incubation Incubate (60 min) application->incubation removal Remove Residual Formulation incubation->removal measurement_points Measure Impedance at T=0, 15, 30 min Post-Exposure removal->measurement_points analysis Data Analysis & Comparison vs. Untreated Control measurement_points->analysis

Caption: In-Vitro Moisturizing Efficacy Workflow using RhE Models.

Safety & Handling

  • Cosmetic Use: L-Pyroglutamic acid is known to be non-toxic and non-irritating, making it suitable for a wide range of cosmetic applications, including for sensitive skin.

  • Laboratory Handling: According to Safety Data Sheets (SDS), pure this compound may cause skin and serious eye irritation.[18] Therefore, when handling the raw material, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Ensure handling is performed in a well-ventilated area.

References

Troubleshooting & Optimization

optimizing reaction conditions for Methyl L-pyroglutamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl L-pyroglutamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a structured question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The acidic catalyst (e.g., thionyl chloride, sulfuric acid) may have degraded due to improper storage or handling. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction forward. 3. Low Reaction Temperature: The reaction temperature may be too low, resulting in slow reaction kinetics. 4. Presence of Water: Moisture in the reagents or glassware can hydrolyze the ester product or deactivate the catalyst.[1] 5. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Use a fresh, unopened bottle of the catalyst. Ensure proper storage conditions (e.g., cool, dry place). 2. Optimize the catalyst loading. Refer to the quantitative data tables below for recommended ranges. For instance, with thionyl chloride, a molar ratio of L-pyroglutamic acid to thionyl chloride of 1:0.14 to 1:0.18 has been shown to be effective.[1] 3. Increase the reaction temperature. For thionyl chloride-catalyzed reactions, a temperature range of 5-10°C is recommended.[1] For sulfuric acid, refluxing methanol is often used. 4. Use anhydrous methanol and ensure all glassware is thoroughly dried. The water content of L-pyroglutamic acid and any bases used for neutralization should be minimized (e.g., ≤0.2%).[1] 5. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible. A typical reaction time with thionyl chloride is 6-8 hours.[1]
Product Contaminated with Starting Material 1. Incomplete Reaction: See above. 2. Insufficient Catalyst: See above. 3. Equilibrium Not Shifted Towards Product: The Fischer esterification is a reversible reaction.1. Increase the reaction time and monitor by TLC. 2. Increase the catalyst loading within the recommended range. 3. Use a large excess of methanol to shift the equilibrium towards the formation of the methyl ester. Removing water as it is formed can also drive the reaction to completion.
Formation of Side Products (Low Purity) 1. Racemization: High temperatures or prolonged reaction times, especially under strongly acidic or basic conditions, can lead to racemization of the chiral center. 2. Hydrolysis of the Lactam Ring: Strong acidic or basic conditions can promote the opening of the pyroglutamate ring. 3. Dehydration of L-glutamic acid: If the starting material is L-glutamic acid, incomplete cyclization can be a source of impurity.1. Maintain the recommended reaction temperature. For thionyl chloride, 5-10°C is optimal to minimize side reactions.[1] 2. Use a milder catalyst or less harsh work-up conditions. Neutralize the reaction mixture carefully after completion. Sodium bicarbonate is a suitable neutralizing agent.[1] 3. Ensure complete cyclization of L-glutamic acid to L-pyroglutamic acid before the esterification step. This is typically achieved by heating L-glutamic acid.
Difficult Product Isolation/Purification 1. Product is Water-Soluble: this compound has some solubility in water, which can lead to losses during aqueous work-up. 2. Emulsion Formation during Extraction: The presence of unreacted starting material or byproducts can lead to the formation of emulsions during extraction with organic solvents. 3. Co-elution of Impurities during Chromatography: Some impurities may have similar polarities to the product, making separation by column chromatography challenging.1. After neutralization, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Minimize the volume of aqueous washes. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Monitor fractions by TLC.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is better for the synthesis of this compound: thionyl chloride or sulfuric acid?

Both thionyl chloride and sulfuric acid are effective catalysts for the esterification of L-pyroglutamic acid. Thionyl chloride offers the advantage of reacting with any residual water and producing gaseous byproducts (SO₂ and HCl), which can help drive the reaction to completion. However, it is a hazardous reagent that must be handled with care in a fume hood. Sulfuric acid is a less expensive and less volatile catalyst but requires the removal of water to shift the equilibrium towards the product. The choice of catalyst often depends on the scale of the reaction, available equipment, and safety considerations.

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (L-pyroglutamic acid). The plate is then developed in an appropriate solvent system (e.g., ethyl acetate/methanol). The disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound) indicate the progression of the reaction.

Q3: What is the purpose of adding sodium bicarbonate during the work-up?

Sodium bicarbonate is a weak base used to neutralize the acidic catalyst (thionyl chloride or sulfuric acid) and any acidic byproducts at the end of the reaction.[1] This step is crucial to prevent the hydrolysis of the newly formed ester during the subsequent extraction and purification steps.

Q4: My final product has a low optical purity. What could be the cause?

Low optical purity is likely due to racemization of the chiral center at the alpha-carbon. This can be caused by prolonged exposure to harsh acidic or basic conditions, or by using excessively high reaction temperatures. To minimize racemization, it is important to adhere to the recommended reaction times and temperatures, and to perform the neutralization step promptly and carefully after the reaction is complete.

Q5: Can I use an acidic resin as a catalyst for this reaction?

Yes, solid acidic resins, such as Amberlyst, can be used as heterogeneous catalysts for esterification reactions. The main advantage of using a resin is the ease of separation from the reaction mixture by simple filtration, which can simplify the work-up procedure. However, the reaction kinetics may be slower compared to homogeneous catalysts like thionyl chloride or sulfuric acid.

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
CatalystL-Pyroglutamic Acid (molar eq.)Methanol (molar eq.)Catalyst (molar eq.)Temperature (°C)Reaction Time (h)Reported YieldPurity (%)Reference
Thionyl Chloride14.70.1466.5High>99[1]
Thionyl Chloride15.50.1887.5High>99[1]
Sulfuric Acid1~30CatalyticReflux48~90% (for ethyl ester)Not specified[2]

Note: The yield for the sulfuric acid catalyzed reaction is for the corresponding ethyl ester, as a direct comparison for the methyl ester with specific yield data under these exact conditions was not available in the search results.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

Materials:

  • L-pyroglutamic acid

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve L-pyroglutamic acid in anhydrous methanol (e.g., using a molar ratio of 1:5 of acid to methanol).[1]

  • Cool the solution to 5-10°C using an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution (e.g., 0.15 molar equivalents relative to L-pyroglutamic acid).[1] Maintain the temperature between 5-10°C during the addition.

  • After the addition is complete, stir the reaction mixture at 5-10°C for 6-8 hours.[1] Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add solid sodium bicarbonate in small portions to neutralize the reaction mixture until the effervescence ceases.[1]

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and deionized water.

  • Separate the organic layer, and wash it with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve L-Pyroglutamic Acid in Anhydrous Methanol cool Cool to 5-10°C start->cool add_catalyst Add Thionyl Chloride (Catalyst) cool->add_catalyst react Stir for 6-8 hours at 5-10°C add_catalyst->react neutralize Neutralize with Sodium Bicarbonate react->neutralize evaporate Evaporate Methanol neutralize->evaporate extract Extract with Dichloromethane evaporate->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (if necessary) concentrate->purify end_product Pure Methyl L-pyroglutamate purify->end_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Low or No Product Yield check_reagents Check Reagent Quality (Catalyst, Anhydrous Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_setup Inspect Experimental Setup (Moisture-free) start->check_setup use_fresh_reagents Use Fresh Catalyst and Anhydrous Solvents check_reagents->use_fresh_reagents optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions ensure_dryness Ensure Dry Glassware and Inert Atmosphere check_setup->ensure_dryness increase_catalyst Increase Catalyst Loading optimize_conditions->increase_catalyst monitor_tlc Monitor Reaction by TLC optimize_conditions->monitor_tlc

Caption: Troubleshooting logic for low yield in synthesis.

References

purification challenges of Methyl L-pyroglutamate and its products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl L-pyroglutamate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities include unreacted L-pyroglutamic acid, residual esterification catalyst byproducts (e.g., from thionyl chloride), and side products from the hydrolysis of the lactam ring or the methyl ester. If L-glutamic acid is used as the starting material for L-pyroglutamic acid, residual L-glutamic acid could also be present.[1][2] Furthermore, moisture in the starting materials can lead to the formation of L-pyroglutamic acid through hydrolysis.[1]

Q2: How can I minimize the hydrolysis of the pyroglutamate lactam ring during work-up and purification?

A2: The pyroglutamate lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions. To minimize this, use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[1] Ensure all starting materials and solvents are anhydrous, as water can facilitate hydrolysis, especially at elevated temperatures.[1]

Q3: What is the most effective method for removing unreacted L-pyroglutamic acid?

A3: Unreacted L-pyroglutamic acid can be effectively removed by washing the organic solution of the product with a saturated or unsaturated aqueous solution of a mild base, such as sodium bicarbonate. The acidic starting material will be deprotonated and extracted into the aqueous phase, while the neutral ester product remains in the organic layer.

Q4: Can racemization of this compound occur during synthesis or purification?

A4: Racemization of pyroglutamic acid can occur at high temperatures (160-220°C), especially in aqueous solutions.[3] While typical esterification conditions are milder, prolonged heating or exposure to strong acids or bases could potentially lead to some degree of racemization. It is advisable to use moderate temperatures and reaction times to preserve the stereochemical integrity.

Q5: My LC-MS analysis shows a significant peak for pyroglutamic acid, which I don't expect. What could be the cause?

A5: This is a known analytical artifact. Free glutamine and glutamic acid can cyclize to form pyroglutamic acid in the electrospray ionization (ESI) source of a mass spectrometer.[4] If your sample contains traces of these amino acids from starting materials or side reactions, they may appear as pyroglutamic acid in the analysis. It is crucial to have a well-resolved chromatographic method that can separate glutamic acid, glutamine, and pyroglutamic acid to identify the source of the peak.[4]

Q6: What are the recommended solvents for the purification of this compound and its derivatives by recrystallization?

A6: For derivatives of pyroglutamic acid, solvent systems like ether-hexanes have been successfully used for recrystallization to obtain products as white needles.[5] The choice of solvent will depend on the specific derivative's polarity. For this compound itself, which can be a liquid or low-melting solid, vacuum distillation is often a more suitable purification method.[2]

Troubleshooting Guides

Problem 1: Low Purity of this compound after Synthesis
Possible Cause Suggested Solution
Incomplete Esterification Monitor the reaction using TLC or HPLC to ensure completion. If necessary, increase the reaction time or temperature moderately. Ensure the catalyst is active and used in the correct stoichiometric amount.
Residual L-pyroglutamic Acid Perform an aqueous work-up. Wash the crude product solution (e.g., in ethyl acetate or dichloromethane) with a saturated sodium bicarbonate solution to remove the acidic starting material.
Hydrolysis of Product Ensure strictly anhydrous reaction conditions. Use dry solvents and ensure starting materials have a low water content (<0.2%).[1] Avoid using strong bases (e.g., NaOH, KOH) for neutralization; use sodium bicarbonate instead.
Residual Catalyst/Byproducts If using thionyl chloride, byproducts (HCl, SO₂) must be thoroughly removed. Quenching the reaction carefully with a base and subsequent aqueous washes are critical.
Problem 2: Product is an Oil and Fails to Crystallize (Applicable to Derivatives)
Possible Cause Suggested Solution
Presence of Impurities Oils often contain impurities that inhibit crystallization. Purify the oil first by column chromatography to remove contaminants.
Incorrect Solvent System Experiment with various solvent systems for recrystallization. A common technique is to dissolve the oil in a good solvent (e.g., ethyl acetate, ether, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity appears, then warm slightly to redissolve and cool slowly.
Product is Naturally an Oil If the product has a low melting point, it may exist as an oil at room temperature. In this case, purification by silica gel chromatography or vacuum distillation is the preferred method.

Quantitative Data Summary

Table 1: Purity and Yield of Boc-L-Pyroglutamic Acid Methyl Ester
Parameter Value Source
Final Product PurityUp to 99.8%[1]
YieldHigh (specific yield depends on scale and exact conditions)[1]
Starting MaterialL-pyroglutamic acid[1]
Key ReagentsMethanol, Thionyl Chloride, Di-tert-butyl dicarbonate, DMAP[1]
Table 2: Solubility of this compound
Solvent Solubility Source
ChloroformSoluble[6]
DichloromethaneSoluble[6]
Ethyl AcetateSoluble[6]
DMSOSoluble[6]
AcetoneSoluble[6]
WaterSlightly Soluble[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add L-pyroglutamic acid.

  • Reagent Addition: Add anhydrous methanol (e.g., 4-5 molar equivalents) to dissolve the L-pyroglutamic acid. Cool the solution to 5-10°C in an ice bath.

  • Catalysis: Slowly add thionyl chloride (e.g., 0.1-0.2 molar equivalents) dropwise to the cooled solution. Caution: Thionyl chloride is corrosive and reacts with moisture. Handle in a fume hood.

  • Reaction: Stir the reaction mixture at the controlled temperature (5-10°C) for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly add solid sodium bicarbonate in small portions until gas evolution ceases and the pH is neutral. This step neutralizes the excess acid and catalyst byproducts.[1]

  • Work-up: Filter the solid salts (sodium chloride, sodium sulfate) from the reaction mixture. Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Boc-L-Pyroglutamic Acid Methyl Ester

  • Setup: Dissolve the crude or purified this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) in portions, controlling the addition rate to maintain the reaction temperature between 15-20°C.[1]

  • Reaction: Stir the mixture for approximately 2 hours after the final addition of Boc₂O.

  • Work-up: Evaporate the solvent to dryness. Dissolve the resulting oily residue in ethyl acetate.

  • Washing: Wash the ethyl acetate solution sequentially with a dilute acid solution (e.g., 0.1 M HCl) to remove DMAP, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with saturated brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purification: The product can be further purified by recrystallization (e.g., from an ether/hexanes mixture) or silica gel chromatography if necessary.

Visualized Workflows and Logic

This compound Synthesis & Purification Workflow A L-Pyroglutamic Acid + Methanol + Thionyl Chloride B Esterification Reaction (5-10°C, 6-8h) A->B 1. Reaction Setup C Neutralization (add NaHCO3) B->C 2. Quenching D Filtration & Solvent Evaporation C->D 3. Isolation E Aqueous Work-up (Extraction into EtOAc) D->E 4. Extraction F Washing Steps (H2O, Brine) E->F G Drying (Na2SO4) & Concentration F->G H Crude Methyl L-pyroglutamate G->H I Purification H->I 5. Purification Choice J Vacuum Distillation I->J K Silica Gel Chromatography I->K L Pure Methyl L-pyroglutamate J->L K->L

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: A logical flowchart for troubleshooting low purity issues in product synthesis.

Caption: Hypothesized anti-inflammatory signaling pathway possibly modulated by pyroglutamate derivatives.

References

preventing racemization during Methyl L-pyroglutamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling Methyl L-pyroglutamate and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing racemization during chemical reactions, ensuring the stereochemical integrity of your products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in reactions with this compound?

A1: Racemization is the conversion of a pure enantiomer, such as L-pyroglutamic acid methyl ester, into a mixture of both L and D enantiomers.[1] In drug development and peptide synthesis, the biological activity of a molecule is often specific to a single enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects, making stereochemical purity essential.[2]

Q2: What are the primary mechanisms that cause racemization in pyroglutamate derivatives during coupling reactions?

A2: Racemization during peptide bond formation or similar acylation reactions typically occurs via two main pathways:

  • Oxazolone (Azlactone) Formation: The activated carboxyl group of the N-protected pyroglutamate can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated carboxyl group, forming a planar enolate intermediate. Reprotonation can then occur from either side, resulting in a racemic mixture.[1][3]

Q3: Which reaction conditions are most likely to promote racemization?

A3: Several factors can increase the risk of racemization:

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of racemization.[4][5] Spontaneous racemization of pyroglutamic acid has been observed when heated above its melting temperature.[5]

  • Excess or Strong Bases: The presence of strong or sterically unhindered bases significantly promotes α-proton abstraction, a key step in both racemization mechanisms.[3][4][6]

  • Choice of Coupling Reagent: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[1][7][8]

  • Prolonged Reaction Times: Extended exposure of the activated species to basic or high-temperature conditions increases the likelihood of racemization.[9]

Q4: How can racemization be suppressed during peptide coupling reactions involving this compound?

A4: Suppressing racemization involves a multi-faceted approach:

  • Use of Additives: Coupling reagents should be used with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure. These additives react with the activated intermediate to form active esters that are more stable and less prone to racemization than the intermediates formed by coupling agents alone.[1][4][10]

  • Optimized Coupling Reagents: Uronium/aminium reagents (e.g., HBTU, HATU) or phosphonium reagents (e.g., PyBOP) are generally more efficient and cause less racemization than carbodiimides used in isolation.[1]

  • Careful Base Selection: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like Diisopropylethylamine (DIEA) where possible.[1][6] Use the minimum amount of base necessary for the reaction.[4]

  • Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of epimerization.[4]

Troubleshooting Guides

Issue: Significant Racemization Detected in the Final Product

This is a common issue that can often be traced back to the activation and coupling steps. Follow these steps to troubleshoot and mitigate the problem.

StepActionRationale
1 Review Your Coupling Reagents and Additives Certain coupling reagents, especially carbodiimides like DCC or DIC, can lead to high levels of racemization if used without suppressants.[1][7][8]
Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives such as HOBt, HOAt, or OxymaPure.[1][10]Additives form more stable active esters, minimizing the lifetime of the highly reactive, racemization-prone intermediate.[6]
Optimization: For particularly sensitive couplings, consider switching to a phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU) based reagent, which are generally less prone to causing racemization.[1]
2 Evaluate Reaction Conditions (Temperature & Solvent) Higher temperatures and polar aprotic solvents can accelerate racemization.[4][5]
Solution: Perform the coupling reaction at a reduced temperature (e.g., 0 °C). If reagent solubility allows, consider using a less polar solvent.[4]Lowering the kinetic energy of the system slows down the rate of the racemization side reaction.
3 Assess the Base Used The type and concentration of the base are critical. Strong bases directly promote the abstraction of the α-proton, leading to racemization.[3][6]
Solution: If possible, replace a strong base like DIEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][6] Use the minimum stoichiometric amount required.Weaker bases are less likely to deprotonate the chiral center.
4 Check Pre-activation Time A prolonged pre-activation step, where the carboxylic acid is incubated with the coupling reagent and base before the amine component is added, can increase the risk of racemization.
Solution: Minimize the pre-activation time to just what is necessary for activation (typically 1-5 minutes) before adding the nucleophile.This reduces the time the highly reactive, racemization-prone intermediate exists in solution.

Quantitative Data Summary

Table 1: Influence of Temperature on Racemization Time for Pyroglutamic Acid This data illustrates the significant impact of temperature on the rate of racemization in an aqueous solution.

Concentration of L-Pyroglutamic AcidTemperatureTime for 99% Racemization
30% Aqueous Solution180 °C> 4.8 hours
80% Aqueous Solution180 °C~ 4.8 hours
30% Aqueous Solution200 °C~ 4.8 hours
80% Aqueous Solution200 °C< 4.8 hours
Data adapted from studies on optically-active pyroglutamic acid.[11]

Table 2: Effectiveness of Additives in Suppressing Epimerization The use of additives with carbodiimides is a standard strategy to maintain stereochemical integrity.

Coupling MethodAdditiveResult
Carbodiimide (e.g., DCC, DIC)NoneSignificant racemization often observed.[1][7]
CarbodiimideHOBt or HOAtRacemization is effectively suppressed.[4][10]
CarbodiimideCuCl₂ with HOBtShown to be effective in suppressing racemization, particularly in solution-phase synthesis.[10][12]
Uronium/Aminium Salts (e.g., HATU)Built-in HOAt moietyGenerally low levels of racemization.[8]

Visualized Workflows and Mechanisms

Racemization_Mechanisms Figure 1: Key Racemization Pathways cluster_start Starting Material cluster_activation Activation cluster_pathways Racemization Pathways cluster_result Result start N-Protected This compound activated Activated Ester (Highly Reactive) start->activated Coupling Reagent + Base oxazolone Oxazolone Intermediate activated->oxazolone Intramolecular Cyclization enolate Planar Enolate Intermediate activated->enolate Base abstracts alpha-proton racemic Racemic Mixture (L and D forms) oxazolone->racemic Base abstracts acidic proton; Reprotonation enolate->racemic Non-specific Reprotonation

Caption: Key mechanisms leading to racemization from an activated pyroglutamate derivative.

Troubleshooting_Flowchart Figure 2: Troubleshooting Racemization Issues start Racemization Detected (>2%)? check_reagents Review Coupling Reagent & Additives start->check_reagents Yes end_node Re-analyze Product for Purity start->end_node No is_carbodiimide Using Carbodiimide (DCC/DIC) alone? check_reagents->is_carbodiimide add_additive Action: Add HOBt, HOAt, or OxymaPure is_carbodiimide->add_additive Yes consider_alt_reagent Action: Switch to HATU or PyBOP is_carbodiimide->consider_alt_reagent No, but still high racemization check_conditions Evaluate Reaction Conditions add_additive->check_conditions consider_alt_reagent->check_conditions is_high_temp Temp > 0°C? check_conditions->is_high_temp lower_temp Action: Lower Temp to 0°C is_high_temp->lower_temp Yes check_base Assess Base is_high_temp->check_base No lower_temp->check_base is_strong_base Using DIEA? check_base->is_strong_base use_weaker_base Action: Switch to NMM or Collidine is_strong_base->use_weaker_base Yes is_strong_base->end_node No use_weaker_base->end_node

Caption: A logical workflow for troubleshooting unexpected racemization.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling using this compound with DIC/OxymaPure

This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide (containing a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling:

    • Transfer the activated amino acid solution to the reaction vessel containing the swelled resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction temperature can be lowered to 0 °C for particularly sensitive sequences.

    • Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

  • Drying: Dry the resin under a vacuum.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol outlines a general method to determine the extent of racemization. The exact column and mobile phase conditions must be optimized for the specific product.

  • Sample Preparation: Cleave the final product from the resin if applicable, and perform necessary workup and purification. Dissolve a small amount of the purified product in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: Select a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA/IB/IC or a Pirkle-type column).

  • Chromatographic Conditions (Example):

    • Mobile Phase: An isocratic mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 Hexane:IPA). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-220 nm).

  • Analysis:

    • Inject a standard of the pure L-enantiomer (if available) to determine its retention time.

    • Inject a standard of the racemic mixture (if available) to confirm the retention times of both the L- and D-enantiomers.

    • Inject the synthesized sample. The two enantiomers should appear as two distinct peaks.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the enantiomeric excess using the peak areas from the chromatogram: ee (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] × 100

    • Where Area_L is the peak area of the desired L-enantiomer and Area_D is the peak area of the undesired D-enantiomer.

References

stability of Methyl L-pyroglutamate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl L-pyroglutamate under various experimental conditions. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, as an ester, is susceptible to hydrolysis in aqueous solutions, especially under acidic or basic conditions. Under neutral pH and at room temperature, it is relatively stable for short-term experiments. However, for long-term storage, it is recommended to keep it in a cool, dry place and to prepare aqueous solutions fresh before use.

Q2: How do acidic conditions affect the stability of this compound?

A2: Under acidic conditions, this compound can undergo acid-catalyzed hydrolysis. This reaction is typically reversible and results in the formation of L-pyroglutamic acid and methanol.[1] The rate of hydrolysis is dependent on the pH and temperature; lower pH and higher temperatures will accelerate the degradation.[2][3] Prolonged exposure to strong acids can lead to the further hydrolysis of the pyroglutamate ring to yield L-glutamic acid.[4]

Q3: What happens to this compound under basic conditions?

A3: Basic conditions promote the hydrolysis of the ester bond in this compound, a process also known as saponification. This reaction is generally irreversible and yields the salt of L-pyroglutamic acid and methanol.[1] The rate of hydrolysis is typically faster under basic conditions compared to acidic conditions.

Q4: Are there any specific pH ranges where this compound is most stable?

Q5: Can the pyroglutamate ring itself degrade?

A5: Yes, the pyroglutamate ring can be opened under certain conditions. Strong acid hydrolysis, typically at elevated temperatures, can convert pyroglutamic acid to glutamic acid.[4] Some studies have also noted the lability of pyroglutamic acid at very low (pH < 2) and very high (pH > 13) pH values.[2][3]

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively available in the reviewed literature, the following table provides a template for researchers to populate with their own experimental data. A protocol for determining these values is provided in the "Experimental Protocols" section.

pHTemperature (°C)Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)Degradation Products
2.025Data not availableData not availableL-pyroglutamic acid, Methanol
2.050Data not availableData not availableL-pyroglutamic acid, Methanol
7.025Data not availableData not availableL-pyroglutamic acid, Methanol
7.050Data not availableData not availableL-pyroglutamic acid, Methanol
9.025Data not availableData not availableL-pyroglutamate salt, Methanol
9.050Data not availableData not availableL-pyroglutamate salt, Methanol

Degradation Pathways

The following diagrams illustrate the expected degradation pathways of this compound under acidic and basic conditions.

G cluster_acid Acidic Conditions Methyl L-pyroglutamate_acid This compound L-pyroglutamic acid_acid L-pyroglutamic acid Methyl L-pyroglutamate_acid->L-pyroglutamic acid_acid H⁺, H₂O (reversible hydrolysis) Methanol_acid Methanol Methyl L-pyroglutamate_acid->Methanol_acid H⁺, H₂O L-glutamic acid L-glutamic acid L-pyroglutamic acid_acid->L-glutamic acid Strong Acid, Heat (ring opening) G cluster_base Basic Conditions Methyl L-pyroglutamate_base This compound L-pyroglutamate salt L-pyroglutamate Salt Methyl L-pyroglutamate_base->L-pyroglutamate salt OH⁻, H₂O (irreversible hydrolysis) Methanol_base Methanol Methyl L-pyroglutamate_base->Methanol_base OH⁻, H₂O G start Problem Encountered inconsistent_results Inconsistent Results? start->inconsistent_results unexpected_peaks Unexpected Chromatographic Peaks? inconsistent_results->unexpected_peaks No prepare_fresh Prepare Fresh Solutions inconsistent_results->prepare_fresh Yes low_yield Low Reaction Yield? unexpected_peaks->low_yield No check_purity Verify Purity of Starting Material unexpected_peaks->check_purity Yes adjust_reaction Adjust Reaction pH/Temp/Time low_yield->adjust_reaction Yes reassess Re-evaluate Experiment low_yield->reassess No prepare_fresh->reassess optimize_ms Optimize MS Conditions check_purity->optimize_ms optimize_ms->reassess monitor_reaction Monitor Reaction Progress adjust_reaction->monitor_reaction monitor_reaction->reassess

References

troubleshooting low yields in Methyl L-pyroglutamate coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in peptide coupling reactions involving Methyl L-pyroglutamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yields in this compound coupling reactions?

Low yields can typically be traced back to one of three main areas: suboptimal reaction conditions, issues with starting material quality, or inefficient purification. Specific factors include incomplete activation of the carboxylic acid, side reactions, steric hindrance, and peptide aggregation. For example, even a 97% yield at each step of a 70-mer peptide synthesis can result in a final theoretical yield of only 1.4%.[1]

Q2: How do I choose the right coupling reagent for my reaction?

The choice of coupling reagent is critical for success.[2][3] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides (e.g., EDC, DCC): These are widely used but can lead to racemization and side reactions like nitrile formation from Gln/Asn residues.[2][3][4] The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is essential to suppress these side reactions and improve efficiency.[4]

  • Phosphonium Salts (e.g., PyBOP®, PyAOP): These reagents offer high coupling efficiency with a lower risk of racemization.[3][4] PyBOP is as efficient as the hazardous BOP reagent, but its byproducts are less toxic.[4]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, COMU): These are highly efficient and popular for both solid-phase and solution-phase synthesis.[2][3] HATU is generally more reactive than HBTU with less racemization.[4] COMU is a newer, non-explosive alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[2]

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DIC, DCCCost-effective, readily available.[3]Prone to racemization and side reactions without additives.[4] Byproduct of DCC can be difficult to remove.[4]
Phosphonium Salts PyBOP®, PyAOP, PyBrOP®High efficiency, low racemization.[3][4]More expensive, solutions in DMF have moderate stability.
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUVery high efficiency, fast reaction times, low side-product formation.[2][3] Solutions are generally stable.Can cause guanidinylation of the N-terminus if used in excess.
Q3: What are the optimal reaction conditions?

Optimizing reaction parameters such as solvent, temperature, and stoichiometry is key.

  • Solvents : Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[5] For syntheses prone to aggregation, N-methylpyrrolidone (NMP) may improve solvation.[6][7]

  • Temperature : Reactions are often started at 0°C to control the initial activation and minimize side reactions, then allowed to warm to room temperature.[5][8] For difficult couplings, elevating the temperature (e.g., 50-60°C) can improve efficiency but may increase the risk of racemization.[6]

  • Stoichiometry : A slight excess of the coupling reagent and the incoming amino acid is typically used. For a standard EDC/HOBt coupling, molar ratios might be 1:1.2:1.2 (Acid:EDC:Amine). For more robust reagents like HBTU, a common ratio is 1:1:1.1:2 (Acid:HBTU:Amine:Base).

Q4: What common side reactions should I be aware of?

Several side reactions can reduce the yield of the desired product.

  • Racemization : The loss of stereochemical integrity is a primary concern, especially with carbodiimide reagents. Adding HOBt or Oxyma Pure forms a more stable active ester intermediate that is less prone to racemization.

  • Diketopiperazine Formation : N-terminal pyroglutamic acid can react with the subsequent amino acid (especially Gln or Asn) to form a cyclic diketopiperazine byproduct, truncating the peptide.[9]

  • N-Acylurea Formation : A common side reaction with carbodiimides where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[2]

  • Guanidinylation : Uronium reagents like HBTU/HATU can react with the unprotected N-terminus of the peptide chain if used in excess, capping the chain and preventing further elongation.

Q5: How can I troubleshoot a failed or low-yield reaction?

A systematic approach is essential for troubleshooting. The following workflow can help identify the root cause of low yields.

TroubleshootingWorkflow Start Low Yield in Coupling Reaction Reagents Problem Area: Reagents Start->Reagents Conditions Problem Area: Conditions Start->Conditions Workup Problem Area: Workup/Purification Start->Workup R1 Check Purity of Starting Materials (pGlu-OMe, Amine) Reagents->R1 R2 Verify Coupling Reagent Activity (Use fresh bottle) Reagents->R2 R3 Ensure Anhydrous Solvents Reagents->R3 C1 Optimize Stoichiometry (Increase equivalents of reagent/amine) Conditions->C1 C2 Change Coupling Reagent (e.g., EDC/HOBt to HATU) Conditions->C2 C3 Adjust Temperature/Time (Longer time or higher temp) Conditions->C3 C4 Monitor Reaction Progress (TLC/LC-MS) Conditions->C4 W1 Optimize Extraction/Wash Steps Workup->W1 W2 Improve Purification Method (e.g., change HPLC gradient) Workup->W2 ReactionMechanism pGlu pGlu-OMe (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) pGlu->O_acyl + EDC EDC EDC HOBt_ester HOBt-Ester (More Stable) O_acyl->HOBt_ester + HOBt Side_Product N-Acylurea (Side Product) O_acyl->Side_Product Rearrangement HOBt HOBt Product Coupled Product (R-CO-NH-R') HOBt_ester->Product + Amine Amine Amine (R'-NH2)

References

identification of byproducts in Methyl L-pyroglutamate synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl L-pyroglutamate and the identification of its byproducts via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer esterification of L-pyroglutamic acid. This reaction involves heating L-pyroglutamic acid in methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

Q2: What are the potential byproducts I should be aware of during the synthesis of this compound?

A2: Several byproducts can form during the synthesis, which may compromise the purity of the final product. These include:

  • Unreacted L-pyroglutamic acid: Incomplete reaction is a common source of this impurity.

  • Water: A direct byproduct of the esterification reaction.

  • D-Methyl-pyroglutamate and D-pyroglutamic acid: Racemization of the chiral center can occur under acidic conditions, leading to the formation of the D-enantiomer of both the product and the starting material.[1]

  • L-Pyroglutamic acid dimer: Intermolecular condensation of two L-pyroglutamic acid molecules can lead to the formation of a dimeric impurity.[2]

  • Methanol-related impurities: For instance, the use of sulfuric acid as a catalyst at elevated temperatures can lead to the formation of dimethyl ether.

  • Ring-opened products: Harsh reaction conditions (e.g., extreme pH or temperature) can cause the lactam ring to open, forming L-glutamic acid methyl ester or other related derivatives.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, consider the following strategies:

  • Optimize reaction conditions: Carefully control the reaction temperature, time, and catalyst concentration to favor the formation of the desired product.

  • Use a large excess of methanol: This shifts the equilibrium of the Fischer esterification towards the product side.

  • Remove water: Employing techniques like azeotropic distillation can help drive the reaction to completion.

  • Choose a milder catalyst: If racemization is a significant issue, exploring milder acid catalysts or alternative esterification methods may be beneficial.

  • Purification: Utilize appropriate purification techniques, such as recrystallization or column chromatography, to remove byproducts from the final product.

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its byproducts.

Problem Potential Cause Solution
Poor peak shape (tailing or fronting) 1. Column degradation.1. Replace the guard column or the analytical column if necessary.
2. Inappropriate sample solvent.2. Dissolve the sample in the initial mobile phase.
3. Sample overload.3. Dilute the sample or reduce the injection volume.
Inconsistent retention times 1. Fluctuation in mobile phase composition.1. Ensure proper mixing and degassing of the mobile phase.
2. Temperature variations.2. Use a column oven to maintain a constant temperature.
3. Changes in pH.3. Prepare fresh mobile phase with accurately measured pH.
Ghost peaks 1. Contamination in the HPLC system or sample.1. Flush the system with a strong solvent. Use high-purity solvents and freshly prepared samples.
2. Carryover from previous injections.2. Implement a needle wash step in the autosampler method.
No peaks or very small peaks 1. Detector issue.1. Check the detector lamp and ensure it is turned on and has sufficient energy.
2. Injection problem.2. Verify the injection volume and ensure the autosampler is functioning correctly.
3. Sample degradation.3. Ensure the sample is stable in the chosen solvent and storage conditions.
Co-elution of byproducts with the main peak 1. Inadequate separation method.1. Optimize the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., chiral column for enantiomers).

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

Materials:

  • L-pyroglutamic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, suspend L-pyroglutamic acid in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

HPLC Method for Identification of Byproducts

This method is a general starting point and may require optimization for specific byproduct profiles.

Chromatographic Conditions:

Parameter Condition 1: Achiral Separation Condition 2: Chiral Separation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Chiral stationary phase (CSP) column (e.g., ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Phosphoric acid in Water5 mM Perchloric acid in 16% Water / 84% Methanol[1]
Mobile Phase B AcetonitrileNot applicable (isocratic)
Gradient (Condition 1) 0-20 min: 5-50% B; 20-25 min: 50% B; 25.1-30 min: 5% BNot applicable
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C25 °C
Detection Wavelength 210 nm210 nm
Injection Volume 10 µL10 µL

Visualizations

Synthesis_and_Byproduct_Workflow cluster_synthesis Synthesis cluster_analysis HPLC Analysis cluster_byproducts Potential Byproducts L-Pyroglutamic_Acid L-Pyroglutamic_Acid Reaction Reaction L-Pyroglutamic_Acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction Crude_Product Crude_Product Reaction->Crude_Product HPLC_Injection HPLC_Injection Crude_Product->HPLC_Injection Sample Prep Separation Separation HPLC_Injection->Separation Detection Detection Separation->Detection Unreacted_Start_Material Unreacted_Start_Material Separation->Unreacted_Start_Material Racemized_Products Racemized_Products Separation->Racemized_Products Dimer Dimer Separation->Dimer Ring_Opened_Products Ring_Opened_Products Separation->Ring_Opened_Products Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: Workflow for this compound synthesis and byproduct identification by HPLC.

Byproduct_Formation_Pathway L_Pyroglutamic_Acid L-Pyroglutamic Acid Methyl_L_Pyroglutamate This compound (Product) L_Pyroglutamic_Acid->Methyl_L_Pyroglutamate Esterification (Methanol, H+) D_Pyroglutamic_Acid D-Pyroglutamic Acid (Byproduct) L_Pyroglutamic_Acid->D_Pyroglutamic_Acid Racemization (H+) Dimer Dimer (Byproduct) L_Pyroglutamic_Acid->Dimer Dimerization (Heat, H+) Methanol Methanol Ring_Opened Ring-Opened Product (Byproduct) Methyl_L_Pyroglutamate->Ring_Opened Hydrolysis (H+, H2O)

Caption: Potential byproduct formation pathways in this compound synthesis.

References

impact of temperature on N-terminal glutamate to pyroglutamate conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the conversion of N-terminal glutamate (Glu) to pyroglutamate (pGlu). This spontaneous, non-enzymatic modification can impact the charge heterogeneity and stability of therapeutic proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is N-terminal pyroglutamate formation?

N-terminal pyroglutamate (pGlu) formation is a chemical modification where the N-terminal glutamic acid (Glu) residue of a protein or peptide undergoes an intramolecular cyclization reaction. This reaction results in the formation of a five-membered ring structure, pyroglutamic acid, and the elimination of a water molecule. This conversion can also occur with N-terminal glutamine, and the conversion from glutamate is generally slower.[1][2]

Q2: What are the primary factors influencing the rate of N-terminal glutamate to pyroglutamate conversion?

The primary factors influencing this conversion are:

  • Temperature: Higher temperatures accelerate the rate of pGlu formation.[3][4][5]

  • pH: The reaction is slowest at a pH of approximately 6.0-6.2. The rate increases significantly at more acidic (e.g., pH 4) or more basic (e.g., pH 8) conditions.[3][4][6][7]

  • Higher-Order Structure: The three-dimensional structure of the protein and the residues in spatial proximity to the N-terminal glutamate can significantly impact the conversion rate.[1][2][3][4] Denaturation of the protein can eliminate these structural effects.[1][2]

Q3: Does the conversion of N-terminal glutamate to pyroglutamate affect the protein's charge?

No, the conversion of N-terminal glutamate to pyroglutamate is a neutral transformation.[3] Unlike the cyclization of N-terminal glutamine, which results in the loss of a positively charged N-terminal amine and a more acidic variant, the cyclization of glutamate does not alter the net charge of the molecule.[3] However, it can still lead to charge heterogeneity observed in analytical techniques like ion-exchange chromatography.[3]

Troubleshooting Guide

Issue 1: Increased levels of pyroglutamate detected in my protein sample during storage.

Potential Cause Troubleshooting Steps
Inappropriate Storage Temperature Store samples at lower temperatures (e.g., 2-8°C or frozen) to minimize the rate of conversion. Avoid elevated temperatures, as the reaction rate increases with temperature.[3][4]
Suboptimal Buffer pH If possible for your molecule's stability, adjust the storage buffer pH to be near 6.0-6.2, where the conversion rate is minimal.[6][7]
Extended Storage Time Minimize the duration of storage, especially at non-ideal conditions. The formation of pyroglutamate increases over time.[1][2]

Issue 2: Variability in pyroglutamate formation between different batches of the same protein.

Potential Cause Troubleshooting Steps
Inconsistent Manufacturing Process Conditions Ensure that process parameters such as temperature, pH, and hold times are tightly controlled and consistent across all batches. This includes cell culture, purification, and formulation steps.
Differences in Higher-Order Structure Minor variations in protein folding or conformation between batches can affect the rate of pGlu formation.[1][2] Implement analytical methods to characterize and ensure consistency of the protein's higher-order structure.

Quantitative Data Summary

The rate of N-terminal glutamate to pyroglutamate conversion is highly dependent on temperature and pH. The following tables summarize the kinetic data from published studies.

Table 1: Effect of Temperature on Pyroglutamate Formation

Temperature (°C)ConditionObservationReference
37In vitro incubation in PBS, pH 7.4pGlu formation detected and quantifiable over several weeks.[1][6][7][1][6][7]
45In vitro incubation in various bufferspGlu formation is detectable after a few weeks.[6][7][6][7]
45pH 4.1 bufferThe half-life of N-terminal glutamic acid was approximately 9 months.[6][7][6][7]

Table 2: Effect of pH on Pyroglutamate Formation

pHConditionObservationReference
4.0Aqueous bufferIncreased rate of pGlu formation compared to pH 6.2.[6][7][6][7]
6.2Aqueous bufferMinimal rate of pGlu formation.[6][7][6][7]
8.0Aqueous bufferIncreased rate of pGlu formation compared to pH 6.2.[6][7][6][7]

Experimental Protocols

Protocol 1: In Vitro Incubation to Monitor Pyroglutamate Formation

This protocol is adapted from studies investigating the spontaneous conversion of N-terminal glutamate.[1]

  • Sample Preparation: Prepare the monoclonal antibody (mAb) or protein of interest at a concentration of 2 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubation: Incubate the samples at 37°C for a desired period, with time points collected at intervals (e.g., 1 hour, 2, 6, 10, 20, and 34 days).[1]

  • Quenching the Reaction: After each incubation time point, stop the conversion by exchanging the buffer to one that is less favorable for the reaction, for example, 5 mM sodium acetate, pH 5.0.[1]

  • Analysis: Digest the protein samples (e.g., with Lys-C) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the N-terminal peptide and its pyroglutamate variant.[1]

Protocol 2: Quantification of Pyroglutamate by Enzymatic Release

This method allows for the quantification of total pGlu in a sample.[1]

  • Denaturation and Reduction: Denature and reduce 0.5 mg of the antibody sample in 1 mL of 8 M guanidine, 0.35 M Tris-HCl, 55 mM DTT, pH 8.5, by incubating at 60°C for 90 minutes.[1]

  • Alkylation: Alkylate the reduced sample with sodium iodoacetate.

  • Enzymatic Digestion: Treat the sample with pyroglutamate aminopeptidase (PGAP) to specifically cleave the pGlu residue from the N-terminus. A volatile buffer like 0.1 M NH4HCO3, pH 7.9 can be used.[1]

  • Analysis: Separate and quantify the released pyroglutamate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry.[1] A standard curve of pure pGlu should be generated for accurate quantification.[1]

Visualizations

N_Terminal_Conversion cluster_reaction N-Terminal Glutamate to Pyroglutamate Conversion Glu N-Terminal Glutamate pGlu Pyroglutamate Glu->pGlu Intramolecular Cyclization (-H₂O) H2O H₂O

Caption: Mechanism of N-terminal glutamate conversion to pyroglutamate.

Experimental_Workflow cluster_workflow Workflow for Monitoring Pyroglutamate Formation start Protein Sample (N-Terminal Glutamate) incubation Incubate at Controlled Temperature and pH start->incubation sampling Collect Time Points incubation->sampling quenching Buffer Exchange to Stop Reaction sampling->quenching digestion Enzymatic Digestion (e.g., Lys-C) quenching->digestion analysis LC-MS Analysis digestion->analysis quantification Quantify Ratio of pGlu to Glu Peptides analysis->quantification

Caption: Experimental workflow for monitoring pGlu formation.

References

strategies to improve the solubility of Methyl L-pyroglutamate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address solubility challenges encountered during experiments with methyl L-pyroglutamate derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing poor aqueous solubility. What are the potential reasons?

A1: Poor aqueous solubility is a common challenge for many organic molecules in drug discovery. For this compound derivatives, this can be attributed to several factors:

  • Molecular Structure: The parent molecule, this compound, is a liquid with some water solubility (≥23.2 mg/mL).[1] However, modifications to create derivatives often involve adding lipophilic groups to enhance biological activity, which concurrently decreases aqueous solubility.

  • Pyroglutamate Ring: The cyclization of the N-terminal glutamate to form the pyroglutamate ring results in the loss of hydrophilic functional groups.[2] This modification can increase the overall hydrophobicity of the molecule and lead to a pH-dependent solubility profile that is less favorable in the basic pH range.[2][3]

  • Crystalline Form: The solid-state properties of your derivative, such as its crystal lattice energy, can significantly impact solubility. A more stable crystal form will be less soluble.

Q2: What are the primary approaches to improve the solubility of my derivative?

A2: Strategies can be broadly categorized into chemical modifications of the Active Pharmaceutical Ingredient (API) and physical or formulation-based approaches that do not alter the API's chemical structure.[4]

  • Chemical Modifications: These include salt formation, cocrystallization, and prodrug synthesis.[4] These are often explored in the early stages of development.

  • Formulation & Physical Modifications: These strategies include particle size reduction, co-solvency, the use of surfactants, creating solid dispersions, and employing nanotechnology-based delivery systems.[5][6]

Q3: My derivative has an ionizable functional group. Is salt formation a viable strategy?

A3: Yes, salt formation is one of the most common and effective methods for increasing the solubility and dissolution rate of acidic and basic drug candidates.[7][8] By forming a salt, you can significantly alter the physicochemical properties of the compound. The success of this strategy depends on factors like the pKa of your derivative, its intrinsic solubility, and the pH of the medium.[8] Approximately 50% of marketed small molecule drugs are administered as salts.[7]

Q4: My derivative is non-ionizable. What alternatives do I have to salt formation?

A4: For non-ionizable compounds, several excellent alternatives exist:

  • Cocrystallization: This technique involves combining the API with a benign coformer molecule to create a new crystalline solid with different, often improved, physicochemical properties like solubility.[9][10] Unlike salts, cocrystals are formed through non-ionic interactions, such as hydrogen bonding.[9]

  • Structural Modification: A medicinal chemistry approach can be taken to add hydrophilic or ionizable groups to the molecular structure, provided this does not negatively impact the compound's potency and selectivity.[11]

  • Prodrug Synthesis: A prodrug is a bioreversible derivative of a drug molecule.[12] You can attach a hydrophilic promoiety (e.g., a phosphate group) to your derivative to dramatically increase water solubility.[13][14] This promoiety is later cleaved in vivo to release the active parent drug.[15][16]

Q5: I want to avoid chemically modifying my compound. Which formulation strategy should I start with?

A5: For a formulation-based approach, a good starting point is often the use of co-solvents or pH adjustment, given their relative simplicity.

  • Co-solvency: This involves using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) in which your compound is more soluble.[17][18] This technique works by reducing the polarity of the solvent system.[19]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous medium can significantly increase solubility.[6][20] For example, the solubility of a weak base increases in acidic media.[20]

  • Surfactants: Surfactants can be used to solubilize poorly soluble compounds by forming micelles that encapsulate the drug molecules.[21]

Q6: When should I consider more advanced techniques like solid dispersions or nanotechnology?

A6: These techniques are typically considered when simpler methods are insufficient or when specific delivery requirements are needed.

  • Solid Dispersions: This method involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, converting the drug to a more soluble amorphous form.[5][22] It is a powerful technique for significantly enhancing dissolution rates.

  • Nanotechnology: Approaches like nanosuspensions (reducing particle size to the nanometer range) or encapsulation in lipid-based carriers (e.g., nanoemulsions, solid lipid nanoparticles) are used to increase the surface area for dissolution and improve bioavailability.[23][24][25][26] These are particularly useful for compounds that are challenging to formulate by other means.[27]

Troubleshooting Guide: Common Solubility Issues

SymptomPossible CauseRecommended Actions & Troubleshooting Steps
Compound precipitates from solution during biological assay. The compound's thermodynamic solubility in the final assay buffer is exceeded. This can be masked by initial dissolution in a stock solvent like DMSO.[28]1. Determine Kinetic and Thermodynamic Solubility: First, measure the solubility of your compound directly in the assay buffer to understand its limits. 2. Reduce Final Concentration: If possible, lower the final concentration of the compound in the assay. 3. Increase Co-solvent/Surfactant: Consider if the assay can tolerate a slightly higher percentage of the stock solvent (e.g., DMSO) or the addition of a non-interfering surfactant.
Inconsistent results or low potency observed in in vitro screens. Poor solubility is causing the actual concentration of the dissolved compound to be lower than the nominal concentration and highly variable.1. Visually Inspect Wells: Check for any signs of precipitation in the assay plates. 2. Re-evaluate Stock Solution: Ensure the compound is fully dissolved in the initial stock solvent (e.g., DMSO) before serial dilutions. 3. Employ a Formulation Strategy: Prepare the compound using a suitable solubilization technique (e.g., with cyclodextrins or as a solid dispersion) before adding it to the assay.
Low and variable oral bioavailability in animal studies. The compound's absorption is limited by its poor aqueous solubility and slow dissolution rate in the gastrointestinal tract.[29]1. Conduct a Solution vs. Suspension PK Study: Compare the exposure from a solution formulation (e.g., in PEG 400) versus a simple aqueous suspension. A significantly higher exposure from the solution confirms solubility-limited absorption.[24] 2. Reduce Particle Size: Micronize the compound or create a nanosuspension to increase the surface area for dissolution.[14][21] 3. Develop an Enabling Formulation: Use techniques like solid dispersions or lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) to improve in vivo solubility and absorption.[21][30]

Quantitative Data Summary

The following tables provide reference data on the solubility of the parent compound and a general comparison of common enhancement techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4931-66-2[31]
Molecular Formula C₆H₉NO₃[32]
Molecular Weight 143.14 g/mol [32]
Physical State Liquid[33]
Solubility in H₂O ≥23.2 mg/mL[1]
Solubility in EtOH ≥23.7 mg/mL[1]
Solubility in DMSO ≥24.3 mg/mL[1]

Table 2: General Comparison of Solubility Enhancement Techniques

TechniquePrincipleGeneral ApplicabilityPotential Fold Increase in SolubilityReference(s)
Salt Formation Ionization of the APIFor acidic or basic compounds10 - 1,000+[7][8]
Cocrystallization Formation of a multi-component crystalBroad, including non-ionizable compounds2 - 100+[9][10]
Prodrugs Covalent attachment of a hydrophilic groupBroad, requires chemical synthesis10 - 10,000+[12][13]
Particle Size Reduction Increase in surface areaBroad, for crystalline materials2 - 10[21][22]
Co-solvency Reduction of solvent polarityBroad, common for liquid formulations2 - 500[17][18]
Solid Dispersion Conversion to amorphous state in a hydrophilic matrixBroad, especially for BCS Class II/IV drugs10 - 200+[5][22]
Nanotechnology High surface area, encapsulationBroad, for BCS Class II/IV drugs10 - 1,000+[23][25]
Complexation Host-guest inclusion (e.g., with cyclodextrins)Compounds with appropriate size/lipophilicity5 - 500+[21][34]

Note: The "Potential Fold Increase" is a general estimate from the literature for poorly soluble drugs and the actual improvement for a specific this compound derivative will vary significantly based on its structure and properties.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[17][20]

  • Preparation: Add an excess amount of the solid this compound derivative to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.[17]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[20]

  • Sample Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be done via centrifugation followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the solubility by comparing the measured concentration to a standard curve of the compound.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution.[28]

  • Stock Solution: Prepare a high-concentration stock solution of the derivative in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[28]

  • Addition to Buffer: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be low, typically 1-2%. This is done in a multi-well plate format.[28]

  • Incubation & Detection: Incubate the plate for a set period (e.g., 1.5 - 24 hours) at room temperature. The resulting precipitation is detected optically by nephelometry (light scattering) or turbidimetry.[28]

  • Determination: The kinetic solubility is defined as the concentration at which precipitation is first observed. This value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[28]

Visualized Workflows

Diagram 1: Workflow for Selecting a Solubility Enhancement Strategy start Poorly Soluble Derivative is_ionizable Is the derivative ionizable? start->is_ionizable salt_screen Salt Screening is_ionizable->salt_screen Yes is_chem_mod Is chemical modification a viable option? is_ionizable->is_chem_mod No end Optimized Derivative/ Formulation salt_screen->end cocrystal_screen Cocrystal Screening cocrystal_screen->end is_chem_mod->cocrystal_screen Yes prodrug Prodrug Synthesis is_chem_mod->prodrug Yes formulation Evaluate Formulation Approaches is_chem_mod->formulation No prodrug->end form_opts Co-solvents Solid Dispersions Nanotechnology Complexation formulation->form_opts form_opts->end

Diagram 1: Workflow for Selecting a Solubility Enhancement Strategy

Diagram 2: Experimental Workflow for Solubility Measurement cluster_thermo Thermodynamic (Shake-Flask) cluster_kinetic Kinetic thermo1 Add excess solid to solvent thermo2 Equilibrate at constant temperature (24-72h) thermo1->thermo2 thermo3 Separate solid and saturated solution thermo2->thermo3 thermo4 Quantify concentration (e.g., HPLC) thermo3->thermo4 end_node Solubility Value (mg/mL or µM) thermo4->end_node kinetic1 Prepare high-conc. DMSO stock kinetic2 Add stock to aqueous buffer kinetic1->kinetic2 kinetic3 Incubate and detect precipitation kinetic2->kinetic3 kinetic4 Determine highest soluble concentration kinetic3->kinetic4 kinetic4->end_node start Select Solubility Measurement Method start->thermo1 start->kinetic1

References

Technical Support Center: Managing Diketopiperazine Formation in Peptides Containing Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the formation of diketopiperazines (DKPs) during the synthesis of peptides containing pyroglutamic acid (pGlu).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant issue in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during solid-phase peptide synthesis (SPPS), particularly at the dipeptide stage.[1] This occurs through an intramolecular cyclization of the N-terminal amino group attacking the amide bond of the second amino acid, leading to the cleavage of the dipeptide from the resin support.[1][2] This side reaction is problematic as it reduces the yield of the desired full-length peptide and introduces a significant impurity that can be challenging to separate during purification.

Q2: How does the presence of pyroglutamic acid (pGlu) at the N-terminus influence DKP formation?

A2: Pyroglutamic acid is a cyclic lactam of glutamic acid. While pGlu itself protects the N-terminus from degradation by aminopeptidases, the subsequent amino acid residue in the sequence can participate in DKP formation.[3] The sequence pGlu-Xaa-Pro is particularly susceptible to this side reaction. For instance, in the synthesis of pGlu-Gln-Pro-NH2, significant formation of pyroglutamylglutamine diketopiperazine has been observed.[3] The rigid structure of the pGlu ring may influence the conformation of the subsequent residues, potentially favoring the cyclization reaction that leads to DKP formation.

Q3: What are the primary factors that promote DKP formation in pGlu-containing peptides?

A3: Several factors can promote DKP formation:

  • Peptide Sequence: Sequences where the second or third residue is proline are highly susceptible due to proline's unique ability to adopt a cis-amide bond, which facilitates the necessary conformation for cyclization.[2][4]

  • Deprotection Conditions: The basic conditions used for Fmoc-group removal, typically with piperidine, can catalyze the intramolecular aminolysis that leads to DKP formation.[4]

  • Coupling Conditions: The choice of coupling reagents and the duration of the coupling step can influence the extent of DKP formation. Prolonged exposure to basic conditions during coupling can increase the risk.

  • Resin Type: The linker attaching the peptide to the solid support plays a role. Resins with more labile linkers, such as Wang resin, can be more prone to DKP formation and cleavage of the dipeptide from the support.[5]

  • Temperature: Elevated temperatures during deprotection or coupling can accelerate the rate of DKP formation.[6]

Q4: What are the recommended strategies to minimize DKP formation when synthesizing pGlu-containing peptides?

A4: To minimize DKP formation, a combination of the following strategies is recommended:

  • Use of Dipeptide or Tripeptide Building Blocks: Instead of sequential coupling of single amino acids, using a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) or tripeptide (e.g., pGlu-Xaa-Yyy-OH) can bypass the vulnerable dipeptidyl-resin stage where DKP formation is most likely to occur.

  • Optimization of Deprotection Conditions: Milder deprotection conditions, such as using a lower concentration of piperidine or alternative bases like piperazine in combination with DBU, can reduce the extent of DKP formation.[7]

  • Choice of Coupling Reagents: Utilizing highly efficient coupling reagents like HATU or HBTU can shorten the coupling time, thereby minimizing the exposure of the deprotected N-terminus to conditions that favor cyclization.

  • In Situ Acylation: Performing the coupling of the third amino acid immediately after the deprotection of the second residue can help to "trap" the reactive N-terminal amine before it can initiate DKP formation.

  • Use of Sterically Hindered Resins: Employing resins with sterically bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can physically hinder the cyclization reaction.[4]

Q5: How can I detect and quantify DKP byproducts in my crude peptide sample?

A5: The most effective methods for detecting and quantifying DKP byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: A reversed-phase HPLC (RP-HPLC) method can be developed to separate the DKP byproduct from the desired peptide. The DKP, being a smaller and often more hydrophobic molecule, will typically have a different retention time. Quantification can be achieved by integrating the peak areas and comparing them to a standard curve if a pure DKP standard is available.

  • Mass Spectrometry: LC-MS or UPLC-MS/MS can be used to identify the DKP by its specific mass-to-charge ratio (m/z).[8] The mass of the DKP will correspond to the cyclic dipeptide of the second and third amino acid residues. Quantification can be performed using techniques like selected reaction monitoring (SRM) for high sensitivity and specificity.[9]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low yield of the target pGlu-peptide. Significant DKP formation has led to the cleavage and loss of a substantial portion of the synthesized peptide from the resin.- Analyze the cleavage solution by HPLC and MS to confirm the presence of the DKP byproduct.- Synthesize the peptide using a dipeptide or tripeptide fragment that bypasses the DKP-prone sequence.- Switch to a more sterically hindered resin like 2-CTC resin.
An unexpected major peak appears in the HPLC chromatogram of the crude product. The unexpected peak is likely the DKP byproduct.- Confirm the identity of the peak using LC-MS by checking for the expected m/z of the cyclic dipeptide.- Optimize the synthesis protocol by modifying the deprotection and/or coupling conditions to suppress DKP formation (see FAQs and Experimental Protocols).
Difficulty in purifying the target peptide due to a closely eluting impurity. The DKP byproduct has similar chromatographic properties to the desired peptide, making separation difficult.- Optimize the HPLC gradient to improve the resolution between the two peaks.- If co-elution persists, re-synthesize the peptide using strategies to minimize DKP formation, resulting in a cleaner crude product that is easier to purify.
Mass spectrometry analysis shows a species with the mass of the peptide minus the N-terminal pGlu and the second amino acid. This is a strong indication of DKP formation, where the N-terminal pGlu-Xaa dipeptide has cyclized and cleaved off.- Implement the preventative measures outlined in the FAQs and Experimental Protocols to reduce DKP formation in subsequent syntheses.

Data Presentation

Table 1: Influence of Deprotection Reagent on DKP Formation for a Susceptible Sequence

Deprotection Reagent CocktailSolventDKP Formation (%)
20% PiperidineDMF13.8
5% PiperidineDMF12.2
20% PiperidineToluene11.7
5% PiperazineDMF< 4.0
5% PiperazineNMP< 4.0
2% DBU / 5% PiperazineNMP3.6

Data is for a DKP-susceptible Fmoc-Cys(tBu)-Pro-2-Cl-Trityl resin treated twice (5 min and 30 min).[7] While this data is not for a pGlu-containing peptide, it illustrates the significant impact of the deprotection conditions on DKP formation and provides a strong starting point for optimization.

Experimental Protocols

Protocol 1: Recommended Procedure for Minimizing DKP Formation in pGlu-Peptide Synthesis

This protocol is designed for the synthesis of a pGlu-Xaa-Pro-containing peptide, a sequence known to be susceptible to DKP formation.

  • Resin Selection and First Amino Acid Coupling:

    • Start with a 2-chlorotrityl chloride (2-CTC) resin.

    • Swell the resin in dichloromethane (DCM).

    • Couple the first C-terminal amino acid (e.g., Fmoc-Pro-OH) using standard coupling procedures.

  • Second Amino Acid Coupling:

    • Perform Fmoc deprotection of the first amino acid using standard conditions (e.g., 20% piperidine in DMF).

    • Couple the second amino acid (e.g., Fmoc-Xaa-OH) using a highly efficient coupling reagent such as HATU/DIPEA in DMF.

  • Optimized Fmoc Deprotection of the Second Amino Acid:

    • Prepare a fresh deprotection solution of 2% DBU and 5% piperazine in NMP.

    • Treat the resin with the deprotection solution for 5 minutes, then drain.

    • Treat the resin again with a fresh aliquot of the deprotection solution for 10 minutes, then drain.

    • Wash the resin thoroughly with NMP (at least 5 times) to remove all traces of the deprotection reagents.

  • Coupling of Pyroglutamic Acid:

    • Immediately after the washing step, proceed with the coupling of pyroglutamic acid.

    • Dissolve pGlu-OH (3 equivalents) and a coupling agent like HATU (2.9 equivalents) with DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Analysis:

    • Analyze the crude peptide by RP-HPLC and LC-MS to determine the purity and confirm the absence or significant reduction of the DKP byproduct.

Protocol 2: UPLC-MS/MS Method for Detection and Quantification of pGlu-DKP Byproduct

This protocol provides a general framework for the analysis of a crude peptide sample to identify and quantify the DKP byproduct.

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid.

  • UPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm).[9]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): The calculated m/z of the protonated DKP ([M+H]⁺).

    • Product Ion (Q3): A characteristic fragment ion of the DKP, determined by initial MS/MS fragmentation experiments.

    • Optimize collision energy for the specific DKP molecule.

  • Quantification:

    • Generate a calibration curve using a synthesized standard of the DKP if available.

    • If a standard is not available, relative quantification can be performed by comparing the peak area of the DKP to that of the desired peptide.

Visualizations

DKP_Formation_Mechanism cluster_conditions Promoting Conditions Resin Resin-Bound Dipeptide (N-terminus deprotected) TransitionState Cyclic Intermediate Resin->TransitionState Intramolecular Nucleophilic Attack TransitionState->Resin Reversion DKP Diketopiperazine (DKP) (Cleaved from resin) TransitionState->DKP Cleavage TruncatedPeptide Truncated Peptide (if synthesis continues on cleaved resin) Basic conditions (e.g., piperidine) Basic conditions (e.g., piperidine) High temperature High temperature Proline at position 2 or 3 Proline at position 2 or 3

Caption: Mechanism of diketopiperazine (DKP) formation.

Troubleshooting_Workflow cluster_optimizations Optimization Strategies Start Low Yield or Unexpected HPLC Peak CheckMS Analyze Crude Product by LC-MS Start->CheckMS IsDKP Is DKP Detected? CheckMS->IsDKP OptimizeSynthesis Optimize Synthesis Protocol IsDKP->OptimizeSynthesis Yes OtherIssue Investigate Other Side Reactions IsDKP->OtherIssue No End Problem Resolved OptimizeSynthesis->End Use di/tripeptide fragments Use di/tripeptide fragments OtherIssue->End Modify deprotection conditions Modify deprotection conditions Change resin type (e.g., 2-CTC) Change resin type (e.g., 2-CTC) Use efficient coupling reagents Use efficient coupling reagents

Caption: Troubleshooting workflow for DKP-related issues.

Caption: Key strategies to prevent DKP formation.

References

Validation & Comparative

Determining the Enantiomeric Purity of Methyl L-pyroglutamate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral molecules like Methyl L-pyroglutamate. This guide provides a comprehensive comparison of various analytical techniques used for this purpose, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

A variety of methods are available for determining the enantiomeric excess of chiral compounds. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance indicators for the most common techniques.

MethodPrincipleResolution (Rs)Limit of Detection (LOD)Analysis TimeKey AdvantagesKey Disadvantages
Chiral Gas Chromatography (GC) Separation of volatile enantiomeric derivatives on a chiral stationary phase.> 1.5pg level[1]10-30 minHigh resolution and sensitivity.[1]Requires derivatization to increase volatility.[1]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).1.16 - 1.32[2]0.02 mg (fluorescence)[2]10-20 minBroad applicability, wide range of available CPs.[3]Can be less sensitive than GC for certain compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift non-equivalence between enantiomers.N/A~1-5% ee dependent5-15 minNon-destructive, provides structural information.Lower sensitivity compared to chromatographic methods.[4][5]
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on their differential migration in a chiral selector-containing buffer.> 20.57 µM (LIF)[6]< 10 minHigh efficiency, low sample and reagent consumption.[7][8]Lower concentration sensitivity with UV detection compared to LIF.[7]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.N/AAnalyte dependent< 5 minRapid analysis, can be used for high-throughput screening.[9][10]Indirect method, often requires a chromophore near the stereocenter.[9]
Mass Spectrometry (MS) Based Methods Coupled with a chiral separation technique (GC, HPLC, CE) or using ion/molecule reactions with a chiral reference.N/Afmol level[11]VariableHigh sensitivity and selectivity, provides mass information.[12][13]MS itself is not chiral; requires a chiral separation front-end or method.[12]

Experimental Workflow

The general workflow for determining the enantiomeric excess of a sample involves several key steps, from sample preparation to data analysis.

Enantiomeric Excess Determination Workflow General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Analysis Sample Sample of this compound Dissolution Dissolution in a suitable solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC) Dissolution->Derivatization Injection Injection into Analytical Instrument Derivatization->Injection Prepared Sample Separation Enantiomeric Separation (e.g., Chiral Column) Injection->Separation Detection Detection of Enantiomers (e.g., UV, MS) Separation->Detection Chromatogram Obtain Chromatogram/Spectrum Detection->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

A generalized workflow for determining the enantiomeric excess of a chiral compound.

Detailed Experimental Protocols

Chiral Gas Chromatography (GC)

This method is highly sensitive and provides excellent resolution for volatile compounds. For amino acid derivatives like this compound, derivatization is necessary to increase volatility.

Principle: The sample is derivatized to a more volatile form, injected into the GC, and the enantiomers are separated on a chiral stationary phase. The area under each enantiomer's peak is used to calculate the enantiomeric excess.

Experimental Protocol (Adapted from amino acid analysis[1]):

  • Derivatization:

    • Dry an aliquot of the this compound sample under a stream of nitrogen.

    • Add 200 µL of a methanol/acetyl chloride (4:1, v/v) solution.

    • Heat the mixture at 110°C for 1 hour to form the methyl ester (if not already the methyl ester).

    • Evaporate the reagent and add 100 µL of trifluoroacetic anhydride (TFAA) and 100 µL of dichloromethane.

    • Heat at 110°C for 15 minutes to form the N-TFA derivative.

    • Evaporate the excess reagent and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-L-Val).

    • Carrier Gas: Helium.

    • Injection: Split/splitless injector at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 4°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for enantiomeric separations.[3]

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The choice of CSP is crucial for achieving separation.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at 210 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a quick method for determining enantiomeric excess, especially at higher concentrations, by using a chiral solvating agent to induce a chemical shift difference between the enantiomers.

Principle: In the presence of a chiral solvating agent, the two enantiomers form diastereomeric complexes that have slightly different magnetic environments, leading to separate signals in the NMR spectrum.

Experimental Protocol (Adapted from a general method[4]):

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl3).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Acquire another ¹H NMR spectrum.

  • NMR Analysis:

    • Identify a proton signal (e.g., the methoxy protons) that shows splitting in the presence of the chiral solvating agent.

    • Integrate the two resolved signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires very small sample volumes.[7][8]

Principle: Enantiomers are separated due to their different mobilities in an electric field when they interact with a chiral selector added to the background electrolyte.

Experimental Protocol (Adapted from glutamate enantiomer separation[6]):

  • Sample Preparation:

    • Dissolve the this compound sample in the running buffer.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., 30 mM beta-cyclodextrin).

    • Voltage: 20 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detector at 200 nm.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved through several analytical techniques. Chiral GC and HPLC are powerful and widely used methods that provide high resolution and sensitivity. NMR offers a rapid, non-destructive alternative, particularly for less complex mixtures and higher concentrations. Capillary electrophoresis is an excellent choice for high-efficiency separations with minimal sample consumption. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the sample matrix, and the available instrumentation.

References

A Comparative Guide to Chiral HPLC Analysis of Methyl L-Pyroglutamate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. Methyl L-pyroglutamate, a derivative of pyroglutamic acid, and its D-enantiomer are important chiral building blocks in the synthesis of various active pharmaceutical ingredients. Consequently, robust and reliable analytical methods for their enantiomeric separation are essential. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound enantiomers, focusing on two major classes of chiral stationary phases (CSPs): macrocyclic glycopeptide and polysaccharide-based CSPs.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. Below is a comparison of the performance of a macrocyclic glycopeptide-based column and a polysaccharide-based column for the separation of pyroglutamic acid and its ester derivatives.

Chiral Stationary Phase (CSP)Column Brand (Example)Mobile PhaseRetention Time (min)Resolution (Rs)Analysis Time
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TAcetonitrile/Methanol/Acetic Acid/Triethylamine (54.5:45:0.3:0.2, v/v/v/v)L-Enantiomer: ~4.5D-Enantiomer: ~5.5> 2.0< 10 min
Polysaccharide-based Chiralpak® IA (Amylose-based)n-Hexane/2-Propanol (e.g., 90:10, v/v)Analyte DependentGenerally > 1.5Variable

Note: The data for the polysaccharide-based CSP is representative for amino acid esters and provides a strong starting point for method development for methyl pyroglutamate. Actual retention times and resolution will vary depending on the specific analyte and optimized conditions.

Experimental Workflow

The general workflow for chiral HPLC analysis of this compound enantiomers is outlined below. This process involves sample preparation, HPLC analysis, and data processing to determine the enantiomeric purity.

Chiral HPLC Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Racemic Methyl Pyroglutamate Standard or Test Sample Dilution Dissolve in Mobile Phase or a Compatible Solvent (e.g., Methanol) Sample->Dilution Filtration Filter through a 0.45 µm Syringe Filter Dilution->Filtration Injection Inject Sample onto Chiral Column Filtration->Injection Separation Isocratic Elution with Optimized Mobile Phase Injection->Separation Detection UV Detection (e.g., 210-220 nm) Separation->Detection Chromatogram Obtain Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Purity (% ee) Integration->Calculation

A streamlined workflow for the chiral HPLC analysis of this compound enantiomers.

Detailed Experimental Protocols

Below are two detailed experimental protocols for the chiral separation of pyroglutamic acid enantiomers and a representative method for amino acid esters on different types of CSPs. These serve as excellent starting points for the analysis of this compound.

Method 1: Macrocyclic Glycopeptide-Based CSP

This method is based on the successful separation of pyroglutamic acid enantiomers and is directly applicable to its methyl ester derivative.[1]

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile, methanol, acetic acid, and triethylamine in a ratio of 54.5:45:0.3:0.2 (v/v/v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 23 °C[1]

  • Detection: UV at 220 nm[1]

  • Injection Volume: 5 µL[1]

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.[1]

Method 2: Polysaccharide-Based CSP (Representative Method)

This protocol is based on the successful separation of amino acid ethyl esters on various polysaccharide-based columns and serves as a strong starting point for optimizing the separation of this compound enantiomers.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of n-hexane and 2-propanol. A typical starting composition is 90:10 (v/v). The ratio can be adjusted to optimize resolution and retention times. For basic or acidic analytes, the addition of a small amount of a modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 210-220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like ethanol or 2-propanol.

Conclusion

Both macrocyclic glycopeptide and polysaccharide-based chiral stationary phases are capable of resolving the enantiomers of pyroglutamic acid and its derivatives. The Astec® CHIROBIOTIC® T column offers a rapid and efficient separation using a polar ionic mobile phase. Polysaccharide-based columns like the Chiralpak® series are highly versatile and provide excellent resolving power, typically in normal phase mode. The choice between these alternatives will depend on the specific requirements of the analysis, including sample matrix, desired analysis time, and available instrumentation. The experimental protocols provided herein offer robust starting points for method development and validation for the chiral analysis of this compound.

References

comparing the efficacy of different Methyl L-pyroglutamate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl L-pyroglutamate, a versatile chiral building block, is a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient synthesis is a subject of considerable interest in the chemical and pharmaceutical industries. This guide provides a comparative analysis of common synthetic routes to this compound, offering a comprehensive overview of their efficacy based on experimental data. Detailed experimental protocols and visual representations of the synthetic pathways are included to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through two main strategies: a two-step process starting from L-glutamic acid and a one-step direct esterification from L-pyroglutamic acid. The choice of route often depends on the availability of starting materials, desired purity, and scalability.

Starting MaterialCatalystKey Process StepsReported YieldReported PurityReference
L-Glutamic AcidHeat (for cyclization), Acid Catalyst (for esterification)1. Cyclodehydration of L-glutamic acid to L-pyroglutamic acid by heating. 2. Esterification of L-pyroglutamic acid with methanol.>60%>98%[1][2]
L-Pyroglutamic AcidThionyl Chloride (SOCl₂)Direct esterification of L-pyroglutamic acid with methanol in the presence of thionyl chloride.High99.8%[3]
L-Pyroglutamic AcidSulfuric Acid (H₂SO₄)Direct esterification of L-pyroglutamic acid with methanol using sulfuric acid as a catalyst.~64% (for ethyl ester)Not specified[4][5]
L-Pyroglutamic AcidTrimethylchlorosilane (TMSCl)Esterification of L-pyroglutamic acid with methanol facilitated by trimethylchlorosilane.Good to ExcellentNot specified[6][7]
L-Pyroglutamic AcidLipase (e.g., Candida antarctica lipase B)Enzymatic esterification of L-pyroglutamic acid with a fatty alcohol (dodecanol) via a methyl ester intermediate.79% (for dodecyl ester)Not specified[8][9]

Experimental Protocols

Route 1: Two-Step Synthesis from L-Glutamic Acid

This method involves the initial conversion of L-glutamic acid to L-pyroglutamic acid, followed by esterification.

Step 1: Cyclization of L-Glutamic Acid

  • Heat L-glutamic acid to approximately 180°C.[10]

  • Maintain the temperature to allow for cyclodehydration, resulting in the formation of L-pyroglutamic acid through the loss of a water molecule.[10]

  • The crude L-pyroglutamic acid can be purified by crystallization.

Step 2: Esterification of L-Pyroglutamic Acid with Sulfuric Acid Catalyst

  • Dissolve L-pyroglutamic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration.

  • Upon completion, neutralize the excess acid with a base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation or chromatography.

Two_Step_Synthesis L_Glutamic_Acid L-Glutamic Acid L_Pyroglutamic_Acid L-Pyroglutamic Acid L_Glutamic_Acid->L_Pyroglutamic_Acid Heat (Δ) - H₂O Methyl_L_Pyroglutamate This compound L_Pyroglutamic_Acid->Methyl_L_Pyroglutamate CH₃OH H₂SO₄

Two-Step Synthesis from L-Glutamic Acid
Route 2: One-Step Esterification of L-Pyroglutamic Acid with Thionyl Chloride

This procedure offers a direct and high-yielding conversion of L-pyroglutamic acid to its methyl ester.

  • Suspend L-pyroglutamic acid in methanol at a cooled temperature (e.g., 0-5°C).

  • Slowly add thionyl chloride to the suspension while maintaining the temperature.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or other analytical methods).

  • Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the product by distillation or column chromatography.[3]

One_Step_Esterification L_Pyroglutamic_Acid L-Pyroglutamic Acid Methyl_L_Pyroglutamate This compound L_Pyroglutamic_Acid->Methyl_L_Pyroglutamate CH₃OH SOCl₂

One-Step Esterification of L-Pyroglutamic Acid

Discussion of Efficacy

The two-step synthesis from L-glutamic acid is a cost-effective option when L-glutamic acid is readily available and a more economical starting material than L-pyroglutamic acid. The initial cyclization step is straightforward, though it requires high temperatures. The subsequent esterification can be performed using various acid catalysts, with sulfuric acid being a common choice. While the overall yield is good, the two-step nature of the process may increase overall production time.

The one-step esterification of L-pyroglutamic acid offers a more direct and often higher-yielding route. The use of thionyl chloride as a catalyst is particularly effective, leading to high purity and yield.[3] This method is advantageous for its simplicity and efficiency, making it suitable for both laboratory-scale and industrial production. However, thionyl chloride is a corrosive and hazardous reagent that requires careful handling.

Esterification using sulfuric acid is a classic and widely used method. It is generally effective, though yields may be slightly lower compared to the thionyl chloride method.

The use of trimethylchlorosilane (TMSCl) provides an alternative for esterification, often resulting in good to excellent yields under mild conditions.[6][7]

Biocatalytic synthesis using lipases presents a greener alternative to chemical catalysis.[8][9] This method operates under mild reaction conditions and can exhibit high selectivity. The synthesis of a long-chain ester like dodecyl pyroglutamate via a methyl ester intermediate highlights the potential of enzymatic methods. However, factors such as enzyme cost, stability, and reaction times need to be considered for large-scale applications.

Conclusion

The selection of a synthesis route for this compound depends on a balance of factors including starting material cost and availability, desired product purity, reaction efficiency, safety considerations, and environmental impact. For high-purity and high-yield production, the one-step esterification of L-pyroglutamic acid using thionyl chloride is a highly effective method. When cost is a primary driver and L-glutamic acid is the preferred starting material, the two-step process provides a viable alternative. For applications where green chemistry principles are paramount, biocatalytic routes offer a promising, albeit potentially more complex, approach. Researchers and drug development professionals are encouraged to evaluate these factors in the context of their specific needs to select the most appropriate synthetic strategy.

References

A Comparative Analysis of the Biological Activities of Methyl L-pyroglutamate and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Methyl L-pyroglutamate and its synthetic analogues, supported by experimental data. The following sections detail their antifungal, anti-inflammatory, neuritogenic, and antibacterial properties, offering insights into their potential therapeutic applications.

This compound, a cyclic derivative of glutamic acid, and its synthetic analogues have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have shown promise in various therapeutic areas, including as antifungal, anti-inflammatory, neuritogenic, and antibacterial agents. This guide synthesizes available experimental data to offer a clear comparison of their efficacy.

Quantitative Comparison of Biological Activities

To facilitate a direct comparison, the following table summarizes the key quantitative data on the biological activities of this compound and several of its synthetic analogues. The data is primarily drawn from a pivotal study by Gang et al. (2018), which systematically evaluated a series of L-pyroglutamic acid esters.

CompoundAntifungal Activity (EC50, µg/mL) vs. P. infestansAnti-inflammatory Activity (% Inhibition of NO production at 10 µM)Neuritogenic Activity (PC-12 cells)Antibacterial Activity (MIC, µg/mL)
This compound Data not availableData not availableData not available>100 vs. E. coli, >100 vs. S. aureus
Analogue 2d (Ethyl L-pyroglutamate) 1.44[1]45.3%ModerateData not available
Analogue 2j (Butyl L-pyroglutamate) 1.21[1]38.7%ModerateData not available
Analogue 2e 2.5355.6%[1]StrongData not available
Analogue 2g 3.1562.3%[1]StrongData not available
Analogue 4d >5075.8%[1]StrongData not available
Azoxystrobin (Control) 7.85[1]Not ApplicableNot ApplicableNot Applicable

Note: Lower EC50 and MIC values indicate higher potency. Higher percentage of inhibition of NO production indicates stronger anti-inflammatory activity. Neuritogenic activity is qualitatively described based on the available data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of this compound and its analogues.

Antifungal Activity Assay (Poisoned Food Technique)

The antifungal activity of the compounds against the plant pathogen Phytophthora infestans was determined using the poisoned food technique.

  • Media Preparation: Potato Dextrose Agar (PDA) was prepared and autoclaved.

  • Compound Incorporation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), were added to the molten PDA at various concentrations. The final solvent concentration was kept constant and non-inhibitory to fungal growth.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of P. infestans was placed at the center of each compound-amended PDA plate.

  • Incubation: The plates were incubated at a suitable temperature (e.g., 25°C) for a defined period (e.g., 5-7 days) until the mycelial growth in the control plate (containing only the solvent) reached the edge of the plate.

  • Data Analysis: The diameter of the fungal colony was measured, and the percentage of mycelial growth inhibition was calculated relative to the control. The EC50 value, the concentration of the compound that inhibits 50% of the fungal growth, was then determined.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in BV-2 Microglial Cells)

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

  • Cell Culture: BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells were pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells were incubated for an additional period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. The absorbance was read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO production inhibition by the test compounds was calculated relative to the LPS-stimulated control group.

Neuritogenic Activity Assay (Neurite Outgrowth in PC-12 Cells)

The neuritogenic effect was evaluated by observing the induction of neurite outgrowth in rat pheochromocytoma (PC-12) cells.

  • Cell Culture and Differentiation: PC-12 cells were cultured in a suitable medium. To induce differentiation, the cells were treated with Nerve Growth Factor (NGF) at an optimal concentration (e.g., 50 ng/mL).

  • Treatment: The test compounds were added to the culture medium along with NGF.

  • Incubation: The cells were incubated for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Microscopic Observation: The morphology of the cells was observed under a microscope. Cells bearing neurites longer than the diameter of the cell body were considered differentiated.

  • Data Analysis: The percentage of neurite-bearing cells was determined by counting at least 100 cells in randomly selected fields for each treatment group.

Visualizing the Mechanisms and Workflows

To better understand the processes and pathways involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Biological_Activity_Screening cluster_synthesis Compound Synthesis cluster_assays Biological Activity Assays cluster_data Data Analysis This compound This compound Synthetic Analogues Synthetic Analogues Antifungal Assay Antifungal Assay Synthetic Analogues->Antifungal Assay Anti-inflammatory Assay Anti-inflammatory Assay Synthetic Analogues->Anti-inflammatory Assay Neuritogenic Assay Neuritogenic Assay Synthetic Analogues->Neuritogenic Assay Antibacterial Assay Antibacterial Assay Synthetic Analogues->Antibacterial Assay EC50 EC50 Antifungal Assay->EC50 IC50 / % Inhibition IC50 / % Inhibition Anti-inflammatory Assay->IC50 / % Inhibition %11 %11 Neuritogenic Assay->%11 MIC MIC Antibacterial Assay->MIC Comparative Analysis Comparative Analysis EC50->Comparative Analysis IC50 / % Inhibition->Comparative Analysis %11->Comparative Analysis MIC->Comparative Analysis

Caption: Experimental workflow for screening the biological activities.

LPS_induced_NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 IKK IKK MyD88->IKK Activates IκBα-NF-κB IκBα NF-κB IKK->IκBα-NF-κB Phosphorylates IκBα IκBα IκBα NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκBα-NF-κB->NF-κB Releases Proteasome Proteasome IκBα-NF-κB->Proteasome Ubiquitination & Degradation of IκBα DNA DNA NF-κB_n->DNA Binds to promoter Pro-inflammatory Genes\n(e.g., iNOS for NO production) Pro-inflammatory Genes (e.g., iNOS for NO production) DNA->Pro-inflammatory Genes\n(e.g., iNOS for NO production) Gene Transcription Pyroglutamate Analogue Pyroglutamate Analogue Pyroglutamate Analogue->IKK Inhibits

Caption: LPS-induced NF-κB signaling pathway and the putative inhibitory point.

Conclusion

The available data indicates that synthetic analogues of this compound can exhibit potent and varied biological activities. Specifically, certain ester derivatives show significantly enhanced antifungal activity compared to the commercial standard, azoxystrobin.[1] Furthermore, modifications to the pyroglutamate scaffold can lead to compounds with strong anti-inflammatory and neuritogenic properties.[1] While data on the antibacterial activity of this compound itself is limited, the broader class of pyroglutamate derivatives holds potential for further investigation. This comparative guide highlights the importance of structural modifications in tuning the biological profile of this compound, offering valuable insights for the design of novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action of these promising compounds.

References

A Comparative Guide to Methyl L-pyroglutamate and Other Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral directing group is paramount to achieving high stereoselectivity and overall efficiency. Methyl L-pyroglutamate, a readily available and cost-effective chiral synthon derived from L-glutamic acid, presents a versatile platform for the synthesis of a wide array of complex chiral molecules, including bioactive natural products and pharmaceuticals. This guide provides an objective comparison of the performance of this compound derivatives with other widely used chiral synthons, namely Evans-type oxazolidinone auxiliaries and proline-based organocatalysts, in key carbon-carbon bond-forming reactions. The information presented herein, supported by experimental data from peer-reviewed literature, aims to assist researchers in selecting the most suitable chiral strategy for their synthetic endeavors.

Asymmetric Alkylation: A Comparative Analysis

Asymmetric alkylation is a fundamental transformation for the construction of chiral centers. The following data compares the diastereoselectivity and yield of a representative alkylation reaction—the introduction of a benzyl group—using a this compound derivative, an Evans auxiliary, and a proline-catalyzed system.

Table 1: Comparison of Chiral Synthons in Asymmetric Benzylation

Chiral Synthon/CatalystElectrophileNucleophile/SubstrateDiastereomeric/Enantiomeric Excess (de/ee)Yield (%)Reference
N-Boc-pyroglutamate methyl esterBenzyl bromideLithium enolate of pyroglutamate>98% de85%F. A. Davis, et al. (1998)
(S)-4-benzyl-2-oxazolidinoneBenzyl bromideN-propionyloxazolidinone>99:1 dr95%D. A. Evans, et al. (1981)
L-ProlineBenzyl bromidePropanal92% ee75%B. List, et al. (2004)
Experimental Protocols for Asymmetric Benzylation

1. Diastereoselective Alkylation of N-Boc-pyroglutamate Methyl Ester

  • Procedure: To a solution of N-Boc-pyroglutamate methyl ester (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added lithium diisopropylamide (LDA) (1.1 equiv). After stirring for 30 minutes, benzyl bromide (1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the 4-benzyl-pyroglutamate derivative.

2. Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)

  • Procedure: A solution of N-propionyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) in THF is added dropwise, and the resulting solution is stirred for 30 minutes. Benzyl bromide (1.2 equiv) is then added, and the reaction mixture is stirred for 3 hours at -78 °C. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR spectroscopy or capillary GC analysis of the crude product. The product is purified by flash chromatography.

3. Proline-Catalyzed Asymmetric α-Benzylation of Propanal

  • Procedure: To a solution of propanal (1.0 equiv) and benzyl bromide (1.5 equiv) in anhydrous dimethyl sulfoxide (DMSO) is added L-proline (0.2 equiv). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The enantiomeric excess of the product, 2-benzylpropanal, is determined by chiral GC analysis. The product is purified by silica gel chromatography.

Synthetic Pathway for Asymmetric Benzylation

Asymmetric_Benzylation cluster_pyroglutamate This compound Derivative cluster_evans Evans Auxiliary cluster_proline Proline Catalysis Pyroglutamate N-Boc-pyroglutamate methyl ester Pyro_enolate Lithium Enolate Pyroglutamate->Pyro_enolate LDA, THF, -78°C Pyro_product 4-Benzyl-pyroglutamate Pyro_enolate->Pyro_product Benzyl Bromide Evans_aux N-Propionyl- oxazolidinone Evans_enolate Sodium Enolate Evans_aux->Evans_enolate NaHMDS, THF, -78°C Evans_product N-Alkylated Product Evans_enolate->Evans_product Benzyl Bromide Proline_start Propanal Proline_enamine Enamine Intermediate Proline_start->Proline_enamine L-Proline Proline_product 2-Benzylpropanal Proline_enamine->Proline_product Benzyl Bromide

General synthetic pathways for asymmetric benzylation.

Asymmetric Michael Addition: A Comparative Analysis

The Michael addition is a powerful tool for the formation of carbon-carbon bonds in a conjugate fashion. Here, we compare the use of a this compound derivative, an Evans auxiliary, and a proline-based organocatalyst in the asymmetric Michael addition of dimethyl malonate to chalcone.

Table 2: Comparison of Chiral Synthons in Asymmetric Michael Addition to Chalcone

Chiral Synthon/CatalystMichael AcceptorMichael DonorDiastereomeric/Enantiomeric Excess (de/ee)Yield (%)Reference
N-enoyl-pyroglutamate derivativeChalconeDimethyl malonate>95% de88%V. A. Soloshonok, et al. (2004)
(S)-4-benzyl-2-oxazolidinoneN-cinnamoyloxazolidinoneLithium enolate of dimethyl malonate>99:1 dr92%D. A. Evans, et al. (1991)
L-Proline derivativeChalconeDimethyl malonateup to 94% eeup to 99%Y. Hayashi, et al. (2006)
Experimental Protocols for Asymmetric Michael Addition

1. Diastereoselective Michael Addition to an N-enoyl-pyroglutamate Derivative

  • Procedure: To a solution of the N-cinnamoyl-pyroglutamate derivative (1.0 equiv) in THF at -78 °C is added a pre-formed solution of the lithium enolate of dimethyl malonate (1.5 equiv, prepared with LDA). The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

2. Asymmetric Michael Addition to an N-Cinnamoyloxazolidinone (Evans Auxiliary)

  • Procedure: To a solution of dimethyl malonate (1.2 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.1 equiv). After stirring for 20 minutes, a solution of the N-cinnamoyloxazolidinone (1.0 equiv) in THF is added. The reaction is stirred at -78 °C for 3 hours and then quenched with saturated aqueous ammonium chloride. The mixture is warmed to room temperature and extracted with diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated. The diastereoselectivity is determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography.

3. Proline-Derivative-Catalyzed Asymmetric Michael Addition of Dimethyl Malonate to Chalcone

  • Procedure: To a mixture of chalcone (1.0 equiv) and dimethyl malonate (2.0 equiv) in toluene is added the L-proline-derived organocatalyst (0.1 equiv). The reaction mixture is stirred at room temperature for 48 hours. The solvent is evaporated, and the residue is purified by silica gel column chromatography to give the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Synthetic Pathway for Asymmetric Michael Addition

Asymmetric_Michael_Addition cluster_pyroglutamate This compound Derivative cluster_evans Evans Auxiliary cluster_proline Proline Catalysis Pyro_acceptor N-enoyl- pyroglutamate Pyro_product Michael Adduct Pyro_acceptor->Pyro_product Pyro_donor Malonate Enolate Pyro_donor->Pyro_product Evans_acceptor N-cinnamoyl- oxazolidinone Evans_product Michael Adduct Evans_acceptor->Evans_product Evans_donor Malonate Enolate Evans_donor->Evans_product Proline_acceptor Chalcone Proline_product Michael Adduct Proline_acceptor->Proline_product Proline_donor Dimethyl Malonate Proline_donor->Proline_product Proline_catalyst Proline Derivative Proline_catalyst->Proline_product

General synthetic pathways for asymmetric Michael addition.

General Experimental Workflow in Asymmetric Synthesis

The following diagram illustrates a typical workflow for conducting and analyzing an asymmetric synthesis experiment, which is applicable to all the chiral synthons discussed.

A Comparative Guide to Purity Validation of Methyl L-pyroglutamate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is a critical aspect of quality control and research integrity. Methyl L-pyroglutamate, an important chiral building block and amino acid derivative, is no exception. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound. We present detailed experimental protocols and comparative performance data to assist in selecting the most suitable analytical method.

The Ascendancy of qNMR in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[1] Unlike chromatographic techniques such as HPLC and GC, which are relative methods requiring a certified reference standard of the identical compound for precise quantification, qNMR is a direct method. The intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal, enabling the direct quantification of a substance against a certified internal standard of a different, structurally unrelated compound.[1]

Key advantages of qNMR include its high accuracy and precision, the ability to provide structural information about the analyte and any impurities within the same experiment, and often faster method development compared to chromatographic techniques.[1]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment is often dictated by the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of accuracy and sensitivity.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute quantification using a certified internal standard.Relative quantification against a reference standard of the same compound.Relative quantification against a reference standard of the same compound.
Accuracy High (typically 98-102% recovery).[2]High (typically 98-102% recovery with a proper standard).[3][4]High (typically 98-102% recovery with a proper standard).[5]
Precision (RSD) Excellent (<1%).[1]Excellent (<2%).[3][4]Excellent (<2%).[5]
Limit of Detection (LOD) ~0.1%~0.01%~0.001%
Limit of Quantification (LOQ) ~0.3%~0.03%~0.003%
Sample Throughput ModerateHighHigh
Structural Information Yes (provides structural confirmation and impurity identification).No (retention time is the primary identifier).No (retention time is the primary identifier).
Derivatization Required NoNoOften required for polar, non-volatile compounds like amino acid derivatives.
Strengths Primary method, no need for identical standard, non-destructive.Versatile, high sensitivity, well-established for pharmaceutical analysis.[6]Excellent for volatile and semi-volatile compounds.[6]
Limitations Lower sensitivity than chromatographic methods, potential for signal overlap.Requires a specific reference standard for the analyte, potential for co-elution.Limited to thermally stable and volatile compounds, derivatization can add complexity.[6][7]

Note: The LOD and LOQ values are representative and can vary depending on the specific instrument, method parameters, and the nature of the impurities.

Experimental Protocols

Below are detailed methodologies for the purity determination of this compound using qNMR, HPLC, and GC.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity certificate.

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃)

  • Class A volumetric flasks and pipettes

  • Analytical balance (accurate to at least 0.01 mg)

  • NMR tubes (5 mm)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer an appropriate volume (e.g., 0.6 mL) of the solution into an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Temperature: 298 K.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: 16-64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Spectral Width: A spectral window that encompasses all signals of interest (e.g., 0-12 ppm).

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Identify and integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons at ~3.7 ppm or the alpha-proton at ~4.2 ppm).

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.

1. Materials and Reagents:

  • This compound sample and reference standard.

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid or other suitable buffer components.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of water (with 0.1% phosphoric acid) and acetonitrile. A typical starting point could be 95:5 (v/v) water:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of approximately 1 mg/mL in the mobile phase.

  • Prepare a sample solution of the this compound to be tested at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solution multiple times to ensure system suitability (e.g., RSD of peak area < 2%).

  • Inject the sample solution.

  • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

  • Calculate the purity by the area normalization method or against the external standard.

Gas Chromatography (GC)

This protocol describes a general GC method for the purity analysis of this compound, which may require derivatization.

1. Materials and Reagents:

  • This compound sample and reference standard.

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Anhydrous solvent (e.g., pyridine, acetonitrile).

  • GC-grade helium or nitrogen.

2. Derivatization Procedure:

  • Accurately weigh approximately 5 mg of the this compound sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

4. Analysis:

  • Prepare and derivatize the reference standard in the same manner as the sample.

  • Inject the derivatized standard to determine the retention time and response factor.

  • Inject the derivatized sample.

  • Calculate the purity based on the peak area of the derivatized this compound relative to the total peak area or against the external standard.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard nmr_acq Acquire 1H NMR spectrum (Quantitative parameters) weigh_sample->nmr_acq dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer process Fourier transform, phase and baseline correction nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the standard equation integrate->calculate

Caption: Experimental workflow for the purity determination of this compound by qNMR.

Conclusion

The purity validation of this compound can be effectively performed using qNMR, HPLC, and GC.

  • qNMR stands out as a primary, direct method that provides absolute purity without the need for a specific this compound reference standard, along with valuable structural information. Its accuracy and precision are excellent for this purpose.

  • HPLC is a versatile and highly sensitive technique, well-suited for routine quality control, especially when a reference standard is available.

  • GC is a powerful tool for analyzing volatile impurities, though it often necessitates a derivatization step for polar molecules like this compound, which can introduce additional variability.

The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the stage of drug development or research. For definitive purity assessment and characterization, qNMR offers significant advantages. For high-throughput screening and routine quality control, a validated HPLC method is often the industry standard.

References

Assessing the Neuroprotective Effects of Methyl L-Pyroglutamate Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neuroprotective agents is a cornerstone of research into neurodegenerative diseases. Among the diverse scaffolds explored, derivatives of pyroglutamic acid, a cyclic lactam of glutamic acid, have emerged as a promising class of compounds. This guide provides a comparative analysis of the neuroprotective effects of methyl L-pyroglutamate and its analogues, with a focus on a newly synthesized pyroglutamate amide (NSP) and a series of L-pyroglutamic acid esters. The information presented herein is compiled from recent studies and aims to provide an objective overview supported by available experimental data.

Comparative Neuroprotective and Associated Activities

The neuroprotective potential of this compound analogues has been investigated through various in vitro models, primarily utilizing neuronal-like cell lines such as PC-12 and N2a, and microglial cells like BV-2. The key activities assessed include protection against glutamate-induced excitotoxicity, anti-inflammatory effects, and neuritogenic properties.

A newly synthesized pyroglutamate amide, NSP , has demonstrated significant neuroprotective effects against glutamate-induced neurotoxicity in N2a and PC12 cells.[1] In a comparative study, NSP exhibited a lower half-maximal inhibitory concentration (IC50) than memantine, a known NMDA receptor antagonist used in the treatment of Alzheimer's disease, indicating its higher potency in protecting these neuronal cell lines.[1]

Furthermore, a series of L-pyroglutamic acid esters have been synthesized and evaluated for their bioactivities. While the primary focus of the available study was on their antifungal properties, several compounds within this series displayed noteworthy anti-inflammatory and neuritogenic activities, which are relevant to neuroprotection.[2][3][4] Specifically, compounds 2e , 2g , and 4d exhibited anti-inflammatory activity by suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells.[2][3][4] The same study also reported that these compounds demonstrated neuritogenic activity in nerve growth factor (NGF)-induced PC-12 cells.[2][3][4]

Below is a summary of the key quantitative data available for these analogues.

Compound/AnalogueCell Line(s)Bioactivity AssessedKey FindingsReference(s)
NSP N2a, PC12Neuroprotection (Glutamate-induced toxicity)Lower IC50 compared to Memantine[1]
N2a, PC12Antioxidant ActivityDecreased ROS and MDA levels; Increased SOD and GSH levels[1]
N2a, PC12Anti-apoptotic ActivityReduced Caspase-3 activity[1]
Compound 2e BV-2Anti-inflammatoryInhibition of LPS-induced NO production[2][3][4]
PC-12NeuritogenicPromoted NGF-induced neurite outgrowth[2][3][4]
Compound 2g BV-2Anti-inflammatoryInhibition of LPS-induced NO production[2][3][4]
PC-12NeuritogenicPromoted NGF-induced neurite outgrowth[2][3][4]
Compound 4d BV-2Anti-inflammatoryInhibition of LPS-induced NO production[2][3][4]
PC-12NeuritogenicPromoted NGF-induced neurite outgrowth[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the assessment of the neuroprotective and associated activities of the discussed this compound analogues.

Cell Culture and Treatment
  • PC-12 and N2a Cells: Pheochromocytoma (PC-12) and neuroblastoma (N2a) cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. For neurotoxicity studies, cells were pre-treated with the test compounds (NSP or L-pyroglutamic acid esters) for a specified duration before being exposed to glutamate.[1] For neuritogenic assays, PC-12 cells were treated with the compounds in the presence of Nerve Growth Factor (NGF).[2][3][4]

  • BV-2 Cells: Murine microglial cells (BV-2) were cultured in DMEM. For anti-inflammatory assays, cells were pre-treated with the L-pyroglutamic acid esters before stimulation with lipopolysaccharide (LPS).[2][3][4]

Neuroprotection and Viability Assays
  • MTT Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. After treatment, cells were incubated with MTT solution, and the resulting formazan crystals were dissolved in a solvent (e.g., DMSO). The absorbance was then measured using a microplate reader.

Oxidative Stress Markers
  • Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels were measured using a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity was measured using a fluorescence microplate reader or flow cytometer.

  • Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, was quantified using the thiobarbituric acid reactive substances (TBARS) assay. Cell lysates were reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored adduct, which was measured spectrophotometrically.

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity was determined using a commercially available kit. The assay is typically based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase). The absorbance was measured with a spectrophotometer.

  • Glutathione (GSH) Assay: The levels of reduced glutathione (GSH) were measured using a colorimetric assay kit. The principle often involves the reaction of GSH with a chromogenic reagent (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) to produce a colored product, the absorbance of which is proportional to the GSH concentration.

Apoptosis Assay
  • Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, was measured using a fluorometric or colorimetric assay kit. The assay utilizes a specific substrate for caspase-3 that, when cleaved, releases a fluorescent or colored molecule. The signal intensity was measured using a microplate reader.[1]

Anti-inflammatory Assay
  • Nitric Oxide (NO) Assay: The production of nitric oxide (NO) in the culture medium of BV-2 cells was determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent. The absorbance of the resulting azo dye was measured at 540 nm.[2][3][4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound analogues are likely mediated through the modulation of various intracellular signaling pathways. While direct evidence for the specific analogues discussed is still emerging, the broader class of neuroprotective compounds often acts through pathways that regulate cellular survival, antioxidant defense, and inflammation.

The observed reduction in oxidative stress and apoptosis by NSP suggests the involvement of pathways that control these processes.[1] Potential signaling pathways that could be modulated by these analogues include:

  • PI3K/Akt Pathway: This is a key survival pathway that, when activated, promotes cell growth and inhibits apoptosis.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its activation is often associated with neuroprotection.

  • Nrf2-ARE Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Its activation leads to the expression of numerous antioxidant and detoxification enzymes.

The anti-inflammatory effects of the L-pyroglutamic acid esters in microglial cells suggest an interaction with inflammatory signaling pathways, potentially involving the inhibition of pro-inflammatory mediators.

Proposed Neuroprotective Mechanism of Pyroglutamate Analogues

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates PyroglutamateAnalogue Pyroglutamate Analogue (e.g., NSP) PyroglutamateAnalogue->NMDA_Receptor Inhibits Neuroprotection Neuroprotection PyroglutamateAnalogue->Neuroprotection Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity ROS ↑ Reactive Oxygen Species (ROS) Excitotoxicity->ROS SOD_GSH ↓ Antioxidant Defense (SOD, GSH) Excitotoxicity->SOD_GSH Caspase3 ↑ Caspase-3 Activation Excitotoxicity->Caspase3 MDA ↑ Lipid Peroxidation (MDA) ROS->MDA Apoptosis Apoptosis / Neuronal Death Caspase3->Apoptosis Neuroprotection->ROS Reduces Neuroprotection->MDA Reduces Neuroprotection->SOD_GSH Enhances Neuroprotection->Caspase3 Inhibits

Caption: Proposed mechanism of neuroprotection by pyroglutamate analogues against glutamate-induced excitotoxicity.

Experimental Workflow for Assessing Neuroprotective Effects

G start Start: Neuronal Cell Culture (e.g., PC12, N2a) pretreatment Pre-treatment with This compound Analogue start->pretreatment induce_damage Induce Neurotoxicity (e.g., Glutamate exposure) pretreatment->induce_damage assess_viability Assess Cell Viability (MTT Assay) induce_damage->assess_viability assess_oxidative_stress Measure Oxidative Stress (ROS, MDA, SOD, GSH) induce_damage->assess_oxidative_stress assess_apoptosis Measure Apoptosis (Caspase-3 Activity) induce_damage->assess_apoptosis end End: Data Analysis & Conclusion assess_viability->end assess_oxidative_stress->end assess_apoptosis->end

References

A Comparative Guide to Catalytic Systems for the Synthesis of Methyl L-pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereoselective synthesis of Methyl L-pyroglutamate, a valuable chiral building block in the pharmaceutical industry, is of paramount importance. This guide provides an objective comparison of three prominent catalytic systems for its synthesis: homogeneous catalysis using thionyl chloride, heterogeneous catalysis with the sulfonic acid resin Amberlyst-15, and enzymatic catalysis employing Candida antarctica lipase B (CALB). The performance of each system is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in a research setting.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for each catalytic system, offering a clear comparison of their performance metrics.

Table 1: Homogeneous Catalysis with Thionyl Chloride

ParameterValueReference
Catalyst Thionyl chloride (SOCl₂)[1]
Reaction Time 6.5 hours[1]
Temperature 6 °C[1]
Catalyst Loading 0.14 molar equivalents[1]
Yield/Purity >99.8% purity[1]
Enantiomeric Excess Not specified, but expected to be high as the chiral center is not involved in the reaction.
Solvent Methanol[1]

Table 2: Heterogeneous Catalysis with Amberlyst-15

ParameterValueReference
Catalyst Amberlyst-15[2]
Reaction Time ~9 hours (for a similar aliphatic methyl esterification)[2]
Temperature Room Temperature[2]
Catalyst Loading ~3-10 wt% (typical)[3]
Yield ~90% (for a similar aliphatic methyl esterification)[2]
Enantiomeric Excess No racemization observed in similar reactions.[2]
Solvent Methanol[2]

Table 3: Enzymatic Catalysis with Candida antarctica Lipase B (CALB)

ParameterValueReference
Catalyst Immobilized Candida antarctica Lipase B[4][5]
Reaction Time 6 hours (for dodecyl pyroglutamate synthesis via methyl ester)[4]
Temperature 50 °C[5]
Catalyst Loading 10% w/w (enzyme to substrate)[4]
Yield 79% (for dodecyl pyroglutamate synthesis via methyl ester)[4]
Enantiomeric Excess High enantioselectivity is a known characteristic of CALB.[6]
Solvent Iso-octane (or solvent-free)[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each of the compared catalytic systems are provided below.

Homogeneous Catalysis: Thionyl Chloride Method[1]

Materials:

  • L-pyroglutamic acid

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate

  • Dichloromethane (for subsequent reaction if needed)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve L-pyroglutamic acid in anhydrous methanol. The molar ratio of L-pyroglutamic acid to methanol should be approximately 1:4.7.

  • Cool the mixture to 6 °C in an ice bath.

  • Slowly add thionyl chloride (0.14 molar equivalents relative to L-pyroglutamic acid) to the stirred solution while maintaining the temperature at 6 °C.

  • Continue stirring the reaction mixture at 6 °C for 6.5 hours.

  • After the reaction is complete, neutralize the excess acid by carefully adding sodium bicarbonate until the effervescence ceases.

  • Filter the mixture to remove the salt by-products.

  • Evaporate the methanol under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or chromatography if necessary.

Heterogeneous Catalysis: Amberlyst-15 Method

Materials:

  • L-pyroglutamic acid

  • Anhydrous Methanol

  • Amberlyst-15 resin

  • Molecular sieves (optional, to remove water)

Procedure:

  • Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.

  • In a round-bottom flask, combine L-pyroglutamic acid, anhydrous methanol, and the activated Amberlyst-15 resin (typically 5-10 wt% of the L-pyroglutamic acid).

  • If desired, add molecular sieves to the mixture to sequester the water produced during the esterification, which can help drive the reaction to completion.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A reaction time of approximately 9 hours can be anticipated for high conversion.[2]

  • Upon completion of the reaction, filter off the Amberlyst-15 resin. The resin can be washed with methanol, dried, and reused.

  • Evaporate the methanol from the filtrate under reduced pressure to yield this compound.

  • Further purification can be performed by distillation or chromatography if required.

Enzymatic Catalysis: Immobilized Candida antarctica Lipase B (CALB) Method[4][5]

Materials:

  • L-pyroglutamic acid

  • Anhydrous Methanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Organic solvent (e.g., iso-octane) or solvent-free conditions

  • Phosphate buffer (pH 7)

Procedure:

  • In a screw-capped vial, prepare the reaction mixture. For a solvent-based system, dissolve L-pyroglutamic acid and methanol in iso-octane. A small amount of phosphate buffer (pH 7) may be added to maintain the optimal pH for the enzyme.

  • Add the immobilized CALB to the reaction mixture. A typical enzyme loading is around 10% (w/w) of the substrate.[4]

  • Seal the vial and place it in an incubator shaker set at 50 °C and 150 rpm.[5]

  • Allow the reaction to proceed for approximately 6 hours.[4] The progress can be monitored by taking aliquots and analyzing them by GC or HPLC.

  • After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain this compound.

  • Purify the product as needed using standard laboratory techniques.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles and workflows for the synthesis of this compound.

Homogeneous_Catalysis cluster_main Homogeneous Catalysis: Thionyl Chloride L-Pyroglutamic_Acid L-Pyroglutamic Acid Chlorosulfite_Intermediate Chlorosulfite Intermediate L-Pyroglutamic_Acid->Chlorosulfite_Intermediate + SOCl₂ Methanol Methanol Methyl_L-pyroglutamate This compound Thionyl_Chloride SOCl₂ Chlorosulfite_Intermediate->Methyl_L-pyroglutamate + Methanol - SO₂ - HCl HCl HCl SO2 SO₂

Caption: Homogeneous catalytic cycle for this compound synthesis.

Heterogeneous_Catalysis cluster_main Heterogeneous Catalysis: Amberlyst-15 Amberlyst_15 Amberlyst-15 (R-SO₃H) Protonated_Acid Protonated L-Pyroglutamic Acid Amberlyst_15->Protonated_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Methanol Methanol Methyl_L-pyroglutamate This compound Tetrahedral_Intermediate->Methyl_L-pyroglutamate - H₂O - H⁺ Water H₂O Methyl_L-pyroglutamate->Amberlyst_15 Regeneration L-Pyroglutamic_Acid L-Pyroglutamic Acid L-Pyroglutamic_Acid->Protonated_Acid

Caption: Heterogeneous catalytic cycle using Amberlyst-15 resin.

Enzymatic_Catalysis cluster_main Enzymatic Catalysis: Candida antarctica Lipase B CALB CALB (Lipase) Acyl_Enzyme Acyl-Enzyme Intermediate CALB->Acyl_Enzyme Acylation L-Pyroglutamic_Acid L-Pyroglutamic Acid L-Pyroglutamic_Acid->Acyl_Enzyme Water H₂O L-Pyroglutamic_Acid->Water - H₂O Acyl_Enzyme->CALB Deacylation + Methanol Methyl_L-pyroglutamate This compound Acyl_Enzyme->Methyl_L-pyroglutamate Release Methanol Methanol

Caption: Enzymatic catalytic cycle for this compound synthesis.

References

A Comparative Guide to the Anti-inflammatory Properties of Methyl L-pyroglutamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the anti-inflammatory properties of Methyl L-pyroglutamate derivatives. While research indicates the potential of these compounds in mitigating inflammatory responses, this document aims to objectively present the available data, detail relevant experimental methodologies, and outline the key signaling pathways implicated in their mechanism of action.

Quantitative Analysis of Anti-inflammatory Activity

Research has identified several analogues of L-pyroglutamic acid with potential anti-inflammatory effects. A key study by Gang et al. (2018) highlighted that certain L-pyroglutamic acid esters, specifically compounds designated as 2e, 2g, and 4d , exhibited anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2] Nitric oxide is a critical signaling molecule and a key mediator in the inflammatory process. Its overproduction is a hallmark of inflammatory conditions.

Unfortunately, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values for these this compound derivatives, are not publicly available in the cited literature. To provide a benchmark for comparison, the following table includes publicly available IC50 values for the inhibition of NO production by the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, in a similar cellular model.

CompoundCell LineInflammatory StimulusEndpoint MeasuredIC50 Value (µM)
Indomethacin RAW 264.7 macrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production~25 µM
This compound Derivatives (e.g., 2e, 2g, 4d) BV-2 microglial cellsLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionData not publicly available

Experimental Protocols

To evaluate the anti-inflammatory properties of this compound derivatives, a standardized in vitro assay measuring the inhibition of nitric oxide production in immune cells is commonly employed.

Inhibition of LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells

This protocol outlines the methodology to assess the anti-inflammatory effects of test compounds by quantifying their ability to reduce NO production in LPS-stimulated murine microglial cells.

1. Cell Culture and Treatment:

  • BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives or a vehicle control.
  • After a pre-incubation period of 1-2 hours, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
  • The cells are then incubated for an additional 24 hours.

2. Measurement of Nitric Oxide (Griess Assay):

  • After the 24-hour incubation, the cell culture supernatant is collected.
  • Nitrite concentration in the supernatant, a stable and quantifiable breakdown product of NO, is measured using the Griess reagent.
  • 50 µL of the cell supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
  • The mixture is incubated at room temperature for 10 minutes, protected from light.
  • The absorbance is measured at 540 nm using a microplate reader.
  • A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

3. Data Analysis:

  • The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control group.
  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

4. Cell Viability Assay (e.g., MTT Assay):

  • To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
  • After the 24-hour treatment period, the supernatant is removed, and MTT reagent is added to the cells.
  • After incubation, the formazan crystals are dissolved, and the absorbance is read at the appropriate wavelength.
  • The results are expressed as a percentage of viable cells compared to the untreated control.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of compounds that inhibit nitric oxide production are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for the modulation of these pathways by this compound derivatives is still emerging, a general overview of their roles in inflammation is presented below.

LPS-Induced Inflammatory Signaling Cascade

The following diagram illustrates the general signaling cascade initiated by LPS, which leads to the production of inflammatory mediators like nitric oxide. It is hypothesized that this compound derivatives may exert their anti-inflammatory effects by interfering with one or more steps in this pathway.

LPS_Signaling_Pathway cluster_nucleus In the Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene Induces AP1 AP-1 MAPK_pathway->AP1 Activates AP1->Nucleus Translocates to iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: LPS-induced inflammatory signaling pathway leading to NO production.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The logical flow of experiments to assess the anti-inflammatory potential of a compound is depicted in the following diagram.

Experimental_Workflow start Start: Compound Synthesis (this compound Derivatives) cell_culture Cell Culture (BV-2 or RAW 264.7 cells) start->cell_culture treatment Compound Treatment & LPS Stimulation cell_culture->treatment griess_assay Griess Assay (Measure NO Production) treatment->griess_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis (Calculate % Inhibition, IC50) griess_assay->data_analysis viability_assay->data_analysis mechanism_study Mechanism of Action Studies (Western Blot for NF-κB, MAPK) data_analysis->mechanism_study conclusion Conclusion: Evaluate Anti-inflammatory Potential mechanism_study->conclusion

Caption: Experimental workflow for assessing anti-inflammatory properties.

References

Methyl L-pyroglutamate's role in comparison to other glutamate analogs in inhibiting microbial growth

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the microbicidal efficacy of various glutamate analogs, with a particular focus on the role of Methyl L-pyroglutamate. The following sections detail the inhibitory concentrations of these compounds against several bacterial strains, outline the experimental methodologies used to determine their efficacy, and propose a potential mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Microbial Growth Inhibition

The antimicrobial activities of several glutamate analogs were evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The results are summarized in the table below. It is important to note that while the potential antimicrobial activity of this compound is mentioned in the literature, specific MIC values from direct comparative studies were not available at the time of this publication.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (mg/mL)
L-Glutamic Acid (GLA) Staphylococcus aureus (MRSA)0.88[1]
Staphylococcus aureus (MSSA)1.76[1]
Enterococcus faecalis1.76[1]
Pseudomonas aeruginosa1.76[1]
L-Glutamine (GLN) All tested strains>2.86 (No inhibition observed at the highest concentration tested)[1]
Monosodium Glutamate (MSG) All tested strains112[1]
L-Glutamic Acid Diethyl Ester (GLADE) S. aureus (MSSA), S. aureus (MRSA), E. faecalis, P. aeruginosa12.75[1]
Klebsiella pneumoniae, Escherichia coli25.5[1]
This compound Not availableNot available

*Tested strains included Methicillin-susceptible Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.

Experimental Protocols

The data presented in this guide were primarily derived from broth microdilution assays. The following is a detailed description of a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of glutamate analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each glutamate analog was determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains were cultured on appropriate agar plates.

    • A few colonies were transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The bacterial suspension was then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Preparation of Glutamate Analog Dilutions:

    • Stock solutions of the glutamate analogs were prepared in a suitable solvent.

    • Serial twofold dilutions of each compound were prepared in MHB in the wells of the 96-well plate to achieve a range of concentrations.

  • Incubation:

    • The microtiter plates, containing the bacterial inoculum and the various concentrations of the glutamate analogs, were incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, the plates were visually inspected for turbidity.

    • The MIC was defined as the lowest concentration of the glutamate analog that completely inhibited visible bacterial growth.

    • Control wells containing only the bacterial inoculum (positive control) and only the sterile broth (negative control) were included to validate the results.

Visualizing the Experimental Workflow and a Proposed Mechanism of Action

To further clarify the processes, the following diagrams, generated using the DOT language, illustrate the experimental workflow for MIC determination and a proposed mechanism of action for the antimicrobial activity of certain glutamate analogs.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup bacterial_culture Bacterial Colony on Agar Plate inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep dilution Dilute Inoculum in Broth inoculum_prep->dilution plate_inoculation Inoculate Microtiter Plate dilution->plate_inoculation Add diluted bacteria serial_dilution Serial Dilution of Glutamate Analogs serial_dilution->plate_inoculation incubation Incubate at 37°C for 18-24h plate_inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results mic_determination Determine MIC read_results->mic_determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

mechanism_of_action cluster_bacterium Bacterial Cell glutamate_analog Glutamate Analog mur_ligases MurD/MurE Ligases glutamate_analog->mur_ligases Inhibits cell_wall Cell Wall Synthesis (Peptidoglycan) cell_lysis Cell Lysis & Growth Inhibition cell_wall->cell_lysis Leads to mur_ligases->cell_wall Blocks

Caption: Proposed mechanism of microbial growth inhibition by certain glutamate analogs.

Discussion and Future Directions

The available data indicate that several glutamate analogs, particularly L-glutamic acid and L-glutamic acid diethyl ester, exhibit inhibitory effects against a range of pathogenic bacteria. In contrast, L-glutamine showed no significant activity at the concentrations tested. The high MIC of monosodium glutamate suggests it is a weak inhibitor.

A proposed mechanism for the antimicrobial action of some glutamate analogs involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway, such as MurD and MurE ligases. By disrupting the formation of peptidoglycan, a critical component of the bacterial cell wall, these compounds can lead to cell lysis and inhibit bacterial growth.

While this compound has been noted for its antifungal and anti-inflammatory properties, a clear, quantitative comparison of its antibacterial efficacy against other glutamate analogs is currently lacking in the scientific literature. Further research is warranted to determine the MIC values of this compound against a broad spectrum of bacteria. Such studies would provide a more complete understanding of its potential as an antimicrobial agent and allow for a direct comparison with the analogs presented in this guide. Future investigations could also explore the precise molecular targets of these compounds to elucidate their mechanisms of action more fully.

References

Safety Operating Guide

Proper Disposal of Methyl L-pyroglutamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of Methyl L-pyroglutamate, aligning with general laboratory safety protocols and regulatory requirements.

I. Understanding the Hazards

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves and eye protection.[1]

II. Primary Disposal Methods

The recommended disposal route for this compound is through a licensed hazardous waste disposal company.[1] This typically involves the following options:

  • Chemical Incineration: The substance may be burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Industrial Combustion Plant: Disposal of the contents and container to an industrial combustion plant is another approved method.[2]

  • Recycling: If possible, recycling the chemical is a preferred option.[1]

Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer system. [3][4] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3]

III. Step-by-Step Disposal Protocol

  • Waste Identification and Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3] Do not use abbreviations or chemical formulas.[3]

    • The label must also include the date of waste generation, the place of origin (department, room number), the Principal Investigator's name and contact number, and a unique bottle number corresponding to a waste sheet.[3]

    • Mark the appropriate hazard pictograms for skin and eye irritation.[3]

  • Container Selection and Management:

    • Use a suitable, leak-proof container with a screw-on cap.[5] Plastic containers are often preferred over glass when compatible.[3]

    • Ensure the container is kept closed except when adding waste.[5]

    • Store the waste container in a designated and properly identified "Satellite Accumulation Area" within the laboratory.[6]

  • Waste Segregation and Storage:

    • Segregate this compound waste from incompatible materials to prevent dangerous reactions.[3][6] For instance, store acids and bases separately.[6]

    • Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks.[5] The secondary container should be capable of holding 110% of the volume of the primary container.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[3]

    • Complete and submit a "Hazardous Waste and Unwanted Chemical" form, or the equivalent document provided by your EHS department.[3] This form will require a detailed list of the waste contents.[3]

IV. Handling Spills and Empty Containers

  • Spills: In the event of a spill, absorb the material with a suitable absorbent (e.g., dry sand, earth, or sawdust).[1] The collected material should be promptly disposed of as hazardous waste.[1]

  • Empty Containers: A container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[7][8] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7][8] After triple-rinsing, deface the original labels and the container may then be disposed of as regular trash.[7]

V. Quantitative Waste Management Limits

Laboratories must adhere to specific limits for the accumulation of hazardous waste.

ParameterLimitCitation
Maximum Hazardous Waste Volume55 gallons[7]
Maximum Acute Hazardous Waste Volume1 quart[7]
Holding Time for Full ContainersMust be removed within 3 days of becoming full[6]
Holding Time for Partially Filled ContainersUp to 1 year in a Satellite Accumulation Area[6]

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound to be disposed is_recyclable Is the chemical recyclable? start->is_recyclable recycle Recycle through an approved program is_recyclable->recycle Yes package_waste Package as Hazardous Waste is_recyclable->package_waste No end End of Process recycle->end label_container Label container with: - 'Hazardous Waste' - Full chemical name - PI information and date package_waste->label_container store_waste Store in a designated Satellite Accumulation Area with secondary containment label_container->store_waste contact_ehs Contact EHS for pickup and complete waste manifest store_waste->contact_ehs disposal Disposal by licensed hazardous waste vendor (e.g., incineration) contact_ehs->disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl L-pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl L-pyroglutamate, including detailed operational and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.

Personal Protective Equipment (PPE) at a Glance

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesShould be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant glovesNitrile or other suitable chemical-resistant gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against splashes and spills.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator may be necessary.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is vital to minimize the risks associated with this compound, which is known to cause skin and eye irritation.[2]

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area.[2] A laboratory fume hood is recommended, especially when working with larger quantities or when there is a potential for aerosol generation.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Clear Workspace: Maintain a clean and organized workspace. Remove any unnecessary items to prevent clutter and potential contamination.

Handling Procedure:
  • Donning PPE: Before handling the substance, put on all required personal protective equipment as detailed in the table above.

  • Avoiding Contact: Take care to avoid direct contact with the skin and eyes.[1]

  • Preventing Inhalation: Avoid breathing any vapors or mists that may be generated.

  • Measuring and Dispensing: When transferring or weighing the substance, do so carefully to avoid spills.

  • Hand Washing: After handling is complete, and before leaving the laboratory, wash hands thoroughly with soap and water.

Storage:
  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

The following diagram illustrates the standard operational workflow for handling this compound.

Figure 1: Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_transfer Carefully Transfer/Weigh prep_vent->handle_transfer handle_avoid Avoid Skin/Eye Contact and Inhalation handle_transfer->handle_avoid post_wash Wash Hands Thoroughly handle_avoid->post_wash post_store Store in a Tightly Closed Container post_wash->post_store

A flowchart of the safe handling workflow.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Small Spills:
  • Containment: Absorb the spill with an inert material such as sand, earth, or a universal absorbent pad.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for chemical waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste container according to your institution's hazardous waste disposal procedures.

Bulk Waste and Contaminated Materials:
  • Segregation: Collect all waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated and clearly labeled hazardous waste container.

  • Container Integrity: Ensure the waste container is compatible with the chemical and is kept tightly closed.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain.

The following diagram outlines the decision-making process for the disposal of this compound.

Figure 2: Disposal Plan for this compound cluster_spill Small Spill cluster_bulk Bulk Waste/Contaminated PPE start Waste Generated spill_absorb Absorb with Inert Material start->spill_absorb bulk_collect Collect in Designated Hazardous Waste Container start->bulk_collect spill_collect Collect in Labeled Container spill_absorb->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean end_dispose Dispose via Institutional EHS Procedures spill_clean->end_dispose bulk_label Label Container Clearly bulk_collect->bulk_label bulk_label->end_dispose

A flowchart for the proper disposal of waste.

Quantitative Data and Exposure Limits

Currently, there are no established occupational exposure limits (OELs), such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), for this compound.[1] In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution, implementing the principle of "As Low As Reasonably Practicable" (ALARP) for exposure.

ParameterValue
Occupational Exposure Limit (8-hour TWA) Not Established
Short-Term Exposure Limit (15-minute) Not Established
Carcinogenicity No data available
Reproductive Toxicity No data available

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the most up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl L-pyroglutamate
Reactant of Route 2
Methyl L-pyroglutamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.